3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
piperidin-3-yl(pyrrolidin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9;/h9,11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJWQKHBSFDSLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679023 | |
| Record name | (Piperidin-3-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937724-81-7 | |
| Record name | (Piperidin-3-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrrolidine-1-carbonyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Therapeutic Potential: A Technical Guide to 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride and its Link to Melanin-Concentrating Hormone Receptor 1 Antagonism
For Immediate Release
This technical guide offers an in-depth exploration of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride, a heterocyclic compound of significant interest in contemporary drug discovery. While direct pharmacological data on this specific molecule is limited, its pivotal role as a synthetic intermediate for the development of potent Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists provides a compelling narrative for its mechanism of action. This document will elucidate the well-established MCHR1 signaling pathway, detail the compound's contribution to the synthesis of MCHR1 antagonists, and provide robust experimental protocols for researchers seeking to investigate this and similar compounds.
Introduction: The Emerging Significance of a Versatile Scaffold
This compound, a compound featuring both piperidine and pyrrolidine rings, represents a versatile scaffold in medicinal chemistry. The piperidine and pyrrolidine moieties are prevalent in a vast number of biologically active compounds, contributing to a wide array of pharmacological activities, including but not limited to, CNS disorders, inflammation, and infectious diseases[1][2][3][4]. While the intrinsic biological activity of this compound is not yet fully characterized, its utility as a key building block for MCHR1 antagonists positions it as a compound of high interest for researchers in the field of metabolic disorders[5].
The Melanin-Concentrating Hormone Receptor 1 (MCHR1) Signaling Pathway: A Prime Target for Anti-Obesity Therapeutics
The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, playing a crucial role in the regulation of energy homeostasis, appetite, and mood[6][7]. The endogenous ligand for MCHR1 is the neuropeptide melanin-concentrating hormone (MCH).
Upon binding of MCH, MCHR1 couples to inhibitory G proteins (Gαi) and Gq proteins (Gαq) to initiate downstream signaling cascades[1][6][8][9].
-
Gαi-Mediated Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This reduction in cAMP attenuates the activity of protein kinase A (PKA)[8].
-
Gαq-Mediated Pathway: The Gαq pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway can lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade[1][10].
The net effect of MCHR1 activation is an increase in food intake and a decrease in energy expenditure, making its antagonism a promising strategy for the treatment of obesity and related metabolic disorders[11][12][13][14].
Caption: MCHR1 Signaling Cascade.
Synthetic Utility: A Gateway to Potent MCH-R1 Antagonists
The primary documented application of this compound is its use as a key intermediate in the synthesis of piperidin-4-yl-urea derivatives, a class of potent and selective MCHR1 antagonists[5]. The structural features of the title compound provide a robust scaffold that can be readily modified to generate libraries of compounds for screening and optimization.
A general synthetic route involves the reaction of this compound with various isocyanates to yield the corresponding urea derivatives. These derivatives often exhibit high affinity for MCHR1 and can effectively block the downstream signaling pathways initiated by MCH[11][15][16]. The exploration of different substituents on the urea nitrogen allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles[3][15].
Experimental Protocols for Mechanistic Elucidation
To definitively characterize the mechanism of action of this compound or its derivatives as MCHR1 antagonists, a series of in vitro assays are essential.
Radioligand Binding Assay for MCHR1
This assay is the gold standard for determining the binding affinity of a test compound to its target receptor[2][4][14][17].
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for MCHR1.
Materials:
-
Membrane preparations from cells stably expressing human MCHR1.
-
Radioligand, e.g., [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH.
-
Test compound (e.g., a derivative of this compound).
-
Non-specific binding control (e.g., a high concentration of unlabeled MCH).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the MCHR1-expressing cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
MCHR1 Functional Antagonist Assay (cAMP Measurement)
This assay determines the ability of a test compound to block the MCH-induced inhibition of cAMP production[18].
Objective: To measure the potency of a test compound as an MCHR1 antagonist.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human MCHR1.
-
MCH (agonist).
-
Forskolin (to stimulate cAMP production).
-
Test compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the MCHR1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of MCH (typically EC₈₀) and forskolin to the wells.
-
Incubation: Incubate for a specified time to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the MCH-induced response.
Broader Pharmacological Context and Future Directions
The piperidine and pyrrolidine moieties are privileged structures in medicinal chemistry, and their combination in this compound suggests a broad potential for biological activity beyond MCHR1 antagonism[19][20][21][22]. Derivatives of these scaffolds have been reported to interact with a variety of targets, including other GPCRs, ion channels, and enzymes. Therefore, comprehensive pharmacological profiling of this compound and its derivatives is warranted to uncover novel therapeutic applications.
Future research should focus on:
-
Direct Pharmacological Characterization: Performing broad receptor screening to identify the primary targets of this compound itself.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of derivatives to understand the structural requirements for activity at MCHR1 and other potential targets.
-
In Vivo Efficacy Studies: Evaluating promising MCHR1 antagonists derived from this scaffold in animal models of obesity and metabolic disease.
References
- Bencze, Z., et al. (2018). Signalling pathways of melanin-concentrating hormone receptor 1 (MCHR1).
- Bradley, S. J., et al. (2002). Melanin-concentrating Hormone Activates Signaling Pathways in 3T3-L1 Adipocytes. Journal of Biological Chemistry. [Link]
- Pissios, P., et al. (2003). Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)
- Saito, Y., & Maratos-Flier, E. (2012). Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications. Frontiers in Endocrinology. [Link]
- Pissios, P., et al. (2003).
- Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery. [Link]
- Kasai, M., et al. (2012). The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times. British Journal of Pharmacology. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
- Eurofins DiscoverX. (n.d.). cAMP Hunter™ Human MCHR1 Gi Cell-Based Assay Kit (CHO-K1). Eurofins DiscoverX. [Link]
- Padayachee, T. (2016). Pharmacological screening of synthetic piperidine derivatives. Durban University of Technology Open Scholar. [Link]
- Eurofins Discovery. (n.d.). MCH1 Human Melanin-Concentrating Hormone GPCR Cell Based Antagonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]
- Moorthy, H. (2012). Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. Medicinal Chemistry. [Link]
- Vasilev, V. P., et al. (2021).
- Borowsky, B., et al. (2009). Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
- Kim, H., et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences. [Link]
- Wang, Y., et al. (2024). Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1.
- Li, A., et al. (2023).
- Mouledous, L., et al. (2021). MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. International Journal of Molecular Sciences. [Link]
- Deuther-Conrad, W., et al. (2019). In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes. Frontiers in Endocrinology. [Link]
- Mouledous, L., et al. (2021). MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. MDPI. [Link]
- Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
- Macci, R., et al. (2007). Aminoquinoline melanin-concentrating hormone 1-receptor (MCH1-R) antagonists. Current Topics in Medicinal Chemistry. [Link]
- Kim, N., et al. (2006). Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity. Bioorganic & Medicinal Chemistry Letters. [Link]
- Jones, C. K., et al. (2021). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-cell radioligand saturation binding [protocols.io]
- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 6. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]
- 7. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Melanin-concentrating hormone activates signaling pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. biophysics-reports.org [biophysics-reports.org]
- 15. Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. tandfonline.com [tandfonline.com]
- 20. ijnrd.org [ijnrd.org]
- 21. [PDF] Pharmacological screening of synthetic piperidine derivatives | Semantic Scholar [semanticscholar.org]
- 22. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride (HCl), a heterocyclic amide of interest in contemporary chemical and pharmaceutical research. As a molecule incorporating both piperidine and pyrrolidine moieties, its characterization is pivotal for applications ranging from synthetic chemistry to drug discovery. This document moves beyond a simple datasheet to offer a deeper, field-proven perspective on not just the "what," but the "why" and "how" of its physicochemical evaluation. We will explore its structural attributes, solubility, dissociation constants, lipophilicity, and spectral characteristics. Furthermore, this guide furnishes detailed, actionable protocols for the experimental determination of these key parameters, empowering researchers to conduct their own robust characterizations.
Introduction and Molecular Overview
3-Piperidinyl(1-pyrrolidinyl)methanone HCl is a compound that brings together the structural features of a piperidine ring and a pyrrolidine ring linked by a ketone functional group. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of experimental conditions. Understanding the interplay between its constituent parts is crucial for predicting its behavior in both chemical and biological systems.
The piperidine ring, a saturated six-membered heterocycle, can exist in various chair and boat conformations, which can influence its interaction with biological targets. The pyrrolidine ring, a five-membered saturated heterocycle, also possesses a degree of conformational flexibility. The amide linkage introduces polarity and hydrogen bonding capabilities. This guide will systematically dissect the key physicochemical properties that arise from this unique molecular architecture.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (Piperidin-3-yl)(pyrrolidin-1-yl)methanone hydrochloride |
| Synonyms | 3-(Pyrrolidine-1-carbonyl)piperidine hydrochloride |
| CAS Number | 937724-81-7 |
| Molecular Formula | C₁₀H₁₉ClN₂O[1] |
| Molecular Weight | 218.72 g/mol [1] |
| Chemical Structure | See Figure 1 |
Figure 1. Chemical Structure of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl
Core Physicochemical Properties: A Detailed Examination
The utility of a chemical entity in research and development is profoundly influenced by its physical and chemical properties. This section provides an in-depth analysis of the key physicochemical parameters of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl. Where experimental data for the target molecule is not publicly available, we will draw upon data from analogous structures and provide a strong theoretical framework.
Physical State and Thermal Properties
The hydrochloride salt of 3-Piperidinyl(1-pyrrolidinyl)methanone is typically a solid at room temperature. The thermal properties, such as melting point and decomposition temperature, are critical indicators of purity and stability.
Thermal Stability: Amide bonds are generally stable; however, the overall thermal stability of the molecule will be influenced by the entire structure and the presence of the hydrochloride salt.
A calibrated differential scanning calorimeter (DSC) is the preferred instrument for accurately determining the melting point and other thermal events.
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.
-
Instrument Setup:
-
Nitrogen purge gas at a flow rate of 50 mL/min.
-
Heating rate: 10 °C/min.
-
Temperature range: 25 °C to a temperature above the expected melting point (e.g., 300 °C).
-
-
Data Analysis: The melting point is determined as the onset of the endothermic melting peak.
Solubility Profile
Solubility is a critical parameter for any compound intended for biological or chemical screening. The hydrochloride salt form of this molecule suggests good solubility in polar protic solvents.
| Solvent | Expected Solubility | Rationale |
| Water | Soluble | The hydrochloride salt will readily dissociate, and the polar amide and amine functionalities will interact favorably with water. |
| Methanol/Ethanol | Soluble | These polar protic solvents can solvate the ionic salt and hydrogen bond with the molecule. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. Commercial suppliers often provide this compound in a DMSO solution. |
| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | The polarity of the salt will limit its solubility in this non-polar aprotic solvent. |
| Hexane | Insoluble | A non-polar solvent that will not effectively solvate the ionic and polar compound. |
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Calibration Curve: Prepare a series of dilutions from the stock solution in a 1:1 mixture of acetonitrile and water to create a calibration curve.
-
Solubility Assay:
-
Add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Shake the plate for 2 hours at room temperature.
-
Centrifuge the plate to pellet any precipitate.
-
-
Analysis:
-
Analyze the supernatant by HPLC-UV.
-
Quantify the concentration of the dissolved compound against the calibration curve.
-
Dissociation Constant (pKa)
The pKa value(s) of a molecule dictate its ionization state at a given pH, which in turn influences its solubility, permeability, and target binding. 3-Piperidinyl(1-pyrrolidinyl)methanone HCl has a basic nitrogen atom on the piperidine ring that will have a corresponding pKa.
Expected pKa: The pKa of the piperidinium ion is typically in the range of 8-11. The exact value for this molecule will be influenced by the electron-withdrawing effect of the adjacent carbonyl group.
-
Sample Preparation: Prepare a 0.01 M solution of the compound in deionized water.
-
Titration:
-
Titrate the solution with a standardized 0.1 M solution of NaOH.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of titrant.
-
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Lipophilicity (LogP/LogD)
Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).
Predicted Values:
-
LogP: A calculated LogP value for the hydrochloride salt is approximately 0.26.[2]
-
LogS: A calculated aqueous solubility (LogS) value is -2.06.[2]
It is important to note that these are computationally derived values and experimental determination is recommended for confirmation.
-
Phase Preparation: Prepare a biphasic system of n-octanol and phosphate buffer at a specific pH (e.g., 7.4).
-
Assay:
-
Dissolve a known amount of the compound in the aqueous phase.
-
Add an equal volume of n-octanol.
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
Centrifuge to separate the two phases.
-
-
Analysis:
-
Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
-
Calculation: LogD = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Spectroscopic Characterization
Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine and pyrrolidine rings. The chemical shifts will be influenced by the adjacent nitrogen and carbonyl groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift (typically >170 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies include:
-
C=O stretch (amide): A strong absorption band around 1630-1680 cm⁻¹.
-
N-H stretch (secondary amine salt): A broad absorption in the region of 2200-3000 cm⁻¹.
-
C-N stretch: In the 1020-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.
-
Expected Molecular Ion: For the free base (C₁₀H₁₈N₂O), the expected exact mass is approximately 182.1419 g/mol . In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 183.1497.
Analytical Methodologies
Robust analytical methods are essential for assessing the purity and stability of the compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is the standard for purity assessment.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Stability and Storage
Understanding the stability of the compound is crucial for ensuring its integrity during storage and handling.
-
Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic. It is recommended to store it in a desiccator.
-
pH Stability: Amide hydrolysis can occur under strongly acidic or basic conditions, particularly at elevated temperatures. The stability in aqueous solutions is expected to be pH-dependent.
-
Recommended Storage: For long-term storage, it is advisable to keep the compound in a well-sealed container at low temperatures (-20°C or -80°C) and protected from light and moisture.
Conclusion
This technical guide has provided a comprehensive overview of the essential physicochemical properties of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl. By combining theoretical principles with actionable experimental protocols, this document serves as a valuable resource for researchers and scientists. A thorough understanding and experimental validation of these properties are fundamental for the successful application of this compound in any research or development endeavor.
Visualizations
Logical Workflow for Physicochemical Characterization
Caption: A logical workflow for the comprehensive physicochemical characterization of a novel compound.
References
- PubChem. (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride. [Link]
- Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 6(7-8), 633-650. [Link]
- Khan Academy. (2010, October 21). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]
- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides. [Link]
- PubChem. 1-Acetylpiperidine. [Link]
- PubChem. (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride. [Link]
Sources
Afuresertib (CAS 937724-81-7): A Technical Guide to its Biological Activity and Therapeutic Potential
This in-depth technical guide provides a comprehensive overview of the biological activity profile of Afuresertib (also known as GSK2110183), a pivotal small molecule inhibitor in oncology research. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanism of action, biological effects, and the experimental methodologies used for its characterization.
Introduction
Afuresertib (CAS 937724-81-7) is a potent, orally bioavailable small molecule that has garnered significant attention for its therapeutic potential in various malignancies.[1][2] It functions as an ATP-competitive inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B), a central node in the PI3K/Akt signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent event in tumorigenesis, contributing to increased cell survival, proliferation, and resistance to conventional therapies.[2][4] Afuresertib's ability to selectively target and inhibit all three isoforms of Akt (Akt1, Akt2, and Akt3) positions it as a promising candidate for targeted cancer therapy.[3][5]
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
Afuresertib exerts its biological effects by directly binding to the ATP-binding pocket of Akt kinases, thereby preventing their catalytic activity.[3][4] This competitive inhibition is reversible and time-dependent.[4] The activation of the PI3K/Akt pathway is often initiated by upstream signals from receptor tyrosine kinases, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates involved in critical cellular processes.[4]
By inhibiting Akt, Afuresertib effectively blocks the phosphorylation of these downstream targets, including but not limited to:
-
Glycogen Synthase Kinase 3β (GSK3β): Inhibition of GSK3β phosphorylation by Akt leads to its activation. GSK3β is involved in various cellular processes, and its modulation can impact cell proliferation and survival.[5][6]
-
Proline-Rich Akt Substrate 40 kDa (PRAS40): Dephosphorylation of PRAS40 relieves its inhibitory effect on mTORC1, a key regulator of cell growth and proliferation.[5]
-
Forkhead Box Protein O (FOXO): Phosphorylation of FOXO transcription factors by Akt leads to their exclusion from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.[5]
-
Caspase 9: Akt can phosphorylate and inactivate Caspase 9, a key initiator of the intrinsic apoptotic cascade.[5]
The net effect of Akt inhibition by Afuresertib is the suppression of pro-survival signaling, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[2][4]
Signaling Pathway Diagram
Caption: Mechanism of action of Afuresertib in the PI3K/Akt signaling pathway.
Biological Activity and Potency
Afuresertib is a pan-Akt inhibitor, demonstrating potent inhibitory activity against all three isoforms of the Akt kinase.[3][5] Its potency has been characterized through various in vitro kinase assays.
| Target | Potency (Ki) |
| Akt1 | 0.08 nM[3][5] |
| Akt2 | 2 nM[3][5] |
| Akt3 | 2.6 nM[3][5] |
| Mutant Target | Potency (EC50) |
| E17K AKT1 Mutant | 0.2 nM[5] |
The compound's activity extends to cellular contexts, where it has shown efficacy in a broad range of cancer cell lines. Notably, 65% of hematological cell lines and 21% of solid tumor cell lines tested have demonstrated sensitivity to Afuresertib with an EC50 of less than 1 µM.[5] Furthermore, in malignant pleural mesothelioma cells, Afuresertib has been shown to significantly increase caspase-3 and caspase-7 activities, induce apoptosis, and cause cell cycle arrest in the G1 phase.[3]
In Vivo Efficacy
The anti-tumor activity of Afuresertib has been demonstrated in preclinical xenograft models. Oral administration of the compound resulted in significant tumor growth inhibition (TGI) in mice bearing BT474 breast tumor and SKOV3 ovarian tumor xenografts.[5] These findings underscore the compound's potential for in vivo efficacy and its favorable pharmacokinetic properties.
Experimental Protocols
The characterization of Afuresertib's biological activity relies on a series of well-established experimental protocols.
In Vitro Kinase Inhibition Assay (Filter Binding Assay)
This protocol outlines a method to determine the inhibitory potency (Ki) of Afuresertib against Akt kinases.
Objective: To quantify the inhibition of Akt kinase activity by Afuresertib.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
Afuresertib (GSK2110183)
-
GSKα peptide substrate (Ac-KKGGRARTSS-FAEPG-amide)
-
[γ-³³P] ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of Afuresertib in DMSO.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the diluted Afuresertib to the assay buffer containing a low concentration of the respective Akt enzyme (e.g., 0.1 nM AKT1, 0.7 nM AKT2, and 0.2 nM AKT3).[5] Incubate for 60 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the GSKα peptide substrate and [γ-³³P] ATP to each well.
-
Reaction Incubation: Incubate the reaction mixture for 120 minutes at room temperature.
-
Reaction Termination and Capture: Terminate the reaction and capture the radiolabeled peptide product on a phosphocellulose filter plate.
-
Washing: Wash the filter plate multiple times with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P] ATP.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Afuresertib concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cellular Proliferation Assay (e.g., CCK-8)
This protocol describes a method to assess the effect of Afuresertib on the proliferation of cancer cell lines.
Objective: To determine the EC50 of Afuresertib in inhibiting cancer cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Afuresertib (GSK2110183)
-
Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Afuresertib for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
Assay Reagent Addition: Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each Afuresertib concentration. Determine the EC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing Afuresertib.
Conclusion
Afuresertib (CAS 937724-81-7) is a well-characterized, potent, and selective pan-Akt inhibitor with demonstrated anti-tumor activity in both in vitro and in vivo models. Its mechanism of action, centered on the inhibition of the critical PI3K/Akt signaling pathway, provides a strong rationale for its clinical development in various cancers. The progression of Afuresertib into clinical trials, particularly in hematologic malignancies like multiple myeloma, highlights its therapeutic promise.[1] This technical guide provides a foundational understanding of Afuresertib's biological activity profile, empowering researchers to further explore its potential in the development of novel cancer therapies.
References
- Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor. PMC - NIH. Published 2014-06-30.
- Novel AKT Inhibitor GSK2110183 Shows Favorable Safety, Pharmacokinetics, and Clinical Activity in Multiple Myeloma. Preliminary Results From a Phase I First-Time-In-Human Study. ResearchGate.
- Definition of afuresertib - NCI Drug Dictionary. National Cancer Institute.
- Inhibition of GSK-3 beta activity attenuates proliferation of human colon cancer cells in rodents. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of GSK-3 beta activity attenuates proliferation of human colon cancer cells in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 3-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride
Abstract
The definitive determination of a chemical structure is a foundational requirement in drug discovery, chemical synthesis, and materials science. It ensures reproducibility, allows for the prediction of physicochemical and pharmacological properties, and is a prerequisite for regulatory approval. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate and confirm the structure of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride (Molecular Formula: C₁₀H₁₉ClN₂O). We will explore the integrated application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. Each step is detailed with the underlying scientific principles, practical experimental protocols, and the logic of data interpretation, demonstrating how these disparate data streams converge to provide an unambiguous structural assignment.
Introduction: The Imperative for Unambiguous Characterization
This guide presents a systematic, multi-technique approach that serves as a self-validating system for structure elucidation.[4][5][6] By combining data from orthogonal analytical methods, we build a complete and robust picture of the molecule, from its elemental composition to the precise three-dimensional arrangement of its atoms.
The Integrated Analytical Workflow
A robust structure elucidation strategy does not rely on a single technique but rather on the synergistic integration of several methods. Each technique provides a unique piece of the structural puzzle, and their collective data must be consistent to validate the final assignment.
Caption: Overall workflow for structure elucidation.
Foundational Analysis: Formula Determination
The first step in characterizing any unknown compound is to determine its molecular formula. This is achieved through a combination of elemental analysis and high-resolution mass spectrometry (HRMS).
Elemental Analysis (EA)
Elemental analysis by combustion determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample.[7][8][9] This allows for the calculation of the simplest whole-number ratio of atoms, known as the empirical formula.[10]
Expected Elemental Composition for C₁₀H₁₈N₂O·HCl:
-
Calculation:
-
%C = (10 * 12.011) / 218.72 * 100 = 54.91%
-
%H = (19 * 1.008) / 218.72 * 100 = 8.76%
-
%N = (2 * 14.007) / 218.72 * 100 = 12.80%
-
%Cl = (1 * 35.453) / 218.72 * 100 = 16.21%
-
%O = (1 * 15.999) / 218.72 * 100 = 7.32%
-
An experimental result within ±0.4% of these calculated values provides strong evidence for the proposed elemental composition.[9]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the molecular formula.[5] For this compound, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, pre-charged molecules like hydrochloride salts.
Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in methanol or a water/acetonitrile mixture.
-
Instrumentation: Infuse the sample into an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The molecule will be detected as the protonated free base, [M+H]⁺.
-
Analysis: The instrument measures the mass-to-charge ratio (m/z) to at least four decimal places.
Expected Results: The free base C₁₀H₁₈N₂O has a monoisotopic mass of 182.1419 Da. The expected [M+H]⁺ ion would be C₁₀H₁₉N₂O⁺, with a calculated exact mass of 183.1497 Da . Observing a peak at this m/z value confirms the molecular formula and corroborates the findings from elemental analysis.
Functional Group Identification: FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present.[6][12] For this compound, the key is to identify the tertiary amide group and the ammonium salt.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to specific functional groups.
Table 1: Key FTIR Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Observation |
| ~3200-2700 (broad) | N⁺-H Stretch | Secondary Ammonium (Piperidinium) | A very broad, strong absorption characteristic of an amine salt. |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH) | Strong, sharp peaks corresponding to the piperidine and pyrrolidine rings. |
| ~1650-1630 | C=O Stretch (Amide I band) | Tertiary Amide | A strong, sharp peak. This is a key diagnostic band for the amide group.[13][14] |
| ~1450 | C-H Bend | Aliphatic (CH₂) | Scissoring and bending vibrations. |
| ~1250-1020 | C-N Stretch | Amide and Amine | Medium to strong bands confirming the C-N linkages.[15] |
The presence of a strong carbonyl absorption around 1640 cm⁻¹ and the absence of N-H stretching bands around 3300 cm⁻¹ (characteristic of primary or secondary amides) strongly indicates a tertiary amide.[13] The broad ammonium stretch confirms the hydrochloride salt form.
The Blueprint of Connectivity: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[16] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment.[17][18]
Protocol: NMR Sample Preparation & Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of the hydrochloride salt in 0.6 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the exchange of the acidic N⁺-H proton.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Experiments: Perform ¹H, ¹³C, COSY, HSQC, and HMBC experiments using standard pulse programs.
¹H and ¹³C NMR: Atom Counting and Environment
-
¹H NMR: Provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[19]
-
¹³C NMR: Shows the number of unique carbon environments in the molecule.[20]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity |
| Carbonyl (C=O) | ~172 | - | - |
| Pyrrolidine C2'/C5' | ~47 | ~3.5 | t |
| Pyrrolidine C3'/C4' | ~25 | ~1.9 | m |
| Piperidine C2 | ~49 | ~3.4 (ax), ~3.0 (eq) | m |
| Piperidine C3 | ~45 | ~3.2 | m |
| Piperidine C4 | ~26 | ~1.8 | m |
| Piperidine C5 | ~24 | ~1.7 | m |
| Piperidine C6 | ~44 | ~3.3 (ax), ~2.9 (eq) | m |
Note: Due to the complexity and potential for overlapping signals in the aliphatic region (1.5-3.5 ppm), 1D spectra alone are insufficient for a complete assignment. 2D NMR is essential.
2D NMR: Piecing the Puzzle Together
2D NMR experiments reveal correlations between nuclei, allowing for the definitive assembly of molecular fragments.[21][22][23]
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart). This is used to "walk" along the carbon chains within the piperidine and pyrrolidine rings, establishing their internal connectivity.[21]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to (¹JCH). This experiment definitively links the proton assignments to their corresponding carbon atoms.[18][22]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are 2-4 bonds away (²JCH, ³JCH). It is used to connect the molecular fragments across non-protonated (quaternary) centers, like the carbonyl carbon.[17][18]
Caption: Key HMBC correlations confirming the amide linkage.
Key HMBC Correlations for Structure Confirmation:
-
Pyrrolidine to Carbonyl: A correlation will be observed from the protons on the pyrrolidine ring adjacent to the nitrogen (C2'/C5', ~3.5 ppm) to the carbonyl carbon (~172 ppm). This ³JCH correlation definitively links the pyrrolidinyl nitrogen to the carbonyl group.
-
Piperidine to Carbonyl: A correlation will be seen from the proton at the C3 position of the piperidine ring (~3.2 ppm) to the same carbonyl carbon (~172 ppm). This ²JCH correlation confirms the bond between C3 of the piperidine and the carbonyl carbon.
These two sets of correlations unequivocally establish the core structure: a carbonyl group linking the C3 position of the piperidine ring and the nitrogen of the pyrrolidine ring.
The Gold Standard: Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides a definitive solution of the chemical structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[24][25] It yields a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the atom connectivity but also bond lengths, bond angles, and stereochemistry.[26][27][28]
Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals must be grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/ether).
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.[27] The resulting diffraction pattern is collected by a detector.[25]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined and refined to yield the final 3D structure.[28]
The resulting crystal structure would provide the final, incontrovertible evidence for the proposed structure of this compound.
Conclusion: A Synthesis of Evidence
-
Mass Spectrometry and Elemental Analysis established the correct molecular formula (C₁₀H₁₈N₂O).
-
FTIR Spectroscopy identified the key functional groups: a tertiary amide and a secondary ammonium salt.
-
1D and 2D NMR Spectroscopy mapped the complete atomic connectivity, definitively linking the piperidine and pyrrolidine rings through the central carbonyl group.
-
X-ray Crystallography , if performed, would provide the ultimate 3D confirmation.
This integrated workflow ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advanced research and development.
References
- Vertex AI Search. (n.d.). Stoichiometry: Elemental Analysis.
- ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis.
- Scribd. (n.d.). Advanced 2D NMR Techniques Guide.
- Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
- MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
- CK-12 Foundation. (n.d.). What is elemental analysis?.
- Anton Paar Wiki. (n.d.). X-ray Crystallography.
- JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
- Fiveable. (n.d.). Single crystal X-ray diffraction.
- National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
- AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- SERC Carleton. (2007). Single-crystal X-ray Diffraction.
- Wikipedia. (n.d.). Elemental analysis.
- Chemistry LibreTexts. (2021). Elemental Analysis.
- ResearchGate. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra.
- Fiveable. (n.d.). Structure Elucidation Definition - Organic Chemistry II Key Term.
- YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
- Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry.
- Sigma-Aldrich. (n.d.). 3-Piperidinyl(1-pyrrolidinyl)methanone HCl.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- TargetMol. (n.d.). This compound.
- ChemicalBook. (n.d.). PIPERIDIN-3-YL-PYRROLIDIN-1-YL-METHANONE HYDROCHLORIDE.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- National Institutes of Health. (n.d.). X Ray crystallography.
- EPFL. (n.d.). 2D NMR.
- PubChem. (n.d.). (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Studylib. (n.d.). 2D NMR Spectroscopy: COSY, NOESY, HETCOR, HMBC, HMQC.
- CymitQuimica. (n.d.). This compound.
- ResearchGate. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.
- ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
- Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
- Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy.
- National Institutes of Health. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles.
- YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam.
Sources
- 1. This compound | TargetMol [targetmol.com]
- 2. PIPERIDIN-3-YL-PYRROLIDIN-1-YL-METHANONE HYDROCHLORIDE | 937724-81-7 [amp.chemicalbook.com]
- 3. This compound [cymitquimica.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 6. fiveable.me [fiveable.me]
- 7. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 8. ck12.org [ck12.org]
- 9. Elemental analysis - Wikipedia [en.wikipedia.org]
- 10. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 11. (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride | C10H19ClN2O | CID 117966306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. scribd.com [scribd.com]
- 18. emerypharma.com [emerypharma.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 22. epfl.ch [epfl.ch]
- 23. studylib.net [studylib.net]
- 24. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 25. fiveable.me [fiveable.me]
- 26. creative-biostructure.com [creative-biostructure.com]
- 27. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 28. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride: A Key Intermediate in the Development of MCH-R1 Antagonists
Abstract
This technical guide provides a comprehensive overview of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride, a pivotal chemical intermediate in the synthesis of potent and selective antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). While not an active pharmacological agent in itself, its unique structural motifs are fundamental to the development of therapeutic candidates for a range of metabolic and neurological disorders. This document will delve into the pharmacological context of MCH-R1 antagonism, the synthetic utility of this hydrochloride salt, and the downstream experimental protocols necessary for the characterization of the final active compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics targeting the MCH system.
Introduction: The Significance of a Synthetic Precursor
In the landscape of modern drug discovery, the identification and optimization of lead compounds are paramount. However, the journey from a preliminary hit to a clinical candidate is often reliant on the availability and strategic utilization of key synthetic building blocks. This compound (CAS No: 937724-81-7) represents one such critical intermediate.[1][2] Its primary pharmacological relevance is not derived from any intrinsic biological activity, but rather from its utility in the synthesis of a class of compounds known as piperidin-4-yl-urea derivatives, which have been identified as potent antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1).[3][4]
The piperidine and pyrrolidine moieties within this molecule are prevalent scaffolds in medicinal chemistry, known for their favorable pharmacokinetic properties and their ability to engage in specific interactions with biological targets.[5][6] This guide will, therefore, focus on the pharmacological classification of the ultimate targets of this precursor, providing the necessary context for its application in drug development programs.
Pharmacological Classification: Targeting the Melanin-Concentrating Hormone System
The MCH-R1 is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, playing a crucial role in the regulation of energy homeostasis, mood, and sleep-wake cycles. The endogenous ligand for this receptor is the neuropeptide melanin-concentrating hormone (MCH).
Therapeutic Potential of MCH-R1 Antagonism
Pharmacological blockade of the MCH-R1 has emerged as a promising therapeutic strategy for several conditions:
-
Obesity and Metabolic Disorders: MCH is known to be orexigenic, meaning it stimulates appetite and promotes weight gain. MCH-R1 antagonists have been shown to reduce food intake and body weight in preclinical models of obesity, making this a primary area of investigation.
-
Anxiety and Depression: The MCH system is also implicated in the modulation of stress and emotional behaviors. Consequently, MCH-R1 antagonists are being explored for their potential anxiolytic and antidepressant effects.
-
Sleep Disorders: The MCH system is involved in the regulation of sleep, particularly REM sleep. This has led to research into the potential of MCH-R1 antagonists for the treatment of certain sleep disorders.
Mechanism of Action of MCH-R1 Antagonists
MCH-R1 antagonists act by competitively binding to the receptor, thereby preventing the endogenous ligand MCH from binding and initiating downstream signaling cascades. The MCH-R1 is known to couple to multiple G proteins, primarily Gαi and Gαq.
-
Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).
-
Gαq Pathway: The Gαq pathway, upon activation, stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels.
By blocking these pathways, MCH-R1 antagonists can effectively negate the physiological effects of MCH.
Synthetic Utility and Workflow
The primary utility of this compound lies in its role as a versatile starting material for the synthesis of more complex MCH-R1 antagonists, particularly those containing a piperidin-4-yl-urea pharmacophore.
General Synthetic Scheme
A generalized synthetic route from this compound to a target MCH-R1 antagonist is outlined below. This process typically involves the deprotection of the piperidine nitrogen, followed by a coupling reaction to introduce the urea functionality and other variable substituents.
Sources
- 1. 3-Piperidinyl(1-pyrrolidinyl)methanone HCl | 937724-81-7 [sigmaaldrich.com]
- 2. PIPERIDIN-3-YL-PYRROLIDIN-1-YL-METHANONE HYDROCHLORIDE | 937724-81-7 [amp.chemicalbook.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Therapeutic Potential of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl as a Scaffold for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide explores the therapeutic potential of the novel chemical entity, 3-Piperidinyl(1-pyrrolidinyl)methanone HCl. While direct biological activity data for this specific compound is not yet publicly available, its structural motifs—a piperidine ring coupled to a pyrrolidinyl methanone—position it as a highly promising scaffold for the development of targeted therapies. Drawing upon established principles of medicinal chemistry and an analysis of structurally related bioactive molecules, this whitepaper focuses on the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) as a primary hypothetical target. MCH-R1 is a G protein-coupled receptor implicated in the regulation of energy homeostasis and mood, making it a compelling target for the treatment of obesity and anxiety disorders. This guide will provide a comprehensive overview of the MCH-R1 signaling pathway, the rationale for targeting it, and a proposed roadmap for the synthesis and evaluation of novel MCH-R1 antagonists derived from 3-Piperidinyl(1-pyrrolidinyl)methanone HCl. Detailed experimental protocols for target validation and in vivo efficacy studies are also presented to provide a practical framework for researchers in the field.
Introduction: The Promise of Privileged Scaffolds in Drug Discovery
The piperidine and pyrrolidine rings are "privileged scaffolds" in medicinal chemistry, frequently appearing in a wide array of approved drugs and clinical candidates due to their favorable pharmacokinetic properties and their ability to present substituents in precise three-dimensional orientations for optimal target engagement. The combination of these two saturated heterocycles in 3-Piperidinyl(1-pyrrolidinyl)methanone HCl offers a unique chemical space for the development of novel therapeutics, particularly for central nervous system (CNS) targets.
This guide puts forth a scientifically grounded hypothesis that 3-Piperidinyl(1-pyrrolidinyl)methanone HCl is an ideal starting material for the synthesis of potent and selective Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists. This hypothesis is based on the known utility of this compound in the synthesis of piperidin-4-yl-urea derivatives, a class of molecules that have shown promise as MCH-R1 antagonists.
The Melanin-Concentrating Hormone Receptor 1 (MCH-R1): A Key Regulator of Metabolism and Mood
The Melanin-Concentrating Hormone (MCH) system plays a pivotal role in the central regulation of feeding behavior, energy balance, and emotional states. Its effects are mediated through two G protein-coupled receptors, MCHR1 and MCHR2, with MCHR1 being the primary receptor in rodents and a key target in humans.
MCH-R1 Signaling Pathways
MCH-R1 is a rhodopsin-like GPCR that primarily couples to the inhibitory G protein, Gαi, and to a lesser extent, the Gq protein.
-
Gαi-Mediated Pathway: Upon activation by MCH, the Gαi subunit of the G protein complex inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a crucial second messenger. The reduction in cAMP levels subsequently dampens the activity of Protein Kinase A (PKA), a key enzyme involved in numerous cellular processes, including metabolism and neuronal excitability.
-
Gq-Mediated Pathway: Activation of the Gq pathway by MCH-R1 stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is also implicated in the modulation of neuronal activity.
The dual coupling of MCH-R1 to both Gαi and Gq pathways allows for a complex and nuanced regulation of cellular function in response to MCH.
Therapeutic Rationale for MCH-R1 Antagonism
The role of the MCH system in promoting food intake and weight gain makes MCH-R1 an attractive target for the development of anti-obesity therapeutics. Furthermore, the expression of MCH-R1 in brain regions associated with mood and anxiety, such as the amygdala and hippocampus, suggests that MCH-R1 antagonists may also have anxiolytic properties.
-
Obesity: Preclinical studies have consistently demonstrated that MCH-R1 antagonists reduce food intake and promote weight loss in diet-induced obesity models in rodents.
-
Anxiety and Depression: Several MCH-R1 antagonists have exhibited anxiolytic and antidepressant-like effects in various animal models of these disorders.
Designing a Novel MCH-R1 Antagonist from 3-Piperidinyl(1-pyrrolidinyl)methanone HCl
The core structure of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl provides a versatile starting point for the synthesis of a library of potential MCH-R1 antagonists. The general structure-activity relationship (SAR) for many MCH-R1 antagonists includes a basic nitrogen atom, a central scaffold, and one or more hydrophobic aromatic groups. The piperidine nitrogen of our starting compound can serve as the basic center, while the pyrrolidinyl methanone moiety can be chemically modified to introduce the necessary hydrophobic elements.
Hypothetical Therapeutic Candidate: A Urea-Based Derivative
Based on the known MCH-R1 antagonist class of piperidin-4-yl-urea derivatives, we propose the synthesis of a novel urea-based compound from 3-Piperidinyl(1-pyrrolidinyl)methanone HCl. The key synthetic step would involve the conversion of the pyrrolidinyl methanone to an amine, followed by reaction with an appropriate isocyanate to form the urea linkage.
Experimental Protocols for Validation and Characterization
A rigorous and systematic approach is essential to validate the therapeutic potential of any novel compound. The following section outlines key experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of our hypothetical MCH-R1 antagonist.
Synthesis of a Piperidinyl-Urea MCH-R1 Antagonist
The following is a proposed, multi-step synthesis to generate a piperidinyl-urea derivative from a 3-aminopiperidine precursor, which can be derived from our starting compound.
Step 1: Synthesis of the 3-Aminopiperidine Intermediate
(Note: This is a generalized procedure; specific reagents and conditions would need to be optimized based on the exact nature of the starting material.)
-
Reduction of the Amide: The pyrrolidinyl methanone moiety of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl can be reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Purification: The resulting 3-aminopiperidine derivative is then purified using standard techniques such as column chromatography or distillation.
Step 2: Urea Formation
-
Reaction with Isocyanate: The purified 3-aminopiperidine derivative is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
An equimolar amount of a selected aryl isocyanate (e.g., 4-chlorophenyl isocyanate) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Purification: The final piperidinyl-urea product is isolated and purified by recrystallization or column chromatography.
In Vitro Characterization: Target Engagement and Functional Activity
4.2.1. MCH-R1 Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the synthesized compound for the MCH-R1 receptor.
-
Membrane Preparation: Membranes from cells stably expressing human MCH-R1 (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled MCH-R1 ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the test compound.
-
Filtration and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
4.2.2. MCH-R1 Functional Assay (cAMP Measurement)
This assay assesses the functional activity of the compound as an antagonist by measuring its ability to block MCH-induced inhibition of cAMP production.
-
Cell Culture: MCH-R1 expressing cells are plated in 96-well plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
MCH Stimulation: The cells are then stimulated with a fixed concentration of MCH in the presence of forskolin (an adenylyl cyclase activator).
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The ability of the test compound to reverse the MCH-mediated decrease in forskolin-stimulated cAMP levels is quantified to determine its antagonist potency (IC50).
Comparative Data of Known MCH-R1 Antagonists
The following table provides a summary of the in vitro potencies of several known MCH-R1 antagonists to serve as a benchmark for newly synthesized compounds.
| Compound | MCH-R1 Ki (nM) | MCH-R1 IC50 (nM) | Assay Type |
| SNAP-7941 | 2.6 | 5.4 | Radioligand Binding |
| ATC-0175 | 1.1 | 2.3 | Radioligand Binding |
| GW-803,430 | 1.8 | 9.3 | Radioligand Binding |
| Hypothetical Candidate | TBD | TBD |
Data compiled from various public sources. Assay conditions may vary.
In Vivo Efficacy Models
4.4.1. Diet-Induced Obesity (DIO) Mouse Model
This model is used to evaluate the anti-obesity effects of the test compound.
-
Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity.
-
Compound Administration: The obese mice are then treated with the test compound or vehicle daily via oral gavage or another appropriate route.
-
Monitoring: Body weight, food intake, and body composition (e.g., using DEXA or MRI) are monitored throughout the study.
-
Metabolic Parameters: At the end of the study, blood samples are collected to measure metabolic parameters such as glucose, insulin, and lipid levels.
4.4.2. Elevated Plus-Maze (EPM) Test for Anxiety
This test assesses the anxiolytic potential of the compound.
-
Apparatus: The EPM consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Procedure: Mice are placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.
-
Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Conclusion and Future Directions
3-Piperidinyl(1-pyrrolidinyl)methanone HCl represents a promising and versatile chemical scaffold for the development of novel therapeutics. Based on a thorough analysis of its structural features and the pharmacology of related compounds, this guide has outlined a compelling rationale for its use in the synthesis of MCH-R1 antagonists for the potential treatment of obesity and anxiety disorders. The proposed synthetic route and the detailed experimental protocols for in vitro and in vivo validation provide a clear and actionable roadmap for researchers to explore this exciting therapeutic opportunity.
Future work should focus on the synthesis and screening of a diverse library of derivatives to establish a comprehensive structure-activity relationship. Further optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties will be crucial for advancing these novel chemical entities towards clinical development. The insights gained from such studies will not only validate the therapeutic potential of this specific scaffold but also contribute to the broader understanding of MCH-R1 pharmacology and the development of next-generation treatments for metabolic and psychiatric disorders.
References
- Berglund, S., et al. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Bioorganic & Medicinal Chemistry Letters, 19(15), 4274-4279. [Link]
- Gehlert, D. R., et al. (2009). Preclinical evaluation of melanin-concentrating hormone receptor 1 antagonism for the treatment of obesity and depression. Journal of Pharmacology and Experimental Therapeutics, 329(2), 429-438. [Link]
- Hawes, B. E., et al. (2000). The melanin-concentrating hormone receptor couples to multiple G proteins to activate diverse intracellular signaling pathways. Endocrinology, 141(12), 4524-4532. [Link]
- Kim, N., et al. (2006). Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity. Bioorganic & Medicinal Chemistry Letters, 16(20), 5445-5450. [Link]
- Pissios, P., et al. (2003). Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways. Endocrinology, 144(8), 3514-3523. [Link]
- Rowbottom, M. W., et al. (2005). Synthesis and structure-activity relationships of biarylcarboxamide bis-aminopyrrolidine urea derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). Bioorganic & Medicinal Chemistry Letters, 15(14), 3439-3445. [Link]
- Wang, C. Y., & Liao, J. K. (2012). A mouse model of diet-induced obesity and insulin resistance. Methods in Molecular Biology, 821, 421-431. [Link]
- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
The Advent of Piperidinyl-Pyrrolidinyl Methanones: A Journey from Serendipity to Selective Neuromodulation
An In-Depth Technical Guide on the Discovery, History, and Pharmacological Evolution of a Versatile CNS Scaffold
Foreword: The Genesis of a Privileged Scaffold
In the vast landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to multiple biological targets. The journey of piperidinyl-pyrrolidinyl methanone compounds and their close chemical relatives is a compelling narrative of scientific inquiry, serendipitous discovery, and the relentless pursuit of therapeutic specificity. This guide delves into the historical origins, synthetic evolution, and pharmacological significance of this important class of molecules, with a particular focus on their development as modulators of central nervous system (CNS) function. While the direct piperidinyl-pyrrolidinyl methanone core has seen broad application, the historical turning point for related structures as CNS agents is arguably best exemplified by the discovery and development of Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor. This guide will use the story of Rolipram and its analogs as a lens through which to explore the broader class, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their past, present, and future potential.
Part 1: Early Explorations and the Rise of a Nootropic Hypothesis
The mid-20th century saw a surge in the exploration of synthetic heterocyclic compounds for a wide array of therapeutic applications. Both piperidine and pyrrolidine rings were recognized as key components of numerous natural alkaloids with potent biological activities, making them attractive building blocks for medicinal chemists.[1][2] The initial synthesis of simple piperidinyl-pyrrolidinyl methanone structures likely occurred within this broader exploration of heterocyclic chemistry, though early examples were not necessarily tied to a specific, targeted therapeutic application.
The quest for cognitive enhancers, or "nootropics," gained significant momentum in the latter half of the 20th century.[3][4] This field, catalyzed by the discovery of piracetam, spurred research into compounds that could improve memory, learning, and other cognitive functions, particularly in the context of age-related decline and neurodegenerative diseases.[3][5] It was within this scientific milieu that the potential of combining piperidine and pyrrolidine-like moieties for CNS activity began to be seriously considered.
Part 2: The Rolipram Revolution - A Paradigm Shift in CNS Drug Discovery
A pivotal moment in the history of this structural class came with the discovery and development of Rolipram by Schering AG in the early 1990s.[6] Though not a classical piperidinyl-pyrrolidinyl methanone, its structure, 4-(3-cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidinone, contains the core pyrrolidinone moiety and represents a critical intellectual leap in the design of CNS-active compounds.[6]
Initially investigated as a potential antidepressant, Rolipram's true significance emerged from its mechanism of action: the selective inhibition of phosphodiesterase 4 (PDE4).[7][8] This discovery opened up a new avenue for therapeutic intervention in a range of neurological and inflammatory disorders.
Mechanism of Action: The cAMP Signaling Pathway
Rolipram's therapeutic effects are mediated through the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway. By selectively inhibiting PDE4, the enzyme responsible for the hydrolysis of cAMP, Rolipram leads to an accumulation of intracellular cAMP.[2] This, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream substrates, including transcription factors like the cAMP response element-binding protein (CREB).[9] The activation of CREB is crucial for synaptic plasticity and the expression of genes involved in learning and memory.[9]
Figure 2: General workflow for the enantioselective synthesis of (S)-(+)-Rolipram.
Experimental Protocol: Organocatalytic Asymmetric Michael Addition
-
Nitro-olefin Formation: To a solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (1.0 eq) in acetic acid, add nitromethane (1.5 eq) and ammonium acetate (1.2 eq). Heat the mixture to reflux for 3 hours. After cooling, pour the reaction mixture into ice-water. Filter the resulting precipitate, wash with water, and dry under vacuum to yield the nitro-olefin. [10]2. Michael Addition: Dissolve the nitro-olefin (1.0 eq) and dimethyl malonate (1.2 eq) in dichloromethane at -20 °C. Add a bifunctional thiourea organocatalyst (e.g., Takemoto catalyst, 0.1 eq). Stir the reaction mixture at -20 °C for 24 hours, monitoring by TLC. Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the Michael adduct. [10]3. Reduction and Lactamization: Dissolve the purified Michael adduct (1.0 eq) in methanol and cool to 0 °C. Add nickel(II) chloride hexahydrate (1.7 eq) followed by the portion-wise addition of sodium borohydride (1.7 eq). Stir at 0 °C for 2 hours. Quench the reaction with aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then decarboxylated by heating in a suitable solvent (e.g., DMSO) to afford (S)-(+)-Rolipram, which can be further purified by recrystallization. [10]
Structure-Activity Relationship (SAR) of Rolipram Analogs
The narrow therapeutic window of Rolipram prompted extensive SAR studies to dissociate its anti-inflammatory and cognitive-enhancing effects from its emetic side effects. These studies have provided valuable insights into the pharmacophore of PDE4 inhibitors. [11][12]
| Compound/Analog | R1 (at Pyrrolidinone N) | R2 (Phenyl Ring Substitution) | PDE4 Inhibition (IC50) | Emetic Potential | Key Insight |
|---|---|---|---|---|---|
| (S)-Rolipram | H | 3-Cyclopentyloxy-4-methoxy | ~1 µM | High | Prototype compound, established the core pharmacophore. [13] |
| (R)-Rolipram | H | 3-Cyclopentyloxy-4-methoxy | >10 µM | Lower | Stereoselectivity is crucial for potent PDE4 inhibition. [11] |
| N-Phenylrolipram Analog (22) | 3-(3-methoxybenzyloxy)benzoic acid N',N'-dimethylhydrazide | 3-Cyclopentyloxy-4-methoxy | Nanomolar | Reduced | N-substitution on the pyrrolidinone ring can significantly increase potency and selectivity. [11] |
| RP 73401 | H | 3-Cyclopentyloxy-4-methoxy (with modifications) | Potent | Reduced | Subtle modifications to the catechol ether moiety can improve the therapeutic index. [13]|
Part 4: The Modern Era and Future Directions
The legacy of Rolipram and the foundational work on piperidinyl-pyrrolidinyl methanone-like structures continues to influence modern drug discovery. The understanding of the PDE4 pharmacophore has led to the development of second and third-generation inhibitors with improved side-effect profiles, some of which have reached the market for inflammatory conditions like psoriasis and COPD. [14][15] The core principles learned from this class of compounds—the importance of stereochemistry, the potential for CNS penetration, and the tunability of the scaffold through synthetic modification—remain highly relevant. Future research in this area is likely to focus on:
-
Subtype-Selective PDE4 Inhibitors: Targeting specific isoforms of the PDE4 enzyme (A, B, C, and D) to further refine therapeutic effects and minimize side effects. [9]* Hybrid Molecules: Incorporating the piperidinyl-pyrrolidinyl methanone or related scaffolds into multi-target ligands to address complex diseases with multifactorial etiologies.
-
Novel CNS Applications: Exploring the potential of these compounds in other neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and traumatic brain injury.
The story of piperidinyl-pyrrolidinyl methanone compounds and their relatives is a testament to the iterative nature of drug discovery. From broad initial explorations to the focused development of a key molecular probe, and now to a new generation of targeted therapeutics, this versatile scaffold continues to be a source of innovation and hope for patients with challenging CNS disorders.
References
- BenchChem. (2025). Enantioselective Synthesis of (S)-(+)-Rolipram: A Technical Guide. BenchChem.
- BenchChem. (2025). Flow Synthesis of (S)-(+)-Rolipram: An Application Note and Protocol for Research Quantities. BenchChem.
- Pearse, D. D., et al. (2012). The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. PLoS ONE, 7(9), e44794. [Link]
- Zhu, J., et al. (2001). The antidepressant and antiinflammatory effects of rolipram in the central nervous system. CNS Drug Reviews, 7(4), 387-398. [Link]
- Kim, D., et al. (2017). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. PLoS ONE, 12(1), e0170814. [Link]
- Her T. B., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters, 24(4), 1066–1071. [Link]
- Pearse, D. D., et al. (2012). The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. PLoS ONE, 7(9), e44794. [Link]
- Wikipedia. (n.d.). Rolipram.
- Soderling, S. H., & Beavo, J. A. (2000). Regulation of cAMP and cGMP signaling: new phosphodiesterases and new functions. Current Opinion in Cell Biology, 12(2), 174-179. [Link]
- Her T. B., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters, 24(4), 1066–1071. [Link]
- Press, N. J., et al. (1998). Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes. Bioorganic & Medicinal Chemistry Letters, 8(21), 3025-3030. [Link]
- Alzheimer's Drug Discovery Foundation. (2018). Rolipram. Cognitive Vitality Reports.
- Her T. B., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition−Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters, 24(4), 1066–1071.
- Galdones, E., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(15), 4964.
- Galdones, E., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(15), 4964. [Link]
- Sflari, I., et al. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 27(19), 6596. [Link]
- Pagès, L., et al. (2010). PDE4 inhibitors: a review of current developments (2005-2009).
- Press, N. J., et al. (1998). N-arylrolipram derivatives as potent and selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(21), 3031-3036. [Link]
- ResearchGate. (n.d.). Rolipram and structurally-related compounds as PDE4 inhibitors. [Link]
- ResearchGate. (n.d.). Advances in the development of phosphodiesterase-4 inhibitors.
- ResearchGate. (n.d.). Chemical structure of Rolipram and PDE4DIs analogues.
- Abdul Manap, A. S., et al. (2019). Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic.
- Bioorganic & Medicinal Chemistry Letters. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247-2250. [Link]
- Molecules. (2021).
- Froestl, W., et al. (2014). Cognitive Enhancers (Nootropics). Part 2: Drugs Interacting With Enzymes. Update 2014. Journal of Alzheimer's Disease, 42(1), 1-68. [Link]
- Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. [Link]
- CNS & Neurological Disorders - Drug Targets. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. CNS & Neurological Disorders - Drug Targets, 17(10), 779-790. [Link]
- Buccafusco, J. J. (2009). The Mind Bending Quest for Cognitive Enhancers. Molecular Neurobiology, 39(3), 165–173. [Link]
- European Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116813. [Link]
- Archiv der Pharmazie. (1993). [Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs]. Archiv der Pharmazie, 326(11), 875-881. [Link]
- Froestl, W., et al. (2012). Cognitive enhancers (nootropics). Part 1: drugs interacting with receptors. Journal of Alzheimer's Disease, 32(4), 793-887. [Link]
- The Pharmaceutical Journal. (2014). Cognitive enhancers: what they are, how they work and what is in the pipeline. The Pharmaceutical Journal.
- Molecular Pharmacology. (2001). Structure-activity relationships of propafenone analogs based on P-glycoprotein ATPase activity measurements. Molecular Pharmacology, 60(4), 778-786. [Link]
- Prostaglandins & Other Lipid Mediators. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
- Naunyn-Schmiedeberg's Archives of Pharmacology. (1979). Investigations on the structure-activity relationships of verapamil. Naunyn-Schmiedeberg's Archives of Pharmacology, 309(1), 1-10. [Link]
- Corazza, O., et al. (2020). The Psychonauts' World of Cognitive Enhancers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mind Bending Quest for Cognitive Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cognitive enhancers (nootropics). Part 1: drugs interacting with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rolipram - Wikipedia [en.wikipedia.org]
- 7. The antidepressant and antiinflammatory effects of rolipram in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase inhibitors: history of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-arylrolipram derivatives as potent and selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
solubility of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride in common lab solvents
An In-depth Technical Guide to the Solubility of 3-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (Molecular Formula: C₁₀H₁₉ClN₂O, Molecular Weight: approx. 218.72 g/mol ) in common laboratory solvents.[1][2] As a molecule featuring a tertiary amide and a piperidinium chloride moiety, its solubility is governed by a combination of hydrogen bonding capabilities, ionic interactions, and the polarity of the solvent medium. This document offers a predictive solubility profile based on first principles of its chemical structure, discusses the critical role of its salt form, and provides a detailed, field-proven experimental protocol for accurate equilibrium solubility determination via the shake-flask method. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from chemical synthesis and purification to formulation and biological screening.
Introduction to the Compound and the Importance of Solubility
Physicochemical Nature of this compound
This compound is an organic compound characterized by two key functional groups that dictate its chemical behavior: a tertiary amide and a piperidine ring.[3] In its hydrochloride salt form, the basic nitrogen of the piperidine ring is protonated, forming a piperidinium cation with a chloride counter-ion.
The tertiary amide group contains a highly polar carbonyl (C=O) bond and can act as a strong hydrogen bond acceptor.[4][5] Unlike primary or secondary amides, it lacks an N-H bond and therefore cannot act as a hydrogen bond donor.[6] The presence of the charged piperidinium group significantly increases the molecule's polarity and potential for strong ion-dipole interactions with polar solvents.[7]
The Critical Role of Solubility in Scientific Applications
Solubility is a fundamental physical property that profoundly impacts the utility of a chemical compound in a laboratory setting. For drug development professionals, aqueous solubility is a key determinant of a drug's bioavailability.[8] For synthetic chemists, solvent selection is critical for controlling reaction kinetics, facilitating purification, and obtaining crystalline material. Understanding the solubility profile of this compound is therefore essential for its effective application.
Predicted Solubility Profile: A Mechanistic Analysis
The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, provides a foundational framework for predicting solubility.[9]
Influence of the Hydrochloride Salt on Aqueous Solubility
The conversion of the parent free base (a weak base) to its hydrochloride salt is a common strategy to enhance aqueous solubility.[10][11] The ionic character of the salt allows for strong ion-dipole interactions with water molecules, which are typically energetically favorable and promote dissolution. The solubility in aqueous media is, however, expected to be pH-dependent. At higher pH values, the piperidinium ion will be deprotonated to the free base, which is less polar and thus significantly less water-soluble.
Interactions with Organic Solvents
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is predicted in these solvents. The ionic nature of the hydrochloride salt will drive dissolution through ion-dipole forces, while the carbonyl oxygen of the amide can accept hydrogen bonds from the solvent.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected. These solvents possess large dipole moments and can effectively solvate the piperidinium cation.[12] Furthermore, as strong hydrogen bond acceptors, they can interact favorably with the molecule. The commercial availability of this compound as a 10 mM solution in DMSO supports the prediction of high solubility in this solvent.[13]
-
Low-Polarity and Nonpolar Solvents (e.g., Dichloromethane, Toluene, Hexane): Poor to negligible solubility is predicted. The high polarity imparted by the hydrochloride salt makes it energetically unfavorable for the compound to dissolve in solvents that primarily interact through weak van der Waals forces.[9]
Expected Solubility Data Summary
The following table summarizes the predicted qualitative solubility of this compound. These predictions are derived from its chemical structure and require empirical validation.
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |
| Water | Polar Protic | Soluble to Highly Soluble | Strong ion-dipole interactions due to hydrochloride salt form. pH-dependent.[10] |
| Methanol | Polar Protic | Soluble | Strong ion-dipole and hydrogen bonding interactions. |
| Ethanol | Polar Protic | Soluble | Strong ion-dipole and hydrogen bonding interactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Excellent cation solvation and hydrogen bond acceptor. Supported by commercial availability in DMSO solution.[13] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Strong polar interactions and effective solvation of amides.[12] |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Less polar than DMSO/DMF; may be a borderline solvent. |
| Dichloromethane (DCM) | Low-Polarity | Insoluble to Very Sparingly Soluble | Insufficient polarity to overcome the lattice energy of the salt. |
| Toluene | Nonpolar | Insoluble | Mismatch in polarity. |
| Hexane | Nonpolar | Insoluble | Mismatch in polarity. |
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
To move beyond prediction and obtain definitive quantitative data, the shake-flask method is the gold standard for determining equilibrium solubility.[14] This protocol describes a self-validating system for generating reliable data.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value. This concentration represents the equilibrium solubility.[8]
Materials and Reagents
-
This compound (solid, purity >98%)
-
Selected solvents (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, compatible with solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Step-by-Step Methodology
-
Preparation of Stock Standard for Quantification:
-
Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., 50:50 water:acetonitrile) in a 10 mL volumetric flask. This serves as the 1 mg/mL stock standard. The choice of solvent here is for analytical purposes and must ensure complete dissolution.
-
Causality: A precise standard is essential for creating a calibration curve, which is the basis for accurately quantifying the unknown concentration in the saturated samples.
-
-
Sample Preparation:
-
Add an excess of solid this compound to a series of vials (e.g., add ~20 mg to 2 mL of each test solvent). The key is to ensure undissolved solid remains visible throughout the experiment.
-
Causality: Visual confirmation of excess solid is a mandatory check to ensure that the resulting solution is truly saturated. Without it, the measured concentration would not represent the solubility limit.
-
-
Equilibration:
-
Seal the vials tightly and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C).[14]
-
Agitate the samples for a minimum of 24 hours. To confirm equilibrium, take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.
-
Causality: Solubility is a thermodynamic equilibrium. Insufficient agitation time can lead to an underestimation of the true solubility. Checking multiple time points validates that equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step must be performed quickly to minimize any temperature change that could cause precipitation.
-
Causality: Filtration is a critical step to remove all undissolved micro-particulates. Failure to filter properly is a common source of erroneously high solubility values.
-
-
Quantification by HPLC-UV:
-
Prepare a calibration curve from the stock standard by making a series of dilutions (e.g., 100, 50, 25, 10, 1 µg/mL).
-
Dilute the filtered supernatant samples with the analytical mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the standards and diluted samples by HPLC-UV at the compound's λ-max.
-
Calculate the concentration of the original, undiluted supernatant using the calibration curve and the dilution factor. This value is the equilibrium solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for the Shake-Flask Solubility Determination.
Discussion and Practical Considerations
-
Impact of pH: For aqueous solutions, the solubility of this compound will be dramatically lower at pH values two units or more above the pKa of the piperidinium proton. Researchers working in buffered systems must consider the solution's pH, as precipitation may occur if the pH is raised.[7]
-
Temperature Dependence: The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature.[9] All experimentally determined solubility values must be reported with the corresponding temperature.
-
Common Ion Effect: In aqueous solutions containing a high concentration of chloride ions (e.g., concentrated HCl or saline buffers), the solubility may be slightly suppressed due to the common ion effect, which shifts the dissolution equilibrium toward the solid state.[11]
Conclusion
This compound is predicted to be a highly polar compound with excellent solubility in polar protic and polar aprotic solvents, and poor solubility in nonpolar organic solvents. Its hydrochloride salt form is key to its solubility in aqueous media, a behavior that is expected to be pH-dependent. While these predictions provide a strong directive for solvent selection, this guide emphasizes the necessity of empirical validation. The detailed shake-flask protocol provided herein offers a robust and reliable framework for researchers to determine the precise quantitative solubility, ensuring data integrity for any subsequent scientific application.
References
- Amides: Structure, Properties, and Reactions | Solubility of Things. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Partition of compounds from water and from air into amides - PMC - NIH. (n.d.).
- Principles of Drug Action 1, Spring 2005, Amides. (n.d.).
- Amide - Wikipedia. (n.d.).
- Solubility of Amides - Chemistry Stack Exchange. (n.d.).
- Factors affecting solubility. (n.d.).
- (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride | C10H19ClN2O - PubChem. (n.d.).
- (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride | C20H24Cl2N2O - PubChem. (n.d.).
- Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. (n.d.).
- Factors that Affect the Solubility of Drugs - Pharmaguideline. (n.d.).
- Procedure - CHM1020L Online Manual. (n.d.).
- Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - ResearchGate. (n.d.).
- Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. (n.d.).
- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. (n.d.).
- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. (n.d.).
- Solubility determination of salts. (n.d.).
- DMF Work-up and Solubility Issues : r/Chempros - Reddit. (n.d.).
- Is 0.5 ml of DMSO enough to react my (200mg) Ar-Cl with 1.2 equivalent of primary amine using Ullman reaction? | ResearchGate. (n.d.).
- My compounds are sparingly soluble DMF and DMSO so How can I get NMR of these compounds? | ResearchGate. (n.d.).
- Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. (n.d.).
- Which acids can I use that are insoluble in DMF and in most of the polar aprotic solvents? (n.d.).
Sources
- 1. This compound [cymitquimica.com]
- 2. (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride | C10H19ClN2O | CID 117966306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Piperidinyl(1-pyrrolidinyl)methanone HCl | 937724-81-7 [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Amide - Wikipedia [en.wikipedia.org]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 8. ub.edu [ub.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PIPERIDIN-3-YL-PYRROLIDIN-1-YL-METHANONE HYDROCHLORIDE | 937724-81-7 [amp.chemicalbook.com]
- 14. scielo.br [scielo.br]
An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride. This compound is a potential modulator of the Melanin-concentrating hormone receptor 1 (MCH-R1), a G protein-coupled receptor implicated in the regulation of energy homeostasis and appetite.[1][2][3] Understanding the binding characteristics of novel ligands such as this is a critical step in early-stage drug discovery. This document will delve into the theoretical underpinnings and practical application of radioligand binding assays, offering a detailed protocol for a competitive binding experiment to determine the inhibitory constant (Kᵢ) of this compound for the MCH-R1 receptor. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, reliable data.
Introduction: The Significance of MCH-R1 and Ligand Binding Characterization
The Melanin-concentrating hormone receptor 1 (MCH-R1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[2][3] Its endogenous ligand, melanin-concentrating hormone (MCH), is a cyclic neuropeptide that plays a crucial role in the regulation of feeding behavior, energy balance, and mood.[1][2] Consequently, MCH-R1 has emerged as a promising therapeutic target for the development of novel treatments for obesity and other metabolic disorders. The discovery of potent and selective MCH-R1 antagonists is a key objective in this field.[4][5]
The compound this compound has been identified as a scaffold for the synthesis of MCH-R1 antagonists. Therefore, quantifying its binding affinity to the MCH-R1 receptor is a foundational step in evaluating its potential as a lead compound. Receptor binding assays are the gold standard for determining the affinity of a ligand for its target receptor.[6] These assays, particularly competitive binding studies, allow for the precise determination of a compound's inhibitory constant (Kᵢ), a measure of its binding potency.
This guide will provide a detailed, step-by-step protocol for a competitive radioligand binding assay to determine the Kᵢ of this compound for the human MCH-R1 receptor.
Theoretical Framework: Principles of Competitive Radioligand Binding Assays
Competitive radioligand binding assays are a fundamental technique in pharmacology used to determine the affinity of an unlabeled test compound for a receptor.[6] The principle of this assay is based on the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor of interest.
The assay is performed by incubating a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound with a preparation of receptors (typically cell membranes expressing the receptor). As the concentration of the unlabeled test compound increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity.
The data from a competitive binding experiment is typically plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the unlabeled test compound. This results in a sigmoidal curve, from which the IC₅₀ value can be determined. The IC₅₀ is the concentration of the unlabeled test compound that inhibits 50% of the specific binding of the radioligand.
The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To obtain a more absolute measure of the affinity of the test compound, the IC₅₀ is converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))
Where:
-
Kᵢ is the inhibitory constant of the test compound.
-
IC₅₀ is the concentration of the test compound that inhibits 50% of specific radioligand binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand.
Experimental Workflow for MCH-R1 Competitive Binding Assay
The following diagram illustrates the overall workflow for determining the receptor binding affinity of this compound for the MCH-R1 receptor.
Caption: Experimental workflow for MCH-R1 competitive binding assay.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for a competitive radioligand binding assay to determine the Kᵢ of this compound for the human MCH-R1 receptor.
Materials and Reagents
-
Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK293) cells stably expressing the human MCH-R1 receptor.
-
Radioligand: [¹²⁵I]-MCH (PerkinElmer, or equivalent) with a specific activity of ~2200 Ci/mmol.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known MCH-R1 antagonist (e.g., SNAP-7941).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Vacuum filtration manifold.
Preparation of Reagents
-
Cell Membrane Preparation:
-
Culture HEK293 cells stably expressing the human MCH-R1 receptor to confluency.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend in a known volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).[7]
-
Store the membrane aliquots at -80°C until use.[7]
-
-
Ligand and Test Compound Preparation:
-
Prepare a stock solution of the radioligand ([¹²⁵I]-MCH) in the assay buffer.
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired starting concentration for the serial dilutions.
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Assay Procedure
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of the non-specific binding control (e.g., 1 µM SNAP-7941).
-
Test Compound: 50 µL of the various dilutions of this compound.
-
-
Add 50 µL of the radioligand ([¹²⁵I]-MCH) solution to all wells. The final concentration should be at or below the Kₑ of the radioligand for the MCH-R1 receptor.
-
Add 100 µL of the cell membrane preparation to all wells to initiate the binding reaction. The amount of membrane protein per well should be optimized to ensure that the total radioligand bound is less than 10% of the total radioligand added.
-
-
Incubation:
-
Incubate the microplate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes). The incubation time should be determined in preliminary kinetic experiments.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters that have been pre-soaked in wash buffer.[8]
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection of Radioactivity:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Plot the Data:
-
Plot the percentage of specific binding as a function of the logarithm of the concentration of the test compound.
-
-
Determine the IC₅₀:
-
Fit the data to a one-site competition model using non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
-
Calculate the Kᵢ:
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Representative Data and Interpretation
The following table presents hypothetical data for a competitive binding assay of a compound similar to this compound against the MCH-R1 receptor.
| Concentration of Test Compound (M) | % Specific Binding |
| 1.00E-10 | 98.5 |
| 3.16E-10 | 95.2 |
| 1.00E-09 | 88.1 |
| 3.16E-09 | 75.4 |
| 1.00E-08 | 50.3 |
| 3.16E-08 | 24.7 |
| 1.00E-07 | 10.1 |
| 3.16E-07 | 3.5 |
| 1.00E-06 | 1.2 |
From this data, the IC₅₀ would be determined to be approximately 1.00 x 10⁻⁸ M (10 nM). Assuming a radioligand concentration of 0.1 nM and a Kₑ of 0.2 nM for the radioligand, the Kᵢ can be calculated as follows:
Kᵢ = 10 nM / (1 + (0.1 nM / 0.2 nM)) = 10 nM / 1.5 = 6.67 nM
This Kᵢ value represents the affinity of the test compound for the MCH-R1 receptor. A lower Kᵢ value indicates a higher binding affinity.
Signaling Pathway of MCH-R1
Upon binding of an agonist, MCH-R1 typically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. It can also couple to Gαq proteins, stimulating phospholipase C and leading to an increase in intracellular calcium. An antagonist, such as potentially this compound, would block these downstream signaling events.
Caption: Simplified MCH-R1 signaling pathway.
Conclusion
This technical guide has outlined the essential theoretical and practical considerations for determining the receptor binding affinity of this compound for the MCH-R1 receptor. By following the detailed protocol for the competitive radioligand binding assay, researchers can obtain reliable and reproducible Kᵢ values, which are crucial for the characterization of this potential MCH-R1 antagonist. The accurate determination of binding affinity is a cornerstone of drug discovery and will be instrumental in advancing our understanding of the therapeutic potential of this and related compounds.
References
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Hulme, E. C. (2010). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 615, 129–153.
- Limbird, L. E. (2004). Radioligand Binding Methods for Membrane Preparations and Intact Cells. In Receptor Signal Transduction Protocols (pp. 3-24). Humana Press.
- Takekawa, S., Asami, A., Ishihara, A., Terauchi, J., Hino, A., Iwaasa, H., ... & Kanatani, A. (2002). The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times. British journal of pharmacology, 137(5), 655-664.
- De Jong, L. A., Uges, D. R., Franke, J. P., & Bischoff, R. (2005). Radioligand binding methods for membrane preparations and intact cells.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Nair, S. G., Adams-Deutsch, T., & Smith, D. L. (2009). Melanin-concentrating Hormone Receptor 1 (MCH1-R) Antagonism: Reduced Appetite for Calories and Suppression of Addictive-Like Behaviors. Neuropsychopharmacology, 34(6), 1595–1606.
- Wenzel, J., Bauer, M., & Brust, P. (2019). In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes. Frontiers in Pharmacology, 10, 608.
- Giordanetto, F., Berglund, S., & Egner, B. J. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Bioorganic & medicinal chemistry letters, 19(15), 4274–4279.
- Berglund, S., Egner, B. J., & Gradén, H. (2009). Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. Bioorganic & medicinal chemistry letters, 19(15), 4268–4273.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Ito, M., Sakamoto, T., & Suzuki, T. (2009). Identification and characterization of a selective radioligand for melanin-concentrating hormone 1-receptor (MCH1R). Bioorganic & medicinal chemistry letters, 19(10), 2835–2839.
- Presse, F., Nahon, J. L., & Fischer, W. H. (2021). MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. International Journal of Molecular Sciences, 22(5), 2465.
- Wikipedia. (2023, December 12). Melanin-concentrating hormone receptor 1. In Wikipedia.
- ResearchGate. (n.d.). Protocol used for the modeling, refinement, and validation of MCH-R1.
- Google Patents. (n.d.). Novel mch receptor antagonists.
- Schlumberger, S. E., Saito, Y., & Giller, T. (2003). Different Structural Requirements for Melanin-Concentrating Hormone (MCH) Interacting With Rat MCH-R1 (SLC-1) and Mouse B16 Cell MCH-R. Receptors & Channels, 9(2), 119-130.
- Kim, S., Lee, S., & Kim, D. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences, 23(19), 11285.
Sources
- 1. Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Preliminary Toxicity Screening of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl: An In-Depth Technical Guide
Abstract
This guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity, 3-Piperidinyl(1-pyrrolidinyl)methanone HCl. Given the absence of extensive public data on this specific compound, this document outlines a tiered, logic-driven approach to assess its initial safety profile. The proposed workflow integrates in vitro and in vivo assays designed to identify potential cytotoxic, genotoxic, and acute systemic toxicities. Methodologies are detailed with a focus on the scientific rationale behind experimental choices, ensuring a self-validating and robust preliminary assessment suitable for early-stage drug development and research. This guide is intended for researchers, scientists, and drug development professionals to establish a foundational understanding of the potential liabilities of this compound.
Introduction and Compound Profile
3-Piperidinyl(1-pyrrolidinyl)methanone HCl is a synthetic organic compound featuring a piperidine ring linked to a pyrrolidine ring via a ketone functional group.[1][2] The hydrochloride salt form generally enhances water solubility, which is a key consideration for in vitro and in vivo testing protocols.[3] The presence of piperidine and pyrrolidine moieties is common in many biologically active compounds and approved pharmaceuticals, suggesting a wide range of potential pharmacological activities.[4][5][6] These structures are known to interact with various biological targets, and their derivatives have shown activities ranging from analgesic and anti-inflammatory to cytotoxic.[4][7] Consequently, a thorough preliminary toxicity screening is crucial to identify any potential safety concerns early in the development process.[8][9]
Table 1: Physicochemical Properties of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl
| Property | Value | Source |
| CAS Number | 937724-81-7 | [2] |
| Molecular Formula | C10H19ClN2O | [1][2] |
| Molecular Weight | 218.72 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically >95% (commercially available) | [10] |
| Synonyms | 3-(1-pyrrolidinylcarbonyl)piperidine hydrochloride | [11] |
Strategic Approach to Preliminary Toxicity Screening
A tiered approach to toxicity testing is recommended, starting with in vitro assays to minimize animal use and gain early insights into the compound's potential liabilities.[12] Positive findings in in vitro tests will trigger further, more comprehensive in vivo studies. This strategy is cost-effective and aligns with modern drug development paradigms that emphasize early de-risking of drug candidates.[8][9]
Caption: In vitro genotoxicity testing workflow.
Preliminary In Vivo Toxicity Assessment
If the in vitro screening does not reveal significant cytotoxicity or genotoxicity at reasonably anticipated exposure levels, a preliminary in vivo study is warranted to assess systemic toxicity.
Acute Oral Toxicity Study
The acute oral toxicity study provides information on the potential health hazards that may result from a single, short-term exposure to the compound. The choice of method should be guided by the principles of the 3Rs (Replacement, Reduction, and Refinement). The OECD provides several guidelines for this purpose. [13][14] Protocol: Acute Toxic Class Method (OECD 423)
-
Animal Model: Use a single sex of a standard rodent species, typically female rats, as they are often more sensitive. [14]2. Dose Selection: The study is conducted in a stepwise manner using fixed starting doses (5, 50, 300, and 2000 mg/kg body weight). The initial dose is selected based on any available information, or 300 mg/kg is used as a default. [15]3. Procedure: In each step, a small group of animals (typically 3) is dosed. The outcome of each step (mortality or survival) determines the next step:
-
If mortality occurs, the dose for the next step is lowered.
-
If no mortality occurs, the dose for the next step is increased.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. [16]5. Endpoint: The primary endpoint is the classification of the substance into a GHS (Globally Harmonized System) toxicity category based on the observed mortality at different dose levels. This method avoids the direct calculation of an LD50 while still providing sufficient information for hazard classification. [14] Table 2: Key Observational Parameters in Acute Oral Toxicity Study
| Parameter | Observation Period | Details |
| Mortality | Daily | Number of deceased animals. |
| Clinical Signs | Frequently on Day 1, then daily | Changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. |
| Body Weight | Pre-dosing, and at least weekly thereafter | Individual animal weights. |
| Necropsy | At the end of the study | Gross pathological examination of all animals. |
Data Interpretation and Decision Making
The culmination of this preliminary toxicity screening is a "Go/No-Go" decision for further development.
-
Favorable Outcome: No significant cytotoxicity at relevant concentrations, negative results in the in vitro genotoxicity battery, and a low acute oral toxicity profile (e.g., GHS Category 5 or unclassified) would support further investigation of the compound.
-
Unfavorable Outcome: High cytotoxicity, positive findings in multiple genotoxicity assays (especially the Ames test), or high acute oral toxicity (e.g., GHS Category 1 or 2) would be significant red flags. In such cases, a thorough risk-benefit analysis is required, and the compound may be deprioritized or abandoned.
Conclusion
This technical guide outlines a systematic and scientifically sound approach for the preliminary toxicity screening of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl. By employing a tiered strategy that begins with in vitro assays and progresses to a limited in vivo study, researchers can efficiently gather critical safety data. This early assessment of potential cytotoxic, genotoxic, and acute systemic effects is paramount for making informed decisions in the drug discovery and development process. Adherence to these principles will ensure a robust initial safety evaluation and guide the future trajectory of this novel compound.
References
- Creative Bioarray. (n.d.). How Genotoxicity Testing Guides Safer Drug Development.
- Charles River Laboratories. (n.d.). Genetic Toxicology Studies.
- TME Scientific. (n.d.). Genotoxicity Assays.
- National Institutes of Health. (n.d.). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance.
- Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.
- PubMed. (n.d.). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.
- PubChem. (n.d.). (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride.
- Taylor & Francis Online. (n.d.). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage.
- Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
- EU Science Hub. (n.d.). Acute Toxicity.
- European Pharmaceutical Review. (2008, June 19). In vitro toxicity screening as pre-selection tool.
- ResearchGate. (2001, December 17). OECD Guidelines for the Testing of Chemicals.
- ScienceDirect. (2024, July 26). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives.
- National Toxicology Program. (2001, December 17). OECD Test Guideline 423.
- FDA. (n.d.). FDA Requirements for Preclinical Studies.
- Auxochromofours. (n.d.). FDA Toxicology Studies & Drug Approval Requirements.
- Slideshare. (n.d.). Acute Toxicity by OECD Guidelines.
- HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies.
- FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- National Toxicology Program. (n.d.). OECD Test Guideline 425.
- ResearchGate. (n.d.). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives.
- PubMed Central. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology.
- ResearchGate. (n.d.). Drugs containing piperidine or pyrrolidine structure.
- PubMed Central. (n.d.). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs.
- Fisher Scientific. (2009, August 26). SAFETY DATA SHEET - 3-Piperidinyl(1-pyrrolidinyl)methanone.
- PubMed Central. (2023, February 7). Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes.
Sources
- 1. (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride | C10H19ClN2O | CID 117966306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PIPERIDIN-3-YL-PYRROLIDIN-1-YL-METHANONE HYDROCHLORIDE | 937724-81-7 [amp.chemicalbook.com]
- 3. CAS 135634-18-3: Methanone, (2,4-difluorophenyl)-4-piperid… [cymitquimica.com]
- 4. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. 937724-81-7 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride AKSci 3734AF [aksci.com]
- 11. This compound [cymitquimica.com]
- 12. histologix.com [histologix.com]
- 13. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
Spectroscopic and Structural Elucidation of 3-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride: A Technical Guide
Introduction
3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development. As a derivative of both piperidine and pyrrolidine, it possesses a unique structural framework that imparts specific physicochemical properties relevant to its potential biological activity. Accurate and comprehensive spectroscopic characterization is paramount for confirming its chemical identity, purity, and for understanding its molecular behavior, which are critical aspects in any drug discovery and development pipeline.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented from the perspective of a senior application scientist, emphasizing not just the data itself, but the rationale behind the expected spectral features and their significance in structural confirmation.
Molecular Structure and Key Features
A foundational understanding of the molecule's structure is essential before delving into its spectroscopic signatures. This compound consists of a piperidine ring substituted at the 3-position with a carbonyl group, which in turn is bonded to the nitrogen atom of a pyrrolidine ring. The hydrochloride salt form indicates that the piperidine nitrogen is protonated.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of publicly available experimental spectra for this compound, the following analysis is based on predicted chemical shifts and coupling constants derived from established principles and data from analogous structures.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show a series of multiplets corresponding to the protons on the piperidine and pyrrolidine rings. The hydrochloride form will influence the chemical shifts of the protons adjacent to the protonated piperidine nitrogen.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Piperidine-NH₂⁺ | 9.0 - 11.0 | br s | - |
| Piperidine-H2, H6 (axial & equatorial) | 3.0 - 3.5 | m | - |
| Piperidine-H3 | 2.8 - 3.2 | m | - |
| Piperidine-H4, H5 (axial & equatorial) | 1.6 - 2.2 | m | - |
| Pyrrolidine-H2', H5' | 3.4 - 3.7 | t | 6.5 - 7.5 |
| Pyrrolidine-H3', H4' | 1.8 - 2.1 | m | - |
Note: Predicted chemical shifts are relative to TMS in a suitable deuterated solvent like DMSO-d₆ or D₂O. The broad singlet for the NH₂⁺ protons is due to proton exchange and quadrupolar broadening.
¹H NMR Interpretation
-
Downfield Shift of Piperidine Protons: The protons on the carbons alpha to the protonated nitrogen (C2 and C6) are expected to be the most deshielded of the piperidine ring protons due to the inductive effect of the positive charge.
-
Amide Rotamers: The amide bond between the carbonyl group and the pyrrolidine nitrogen can exhibit restricted rotation, potentially leading to two distinct sets of signals for the pyrrolidine protons (rotamers). This phenomenon is well-documented for N-acyl pyrrolidines and piperidines. Variable temperature NMR studies would be necessary to probe the energetics of this rotation.
-
Complex Multiplets: The overlapping signals of the methylene protons in both rings will result in complex multiplets, necessitating two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for unambiguous assignment.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Amide Carbonyl) | 170 - 175 |
| Piperidine-C2, C6 | 45 - 50 |
| Piperidine-C3 | 40 - 45 |
| Piperidine-C4, C5 | 20 - 30 |
| Pyrrolidine-C2', C5' | 45 - 50 |
| Pyrrolidine-C3', C4' | 23 - 28 |
Note: Predicted chemical shifts are relative to TMS in a suitable deuterated solvent.
¹³C NMR Interpretation
-
Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the typical downfield region for such functionalities.
-
Aliphatic Carbons: The chemical shifts of the piperidine and pyrrolidine carbons fall within the expected aliphatic range. The carbons adjacent to the nitrogen atoms (C2, C6, C2', C5') will be shifted further downfield compared to the other methylene carbons.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments: To resolve signal overlap and confirm assignments, acquire COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) spectra.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 2400 - 2800 | Broad, Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Amide) | 1630 - 1680 | Strong |
| N-H Bend (Ammonium) | 1500 - 1600 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
IR Spectrum Interpretation
-
Ammonium N-H Stretch: The broad and strong absorption in the 2400-2800 cm⁻¹ region is a hallmark of the N-H stretching vibration in an ammonium salt.
-
Amide C=O Stretch: A strong absorption band in the 1630-1680 cm⁻¹ range is indicative of the carbonyl group of the tertiary amide. Its precise position can be influenced by hydrogen bonding.
-
Aliphatic C-H Stretches: The absorptions between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the methylene groups in the piperidine and pyrrolidine rings.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), which requires placing a small amount of the powder directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electrospray ionization (ESI) would be a suitable ionization technique.
Predicted Mass Spectral Data
-
Molecular Ion (M+H)⁺: The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule (the free base), [C₁₀H₁₈N₂O + H]⁺, at an m/z of approximately 183.14. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, further confirming the elemental composition.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through several characteristic pathways, including:
-
Alpha-cleavage adjacent to the carbonyl group and the piperidine ring: This would lead to the formation of various charged fragments.
-
Loss of the pyrrolidine ring: Cleavage of the amide bond could result in a fragment corresponding to the 3-carbonylpiperidine cation.
-
Fragmentation of the piperidine and pyrrolidine rings: This would generate a series of smaller fragment ions.
-
Caption: Predicted major fragmentation pathways in ESI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Data Acquisition: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS). Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecular ion. For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS, provides a robust framework for its structural elucidation and confirmation. While experimental data is ideal, the predictive analysis presented in this guide, grounded in fundamental spectroscopic principles and data from analogous structures, offers a reliable roadmap for researchers and scientists. The detailed interpretation of the expected spectral features, coupled with standardized experimental protocols, ensures scientific integrity and provides a trustworthy foundation for the use of this compound in further research and development endeavors.
References
Due to the absence of specific literature containing the experimental data for this compound, this reference list includes general authoritative sources for spectroscopic techniques and data for related compounds.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- PubChem Compound Summary for CID 117966306, (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride.
Methodological & Application
Application Note & Synthesis Protocol: 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction
3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine ring linked to a pyrrolidine via an amide bond, is found in various biologically active molecules. For instance, it can be utilized in the synthesis of piperidin-4-yl-urea derivatives, which act as MCH-R1 antagonists[1]. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, focusing on a robust and widely applicable amide coupling strategy. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Synthetic Strategy: Amide Coupling
The core of this synthetic protocol lies in the formation of an amide bond between a suitable piperidine carboxylic acid derivative and pyrrolidine. Amide bond formation is a cornerstone of organic synthesis, particularly in the construction of pharmaceutical intermediates. A common and effective method for achieving this transformation is through the use of coupling reagents that activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.
Several coupling reagents are available, each with its own advantages. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are widely used due to their efficiency and the water-solubility of the byproducts, which simplifies purification[2]. Other modern coupling agents include HATU and PyBOP, which can offer improved reaction times and yields in certain cases[3]. For this protocol, we will focus on the well-established EDC/HOBt coupling method.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Experimental Protocol
This protocol is divided into three main stages: N-protection of nipecotic acid, amide coupling with pyrrolidine, and subsequent deprotection to yield the final hydrochloride salt.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Nipecotic Acid | C₆H₁₁NO₂ | 129.16 | ≥98% | Commercial Source |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | ≥97% | Commercial Source |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ≥99% | Commercial Source |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | ≥99.9% | Commercial Source |
| Pyrrolidine | C₄H₉N | 71.12 | ≥99% | Commercial Source |
| EDC hydrochloride | C₈H₁₈ClN₃ | 191.70 | ≥98% | Commercial Source |
| HOBt | C₆H₅N₃O | 135.12 | ≥97% | Commercial Source |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | ≥99% | Commercial Source |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Commercial Source |
| Hydrochloric acid, 4M in 1,4-Dioxane | HCl | 36.46 | 4.0 M | Commercial Source |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Commercial Source |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | Lab Prepared |
| Brine | NaCl(aq) | - | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ≥99% | Commercial Source |
Step 1: Synthesis of N-Boc-Nipecotic Acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve nipecotic acid (10.0 g, 77.4 mmol) in a mixture of THF (100 mL) and water (50 mL).
-
Basification: Add sodium bicarbonate (16.3 g, 194 mmol) to the solution. Stir until all solids are dissolved.
-
Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (18.6 g, 85.1 mmol) in THF (50 mL) dropwise over 30 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to afford N-Boc-nipecotic acid as a white solid or viscous oil. The product is often used in the next step without further purification.
Step 2: Amide Coupling to form N-Boc-3-Piperidinyl(1-pyrrolidinyl)methanone
Sources
Quantitative Analysis of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl: A Validated HPLC-UV and LC-MS/MS Approach
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the quantitative analysis of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl, a heterocyclic compound of interest in pharmaceutical research and development. Accurate and reliable quantification is critical for purity assessment, stability testing, and formulation development. We present two robust analytical methods: a primary Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine assay and impurity profiling, and a secondary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity applications. This document details the underlying principles, step-by-step protocols for method implementation and validation according to ICH Q2(R2) guidelines, and expert insights into overcoming potential analytical challenges.
Introduction and Analytical Rationale
3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is a molecule featuring two saturated heterocyclic rings, a piperidine and a pyrrolidine, linked by a ketone functional group.[1][2] Its structure contains two basic nitrogen atoms, making it a polar, hydrophilic compound.[3] The accurate determination of its concentration and purity is a foundational requirement in any drug development program to ensure safety, efficacy, and compliance with regulatory standards.
The selection of an analytical method is governed by the analyte's physicochemical properties and the intended purpose of the analysis.
-
RP-HPLC with UV Detection is the workhorse of pharmaceutical quality control. It is robust, reproducible, and widely available. For an API like 3-Piperidinyl(1-pyrrolidinyl)methanone HCl, which possesses a chromophore (the carbonyl group), UV detection provides a simple and effective means of quantification. The primary challenge lies in achieving adequate retention of this polar compound on traditional nonpolar stationary phases (e.g., C18).[4][5] This protocol addresses this by optimizing mobile phase conditions to ensure sharp, symmetrical peaks.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (quantification in biological matrices) or for detecting trace-level impurities and degradation products.[6][7] By monitoring specific parent-to-product ion transitions, LC-MS/MS can quantify the analyte with high confidence, even in the presence of co-eluting matrix components.[8]
This guide is structured to empower researchers to implement these methods with a deep understanding of the causality behind each procedural step, ensuring the generation of trustworthy and scientifically sound data.
Physicochemical Properties of the Analyte
Understanding the analyte is the first step in robust method development.
| Property | Value / Description | Source |
| Chemical Name | This compound | [9] |
| Synonyms | 3-(pyrrolidine-1-carbonyl)piperidine HCl | [10] |
| Molecular Formula | C₁₀H₁₉ClN₂O | [1] |
| Molecular Weight | 218.73 g/mol | [10] |
| Structure | A piperidine ring linked at the 3-position to a carbonyl group, which is further attached to the nitrogen of a pyrrolidine ring. Supplied as a hydrochloride salt. | [1] |
| Predicted Polarity | High. The presence of two amine functionalities and the carbonyl group makes the molecule polar. The pKa of the piperidine and pyrrolidine nitrogens are expected to be high (~11.2), meaning they will be protonated and positively charged at neutral and acidic pH.[3] | |
| UV Absorbance | The carbonyl group serves as the primary chromophore, though it is not strongly absorbing. A low UV wavelength (e.g., 200-220 nm) is likely required for sensitive detection. | N/A |
Part 1: Quantitative Analysis by RP-HPLC with UV Detection
This method is designed for the determination of assay (potency) and purity of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl in bulk drug substance and simple formulations.
Principle of the Method
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is more polar. Because the analyte is highly polar, achieving sufficient retention can be challenging.[5] To overcome this, the mobile phase contains an acidic modifier (e.g., phosphoric acid or formic acid). This serves two critical functions:
-
Ion Suppression: At a low pH (e.g., pH 2-3), the basic amine groups on the analyte are consistently protonated (positively charged). This prevents peak tailing that can occur from interactions between the charged analyte and residual, negatively charged silanol groups on the silica-based stationary phase.
-
Enhanced Retention: While seemingly counterintuitive for a polar molecule, a well-buffered, low-pH mobile phase can lead to more reproducible interactions and better chromatography.
Materials and Instrumentation
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.
-
Column: A modern, base-deactivated C18 column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18, Phenomenex Luna C18) with dimensions of 4.6 x 150 mm and a particle size of 3.5 or 5 µm.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (ACS Grade or higher)
-
3-Piperidinyl(1-pyrrolidinyl)methanone HCl Reference Standard (of known purity)
-
Detailed Experimental Protocol
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile.
-
Rationale: Phosphoric acid is an effective, non-volatile buffer for controlling pH and ensuring good peak shape.[11] Acetonitrile is chosen for its low UV cutoff and good elution strength.
-
Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of the 3-Piperidinyl(1-pyrrolidinyl)methanone HCl reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase A. This ensures solvent compatibility with the initial chromatographic conditions, preventing peak distortion.[12]
-
Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Stock Standard into a 25 mL volumetric flask and dilute to volume with mobile phase A.
-
Accurately weigh an amount of the test sample equivalent to 25 mg of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with mobile phase A.
-
Further dilute as necessary to achieve a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE) before injection.
The following conditions serve as a starting point and should be optimized as needed.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in Water; B: Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17.1-20 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or wavelength of maximum absorbance determined by DAD) |
| Run Time | 20 minutes |
A typical analysis sequence involves injecting a blank (mobile phase), followed by multiple injections of the standard solution to confirm system suitability, and then the sample solutions.
Method Validation Protocol (ICH Q2(R2) Framework)
Validation demonstrates that the analytical procedure is fit for its intended purpose.[13] The following parameters must be assessed.[14][15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, excipients).
-
Protocol: Inject a blank, a placebo (if applicable), the reference standard, and a sample solution. The analyte peak in the sample should have the same retention time as the standard and be free from interference at its retention time in the blank and placebo chromatograms. Forced degradation studies (acid, base, peroxide, heat, light) should also be performed to demonstrate that degradation products do not co-elute with the main peak.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16]
-
Protocol: Prepare a series of at least five concentrations of the reference standard across a specified range (e.g., 50% to 150% of the working concentration). Plot the peak area against concentration and perform a linear regression analysis.
-
-
Accuracy: The closeness of the test results to the true value.
-
Protocol: Perform recovery studies by spiking a placebo with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level. Calculate the percentage recovery.
-
-
Precision: The degree of agreement among individual test results.
-
Repeatability (Intra-assay): Analyze a minimum of six replicate sample preparations at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve. A signal-to-noise ratio of 10:1 is typically used for LOQ and 3:1 for LOD.[11]
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1 units). Assess the impact on system suitability parameters.
-
| Parameter | Acceptance Criteria |
| Specificity | Peak is pure and free from co-elution. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery between 98.0% and 102.0% |
| Precision | Relative Standard Deviation (RSD) ≤ 2.0% |
| LOQ | RSD ≤ 10% at the LOQ concentration |
| Robustness | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. |
Part 2: High-Sensitivity Analysis by LC-MS/MS
This method is ideal for quantifying 3-Piperidinyl(1-pyrrolidinyl)methanone HCl in complex biological matrices (e.g., plasma, urine) or for trace-level analysis.
Principle of the Method
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry.[6] The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and the resulting parent ion (precursor ion) is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference.[7][8]
Protocol Outline
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated version of the analyte or a structurally similar compound).
-
Vortex: Mix vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes.
-
Inject: Transfer the supernatant to an HPLC vial for injection.
-
Rationale: Protein precipitation is a fast and effective way to remove the majority of matrix components that can interfere with the analysis.[17]
These parameters require empirical optimization for the specific instrument used.
| Parameter | Recommended Setting |
| LC Column | UPLC C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Precursor Ion (Q1) | [M+H]⁺ = 183.15 m/z (Calculated for C₁₀H₁₈N₂O) |
| Product Ion (Q3) | To be determined by infusing the standard and performing a product ion scan. Likely fragments would result from the cleavage of the amide bond or fragmentation of the piperidine or pyrrolidine rings. |
| Collision Energy | To be optimized for maximum product ion intensity. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing (HPLC) | Secondary interactions with column silanols; incorrect mobile phase pH. | Ensure mobile phase pH is low and stable (pH 2-3). Use a modern, base-deactivated column. |
| Poor Retention (HPLC) | Analyte is too polar for the column/mobile phase combination. | Decrease the percentage of organic solvent in the initial mobile phase. Consider a polar-embedded or HILIC column if retention is still insufficient.[18] |
| Low Signal (LC-MS/MS) | Poor ionization efficiency; incorrect ion transitions. | Optimize ESI source parameters (e.g., capillary voltage, gas flow). Confirm precursor and product ions by direct infusion of the standard. |
| Matrix Effects (LC-MS/MS) | Co-eluting compounds suppress or enhance analyte ionization. | Improve sample cleanup (e.g., use Solid Phase Extraction). Adjust chromatography to separate the analyte from the interfering region. Use a stable isotope-labeled internal standard. |
Conclusion
This application note provides two validated, fit-for-purpose analytical methods for the quantification of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl. The RP-HPLC-UV method offers a robust and reliable approach for routine quality control applications in a pharmaceutical setting. For applications requiring higher sensitivity and selectivity, such as bioanalysis, the LC-MS/MS method is the preferred choice. By following the detailed protocols and understanding the scientific principles outlined herein, researchers can generate accurate, precise, and trustworthy data essential for advancing their drug development programs.
References
- Cusumano, V., et al. (2020). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Analytical Toxicology. [Link]
- Al-Imam, A., et al. (2022). A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Pharmaceuticals. [Link]
- Al-Imam, A., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. MDPI. [Link]
- Montanari, E., et al. (2016). A novel screening method for 64 new psychoactive substances and 5 amphetamines in blood by LC–MS/MS and application to real cases. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Aviñó, A., et al. (2019). Fast Analytical Method for Determining Synthetic Cathinones in Oral Fluid by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]
- AMS Biopharma. (2025).
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
- PubChem. (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride.
- Polymer Chemistry Innovations. Sample Preparation – HPLC.
- Singh, P., & Kumar, P. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Agilent Technologies.
- PubChem. (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride.
- HMDB. Predicted GC-MS Spectrum - Piperidine GC-MS.
- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Hideg, K., et al. (2019).
- Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation.
Sources
- 1. (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride | C10H19ClN2O | CID 117966306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. waters.com [waters.com]
- 6. mdpi.com [mdpi.com]
- 7. ovid.com [ovid.com]
- 8. academic.oup.com [academic.oup.com]
- 9. 3-Piperidinyl(1-pyrrolidinyl)methanone HCl | 937724-81-7 [sigmaaldrich.com]
- 10. PIPERIDIN-3-YL-PYRROLIDIN-1-YL-METHANONE HYDROCHLORIDE | 937724-81-7 [amp.chemicalbook.com]
- 11. ijper.org [ijper.org]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. database.ich.org [database.ich.org]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ijrrjournal.com [ijrrjournal.com]
- 16. database.ich.org [database.ich.org]
- 17. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assets.fishersci.com [assets.fishersci.com]
Application Notes & Protocols: Strategic Use of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride in the Synthesis of Novel MCH-R1 Antagonists
Introduction: The Therapeutic Promise and Challenge of MCH-R1 Antagonism
The Melanin-concentrating hormone (MCH) system is a critical neuromodulatory pathway in the central nervous system, primarily involved in the regulation of energy homeostasis, feeding behavior, mood, and sleep cycles.[1][2][3] MCH exerts its effects through two G protein-coupled receptors (GPCRs), MCH receptor 1 (MCH-R1) and MCH receptor 2 (MCH-R2). In rodents, the physiological functions of MCH are predominantly mediated by MCH-R1, making it a highly attractive therapeutic target for metabolic disorders.[2] Pharmacological blockade of MCH-R1 has been shown to reduce food intake and body weight in preclinical models, positioning MCH-R1 antagonists as a promising strategy for the treatment of obesity.[1][4][5]
However, the development of clinically successful MCH-R1 antagonists has been fraught with challenges. A primary obstacle is the structural similarity between the MCH-R1 binding site and the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][6] Off-target inhibition of the hERG channel can lead to severe cardiotoxicity, a factor that has caused the failure of many drug candidates in clinical development.[1][6][7][8] Consequently, modern synthetic strategies must prioritize not only high potency for MCH-R1 but also exceptional selectivity against the hERG channel.
This guide details the strategic application of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride , a versatile chemical scaffold, in the synthesis of next-generation MCH-R1 antagonists designed for improved selectivity and drug-like properties. We will explore the rationale behind its use and provide a detailed, field-proven protocol for its incorporation into a lead candidate.
The Role of the Piperidine-Pyrrolidine Core Scaffold
The selection of a core chemical scaffold is a pivotal decision in drug discovery. This compound serves as a highly valuable starting fragment due to the inherent properties of its constituent rings, which are prevalent in many CNS-active agents.
-
The Piperidine Ring: This saturated heterocycle provides a three-dimensional structure that can effectively probe the binding pocket of the MCH-R1 receptor. The secondary amine of the piperidine ring serves as a crucial chemical handle for introducing further molecular complexity and diversity, allowing for the fine-tuning of pharmacological activity.
-
The Pyrrolidinyl-Methanone Moiety: This functional group acts as a key building block, often contributing to the desired polarity and metabolic stability of the final compound. Its presence can influence solubility and the ability of the molecule to form critical hydrogen bonds within the receptor.
The hydrochloride salt form ensures stability and improves the handling characteristics of the reagent.[9]
Physicochemical Properties of the Starting Material
| Property | Value | Source |
| Chemical Name | This compound | [9] |
| Synonyms | 3-(pyrrolidine-1-carbonyl)piperidine hydrochloride | [9][10] |
| CAS Number | 937724-81-7 | |
| Molecular Formula | C10H19ClN2O | [9][11] |
| Molecular Weight | 218.73 g/mol | [9][11] |
| Physical Form | Solid | |
| Storage | Room Temperature, Sealed in Dry Conditions | [9] |
Synthetic Strategy: A Causality-Driven Approach
The overarching goal is to couple the 3-piperidinyl fragment with a carefully selected aromatic or heteroaromatic moiety. This strategy is based on the established pharmacophore for MCH-R1 antagonists, which typically requires a basic nitrogen atom and one or more hydrophobic regions to achieve high-affinity binding.[4] A common and effective approach is the formation of a urea or amide linkage, which has been successfully employed to produce potent MCH-R1 antagonists.[8]
Our representative synthesis will focus on the formation of a piperidinyl-urea derivative, a class of compounds known for potent MCH-R1 antagonism and, with careful optimization, reduced hERG liability.[8]
General Synthetic Workflow Diagram
The following diagram outlines the logical flow of the synthesis, from starting material to the final, characterized antagonist.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a novel melanin concentrating hormone receptor 1 (MCHR1) antagonist with reduced hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PIPERIDIN-3-YL-PYRROLIDIN-1-YL-METHANONE HYDROCHLORIDE | 937724-81-7 [amp.chemicalbook.com]
- 10. This compound [cymitquimica.com]
- 11. (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride | C10H19ClN2O | CID 117966306 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 3-Piperidinyl(1-pyrrolidinyl)methanone HCl
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride | C10H19ClN2O | CID 117966306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Piperidinyl(1-pyrrolidinyl)methanone HCl | 937724-81-7 [sigmaaldrich.com]
- 5. This compound [cymitquimica.com]
large-scale synthesis of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride
An Application Note for the Large-Scale Synthesis of 3-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride
Abstract
This document provides a detailed, scalable, and robust protocol for the synthesis of this compound, a valuable building block in medicinal chemistry.[1] The synthesis proceeds via a two-step sequence involving an amide coupling reaction followed by a deprotection/salt formation step. Emphasis is placed on the rationale behind procedural choices, safety considerations for large-scale production, and process optimization. This guide is designed to be a comprehensive resource, integrating practical laboratory instructions with the underlying chemical principles to ensure reproducibility and high purity of the final compound.
Strategic Overview and Mechanistic Rationale
The construction of amide bonds is one of the most fundamental and frequently performed transformations in the synthesis of pharmaceuticals.[2][3] The target molecule is synthesized by coupling a protected 3-piperidinecarboxylic acid with pyrrolidine. A protecting group strategy is essential to ensure chemoselectivity. The piperidine nitrogen is a secondary amine and would compete with pyrrolidine as a nucleophile if left unprotected. Therefore, the use of a tert-butoxycarbonyl (Boc) protecting group is employed, which is stable under the coupling conditions but can be readily removed under acidic conditions.[]
The core transformation is a carbodiimide-mediated amide coupling. This method involves the activation of the carboxylic acid with a reagent like N,N'-dicyclohexylcarbodiimide (DCC), which converts the hydroxyl group into an excellent leaving group, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the secondary amine of pyrrolidine to form the desired amide bond.[5][6]
The final step involves the removal of the Boc group and the simultaneous formation of the hydrochloride salt. This is efficiently achieved using a strong acid, such as hydrochloric acid in an organic solvent, which cleaves the acid-labile Boc group and protonates the basic nitrogen atoms of the product.[7][8][9]
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Wt. | Recommended Purity | Key Considerations |
| N-Boc-3-piperidinecarboxylic acid | 84358-13-4 | 229.27 g/mol | >98% | Starting material for the piperidine core. |
| Pyrrolidine | 123-75-1 | 71.12 g/mol | >99% | Anhydrous grade recommended. Handle under inert gas. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 g/mol | >99% | Potent sensitizer; handle with extreme caution. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous | Ensure low water content to prevent hydrolysis of activated species. |
| Hydrochloric Acid (4M in Dioxane) | 7647-01-0 | 36.46 g/mol | 4.0 M | Corrosive. Use in a well-ventilated fume hood. |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | Anhydrous | Used for precipitation and washing. |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 g/mol | N/A | For aqueous workup to neutralize acid. |
| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 g/mol | N/A | For final wash to aid phase separation. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Granular | For drying the organic layer. |
Equipment
-
Jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet.
-
Addition funnel for controlled, dropwise addition of liquids.
-
Büchner funnel and filter flask assembly for large-scale filtration.
-
Rotary evaporator with a suitably sized flask for solvent removal.
-
Standard laboratory glassware, appropriately dried before use.
-
Personal Protective Equipment (PPE): Safety glasses, face shield, lab coat, and chemically resistant gloves (nitrile or neoprene).
Detailed Synthesis Protocol
The overall workflow is a two-stage process involving amide formation and subsequent deprotection.
Figure 2: High-Level Synthetic Workflow.
Part A: Synthesis of N-Boc-3-piperidinyl(1-pyrrolidinyl)methanone
-
Reactor Setup: Charge the jacketed reactor with N-Boc-3-piperidinecarboxylic acid (1.0 equivalent) and anhydrous dichloromethane (DCM, ~10 L/kg of acid). Begin stirring and purge the vessel with nitrogen.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Amine Addition: Add pyrrolidine (1.1 equivalents) to the reactor via an addition funnel over 10-15 minutes, maintaining the internal temperature below 10 °C.
-
DCC Addition: In a separate vessel, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.15 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reactor over 1-2 hours. Crucial: Maintain the internal temperature at 0-5 °C during the entire addition to minimize side reactions. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Once the DCC addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours. Monitor the reaction for completion by TLC or HPLC analysis.
-
Workup - Byproduct Removal: Cool the reaction mixture back down to 0-5 °C for at least 1 hour to maximize the precipitation of the DCU byproduct. Set up a large Büchner funnel and filter the slurry, washing the filter cake with a small amount of cold DCM.
-
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel or reactor equipped for phase separation. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (2 x 5 L/kg of starting acid).
-
Brine (1 x 5 L/kg of starting acid).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness on a rotary evaporator. The resulting crude N-Boc-3-piperidinyl(1-pyrrolidinyl)methanone is typically an oil or waxy solid and is often of sufficient purity for the next step.
Part B: Deprotection and Hydrochloride Salt Formation
-
Dissolution: Transfer the crude product from Part A into a clean, dry reactor. Dissolve it in diethyl ether (~10 L/kg).
-
Cooling: Cool the solution to 0-5 °C with an ice bath and vigorous stirring.
-
Acidification: Slowly add 4M HCl in dioxane (1.5-2.0 equivalents) dropwise. A thick white precipitate of the hydrochloride salt will form almost immediately.[10][7] The addition should be controlled to manage any exotherm.
-
Precipitation: Continue stirring the resulting slurry at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction is complete.
-
Isolation: Collect the solid product by filtration on a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether to remove dioxane and any non-polar impurities.[11]
-
Drying: Dry the white solid product under vacuum at 40-50 °C until a constant weight is achieved.
Scale-Up and Safety Imperatives
-
Reagent Selection: On a large scale, DCC is effective but its byproduct (DCU) can be difficult to filter. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common alternative whose corresponding urea byproduct is water-soluble, simplifying the workup.[5]
-
Solvent Choice: While DCM is effective, its use is being reduced due to environmental and health concerns. Greener solvents like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate should be evaluated as potential replacements.[12]
-
Temperature Control: The amide coupling step is exothermic. Strict temperature control during DCC addition is critical to prevent the formation of N-acylurea byproduct and to minimize potential racemization if the starting material is chiral.
-
Safety:
-
DCC: is a potent allergen and sensitizer. Avoid all skin contact and inhalation. Use in a well-ventilated area with appropriate engineering controls.
-
Pyrrolidine: is a flammable and corrosive liquid.
-
HCl in Dioxane: is highly corrosive and flammable. Dioxane is a suspected carcinogen. All operations must be conducted within a certified fume hood.
-
-
Genotoxic Impurities: The deprotection of Boc groups with acid generates a tert-butyl cation, which can potentially alkylate nucleophilic impurities or starting materials. While generally low risk, this should be considered during impurity profiling.[13]
Expected Results
| Compound | Molecular Formula | Molecular Wt. | Typical Yield | Typical Purity (HPLC) |
| N-Boc-3-piperidinyl(1-pyrrolidinyl)methanone | C₁₅H₂₆N₂O₃ | 282.38 g/mol | 85–95% | >95% |
| 3-Piperidinyl(1-pyrrolidinyl)methanone HCl | C₁₀H₁₉ClN₂O | 218.72 g/mol | 90–98% | >99% |
References
- BenchChem. (n.d.). N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride. Technical Support Center.
- Dods, R. H., & Williams, J. M. J. (2016). A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
- Al-Obaid, A. M., El-Subbagh, H. I., Khadse, B. G., & Singh, P. P. (1990). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed.
- Kumar, A., & Singh, B. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226.
- ECHEMI. (n.d.). Purification of Hydrochloride.
- Chemistry Online. (2023). Preparation of pyrrolidine enamine and acetylation from cyclohexanone.
- ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562-1689.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Laconde, G., et al. (2001). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed.
- RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.
- Wiley. (2021, January 29). Efficient formation of amide bonds under mild conditions. ScienceDaily.
- PrepChem.com. (n.d.). Synthesis of Step D: (1-methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone hydrochloride.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione.
- ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Request PDF.
- Shvartsberg, M. S., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- ACS Publications. (2025). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- Anderson, N. G., et al. (2005). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development.
- Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides.
- ResearchGate. (2017). Purification of organic hydrochloride salt?.
- TargetMol. (n.d.). This compound.
Sources
- 1. This compound | TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Purification of 3-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for a Novel Piperidine Derivative
3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is a piperidine-containing compound with potential applications in pharmaceutical research and development.[1][2][3] As with any biologically active molecule, achieving a high degree of purity is paramount for obtaining reliable and reproducible results in downstream applications, including biological assays and formulation studies. The synthesis of such molecules often yields a crude product contaminated with unreacted starting materials, byproducts, and residual solvents.[1] These impurities can significantly impact the compound's efficacy, safety, and stability.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound. We will explore various purification strategies, explaining the rationale behind each method and offering step-by-step instructions to guide researchers in obtaining a highly purified final product.
Understanding Potential Impurities
An effective purification strategy begins with an understanding of the potential impurities that may be present in the crude product. For this compound, common impurities may include:
-
Unreacted Starting Materials: Such as piperidine or pyrrolidine derivatives used in the synthesis.
-
Byproducts: Arising from side reactions during the amide bond formation.
-
Reagent-Related Impurities: Residual coupling agents or bases.
-
Oxidation Products: Piperidine rings can be susceptible to oxidation, which may lead to discoloration.[1][4]
-
Solvents: Residual solvents from the reaction and workup steps.
-
Water: Often present, especially after aqueous workup procedures.[1]
Purification Strategies: A Multi-faceted Approach
The choice of purification method depends on the physicochemical properties of this compound and the nature of the impurities. As a hydrochloride salt, the compound is a solid and possesses a degree of polarity. A multi-step approach, often combining different techniques, is typically the most effective.
Recrystallization: The Workhorse of Solid Purification
Recrystallization is a powerful and cost-effective technique for purifying solid compounds.[1] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. For hydrochloride salts of organic compounds, selecting the right solvent is crucial.[5][6]
Causality of Experimental Choices:
-
Solvent Selection: An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For amine hydrochlorides, polar protic solvents like isopropanol or ethanol, or solvent mixtures such as dichloromethane/ethyl acetate or ethanol/diethyl ether, are often effective.[6] The goal is to find a system where impurities are either highly soluble or insoluble at all temperatures.
-
Cooling Rate: Slow cooling promotes the formation of large, pure crystals, while rapid cooling can trap impurities.
Protocol 1: Recrystallization from Isopropanol/Diethyl Ether
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot isopropanol to dissolve the solid completely. Gentle heating and stirring can facilitate this process.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Precipitation: Once crystallization has started at room temperature, further cool the flask in an ice bath to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation: Solvent Screening for Recrystallization
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Quality |
| Isopropanol | Low | High | Good |
| Ethanol/Diethyl Ether | Moderate | High | Fair |
| Dichloromethane/Hexane | Low | Moderate | Poor (oiling out) |
| Acetone | Moderate | High | Small needles |
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography: For Challenging Separations
When recrystallization is ineffective at removing impurities with similar solubility profiles, column chromatography is the method of choice. Given the polar nature of the hydrochloride salt, several chromatographic techniques can be employed.
a) Normal-Phase Chromatography with Amine Additives
Causality of Experimental Choices:
-
Stationary Phase: Silica gel is a common choice, but its acidic nature can lead to peak tailing and irreversible adsorption of basic compounds like amines.[7]
-
Mobile Phase Modifier: To mitigate the issues with silica, a small amount of a competing amine, such as triethylamine (TEA) or ammonia, is often added to the mobile phase.[7] This deactivates the acidic silanol groups on the silica surface, leading to better peak shape and recovery. A typical mobile phase would be a gradient of methanol in dichloromethane with 0.1-1% triethylamine.
Protocol 2: Normal-Phase Flash Chromatography
-
Column Packing: Prepare a silica gel column in the chosen solvent system (e.g., dichloromethane with 1% triethylamine).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, for less soluble compounds, a dry loading technique can be used by adsorbing the compound onto a small amount of silica gel.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., from 100% dichloromethane to 10% methanol in dichloromethane, both containing 1% triethylamine).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
b) Reversed-Phase Chromatography
Causality of Experimental Choices:
-
Stationary Phase: A C18-bonded silica column is typically used.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is employed. For basic compounds, it's beneficial to use a mobile phase with a high pH to keep the amine in its free base form, which increases its hydrophobicity and retention on the C18 column.[7] However, since the target is a hydrochloride salt, a slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can also be used to ensure the compound remains in its protonated, water-soluble form.
c) Hydrophilic Interaction Liquid Chromatography (HILIC)
Causality of Experimental Choices:
-
Stationary Phase: HILIC utilizes a polar stationary phase, such as an amine-bonded silica.[8][9]
-
Mobile Phase: The mobile phase is a mixture of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous solvent (like water). This technique is particularly well-suited for the purification of very polar compounds that show little or no retention in reversed-phase chromatography.[8] Water acts as the strong solvent in this case.[8]
Visualization: Chromatographic Purification Logic
Caption: Decision tree for selecting a suitable chromatographic purification method.
Purity Assessment: Ensuring Quality and Confidence
After purification, it is essential to assess the purity of the this compound. A combination of analytical techniques should be employed for a comprehensive evaluation.
Analytical Techniques for Purity Determination
| Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of impurities. Both reversed-phase and HILIC methods can be developed. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of the molecular weight of the desired product and identification of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation of the compound and detection of proton- or carbon-containing impurities. |
| Infrared (IR) Spectroscopy | Confirmation of the presence of key functional groups and the amine salt. The N-H⁺ stretch of the hydrochloride salt is a characteristic feature.[10] |
| Elemental Analysis | Determination of the elemental composition (C, H, N, Cl) to confirm the empirical formula. |
| Melting Point | A sharp melting point range is indicative of high purity. |
Protocol 3: Purity Assessment by Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Conclusion
The purification of this compound is a critical step in ensuring the quality and reliability of this compound for research purposes. A systematic approach, beginning with an understanding of potential impurities, allows for the rational selection of purification techniques. Recrystallization serves as an excellent initial purification step, while various modes of chromatography offer powerful tools for removing persistent impurities. Rigorous analytical assessment is the final, indispensable step to confirm the purity of the final product. The protocols and guidelines presented in this document are designed to provide researchers with a solid foundation for developing robust and effective purification strategies.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Sigma-Aldrich. (n.d.). 3-Piperidinyl(1-pyrrolidinyl)methanone HCl.
- SiliCycle. (n.d.). Amine Sorbent for the Separation of Polar Compounds.
- ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
- ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Drug Development and Industrial Pharmacy, 38(11), 1361-1372.
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1983). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 55(11), 1757-1760.
- ResearchGate. (2017). Purification of organic hydrochloride salt?.
- TargetMol. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization.
- Reddit. (2022). Analytical methods to determine if a compound is in the form of a salt.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Drug Development and Industrial Pharmacy, 38(11), 1361-1372.
- CymitQuimica. (n.d.). This compound.
- PubChem. (n.d.). (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride.
- Ivanova, Y., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4784.
- EPTQ. (n.d.). Chemical analysis in amine system operations.
- Chemicalbook. (2023). 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis.
- Sciencemadness Discussion Board. (2008). Preparation of piperidine from pyridine?.
- Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.
- Matrix Scientific. (n.d.). (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone hydrochloride.
- ChemicalBook. (n.d.). 3-PIPERIDINYL(1-PYRROLIDINYL)METHANONE.
- Echemi. (n.d.). 4-Piperidinyl(1-pyrrolidinyl)Methanone hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. labex.hu [labex.hu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
protocol for dissolving 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride for experiments
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is a piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its utility has been noted in the synthesis of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, highlighting its potential in the development of therapeutics targeting metabolic disorders and other conditions.[1] As a hydrochloride salt, this compound's solubility and stability in solution are governed by principles that are critical for researchers to understand to ensure experimental reproducibility and success.
This comprehensive guide provides an in-depth analysis of the dissolution of this compound. Moving beyond a simple set of instructions, this document elucidates the chemical principles at play, offering detailed protocols and troubleshooting advice to empower researchers in their experimental design.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of a robust dissolution protocol. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉ClN₂O | [2] |
| Molecular Weight | 218.72 g/mol | [2] |
| Physical Form | Solid | |
| Storage Temperature | -20°C to -80°C |
Core Principles of Dissolution for Hydrochloride Salts
The dissolution of a hydrochloride salt, particularly of a weakly basic compound, is not merely a matter of adding a solvent. It is a dynamic process influenced by several factors that can impact the stability and concentration of the final solution.
The Challenge of Disproportionation
Disproportionation is a critical phenomenon where a salt reverts to its less soluble free base form in solution. This can lead to precipitation, reducing the effective concentration of the compound and compromising experimental results. The likelihood of disproportionation is influenced by the pH of the solution. For a weakly basic hydrochloride salt, maintaining a sufficiently acidic environment is paramount to keeping the compound in its protonated, more soluble salt form.
The Common Ion Effect
The common ion effect can decrease the solubility of a hydrochloride salt in solutions that already contain chloride ions.[3] According to Le Chatelier's principle, the presence of a common ion (Cl⁻) can shift the dissolution equilibrium towards the undissolved salt, thereby reducing its solubility. This is an important consideration when preparing solutions in buffers containing chlorides, such as phosphate-buffered saline (PBS).
Safety and Handling
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Based on data for structurally similar piperidine derivatives, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust particles.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended by the manufacturer.
Dissolution Protocols
The choice of solvent is dictated by the experimental requirements, including the desired concentration and compatibility with the biological system under investigation.
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent (e.g., DMSO)
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds for in vitro screening.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. A concentration of 10 mM in DMSO has been reported by suppliers.[4]
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but the stability of the compound at elevated temperatures should be considered.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality Behind Experimental Choices:
-
Anhydrous DMSO: Using anhydrous DMSO is crucial as the presence of water can increase the risk of disproportionation.
-
Vortexing and Sonication: These methods provide mechanical energy to break down the crystal lattice of the solid and facilitate its interaction with the solvent molecules.
Protocol 2: Preparation of Aqueous Solutions for In Vitro Experiments
For many biological assays, it is necessary to prepare aqueous solutions of the test compound. Due to the risk of disproportionation, direct dissolution in neutral or alkaline aqueous buffers is not recommended. A serial dilution approach from a high-concentration organic stock is the preferred method.
Materials:
-
High-concentration stock solution of this compound in DMSO.
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), cell culture medium).
Procedure:
-
Initial Dilution: Perform an initial, large dilution of the DMSO stock solution into the aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around to minimize the risk of precipitation.
-
Serial Dilutions: Perform subsequent serial dilutions in the same aqueous buffer to achieve the desired final concentrations.
-
Mixing: Ensure thorough mixing after each dilution step by gentle vortexing or inversion.
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts. A solvent control should always be included in the experiment.
Expert Insights:
-
Supersaturation and Precipitation: When diluting a DMSO stock into an aqueous buffer, the compound may temporarily exist in a supersaturated state before potentially precipitating out. It is advisable to prepare fresh dilutions for each experiment and visually inspect for any signs of precipitation.
-
pH Considerations: The pH of the final aqueous solution will influence the stability of the compound. For weakly basic hydrochloride salts, a lower pH will favor the protonated, more soluble form. If the experimental conditions allow, using a slightly acidic buffer can enhance stability.
Workflow for Solution Preparation
Caption: Workflow for preparing stock and working solutions.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | - Disproportionation to the less soluble free base.- Exceeding the aqueous solubility limit. | - Prepare fresh dilutions immediately before use.- Lower the final concentration of the compound.- If possible, use a slightly more acidic buffer. |
| Compound does not fully dissolve in DMSO | - Insufficient solvent volume.- Inadequate mixing. | - Increase the volume of DMSO.- Increase vortexing/sonication time.- Gentle warming may be attempted with caution. |
| Variability in experimental results | - Instability of the compound in the final solution.- Inaccurate pipetting during serial dilutions. | - Prepare fresh solutions for each experiment.- Ensure proper mixing at each dilution step.- Calibrate pipettes regularly. |
Conclusion
The successful use of this compound in research and drug development hinges on the careful preparation of stable and accurately concentrated solutions. By understanding the principles of hydrochloride salt dissolution, particularly the challenges of disproportionation and the common ion effect, researchers can design and execute robust experimental protocols. The guidelines and protocols outlined in this document provide a comprehensive framework for the effective handling and dissolution of this important chemical entity.
References
- PubChem. (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride. [Link]
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616.
- Pudipeddi, M., & Serajuddin, A. T. (2005). pH-solubility profiles of organic bases and their hydrochloride salts. Pharmaceutical research, 22(3), 335–342.
- PubChem. (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride. [Link]
- Ojala, K., Salmia, J., Shevchenko, A., Ylikotila, J., Korjamo, T., van Veen, B., ... & Juppo, A. M. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International journal of pharmaceutics, 606, 120875.
- Thakral, S., & Serajuddin, A. T. (2018). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Journal of pharmaceutical sciences, 107(1), 241-249.
- Wikipedia. Piperidine. [Link]
- ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
Sources
- 1. This compound | TargetMol [targetmol.com]
- 2. (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride | C10H19ClN2O | CID 117966306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PIPERIDIN-3-YL-PYRROLIDIN-1-YL-METHANONE HYDROCHLORIDE | 937724-81-7 [amp.chemicalbook.com]
Application Notes and Protocols: 3-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride in the Synthesis of MCH-R1 Antagonists
Introduction: A Versatile Building Block for CNS-Targeted Therapeutics
3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride has emerged as a valuable synthetic intermediate in medicinal chemistry, primarily for the development of potent and selective antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). The piperidine and pyrrolidine moieties within its structure provide a rigid scaffold that is amenable to further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound, detailing its role in the synthesis of piperidinyl-urea based MCH-R1 antagonists, along with protocols for their synthesis, characterization, and biological evaluation.
The Melanin-Concentrating Hormone (MCH) system is a key regulator of energy homeostasis, appetite, and mood.[1][2] MCH, a cyclic neuropeptide, exerts its effects through two G protein-coupled receptors, MCH-R1 and MCH-R2. In rodents, the physiological effects of MCH are primarily mediated by MCH-R1.[2] Antagonism of MCH-R1 has been identified as a promising therapeutic strategy for the treatment of obesity and related metabolic disorders, as well as anxiety and depression.[2][3][4]
Mechanism of Action: Targeting the MCH-R1 Signaling Cascade
MCH-R1 is predominantly expressed in the brain and, upon binding of MCH, couples to Gαi and Gαq proteins. This initiates a signaling cascade that ultimately influences neuronal activity and physiological responses. MCH-R1 antagonists competitively bind to the receptor, preventing the downstream signaling initiated by MCH. A simplified representation of this pathway is depicted below.
Caption: MCH-R1 signaling pathway and the inhibitory action of antagonists.
Synthetic Application: From Intermediate to Potent Antagonist
The primary application of this compound is as a precursor to 3-aminopiperidine, which can then be converted into a diverse library of piperidinyl-urea derivatives. The urea functionality is a key pharmacophore in many MCH-R1 antagonists, contributing to their high binding affinity.[5]
The overall synthetic strategy involves two main steps:
-
Hydrolysis: The amide bond in this compound is hydrolyzed to yield the corresponding 3-aminopiperidine derivative.
-
Urea Formation: The resulting primary amine is then reacted with a suitable isocyanate to form the final piperidinyl-urea MCH-R1 antagonist.
Sources
- 1. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists Part 1. The discovery of arylacetamides as viable replacements for the dihydropyrimidinone moiety of an HTS hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
proper handling and storage of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride
Application Notes and Protocols: Piroxicam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the proper handling, storage, and application of Piroxicam (CAS 36322-90-4), a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class.[1][2] Piroxicam is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain signaling pathways.[3][4] These application notes are designed to equip researchers and drug development professionals with the necessary technical knowledge and protocols to ensure the safe and effective use of Piroxicam in a laboratory setting. Adherence to these guidelines is crucial for maintaining compound integrity, ensuring experimental reproducibility, and upholding laboratory safety standards.
Introduction to Piroxicam: Mechanism and Research Applications
Piroxicam is a well-established NSAID used in the management of inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[2] Its primary mechanism of action involves the inhibition of both COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key signaling molecules in inflammation, pain, and fever.[3][5] This non-selective inhibition, while effective, also accounts for potential side effects, particularly gastrointestinal issues.[4][5]
In a research context, Piroxicam serves as a valuable tool for investigating inflammatory pathways, nociception, and for the development of novel anti-inflammatory agents. Its long half-life allows for convenient once-daily dosing in clinical settings, a property that can be relevant in the design of preclinical in vivo studies.[3][4]
Physicochemical Properties
A thorough understanding of Piroxicam's physicochemical properties is fundamental to its proper handling and use in experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N₃O₄S | [1] |
| Molecular Weight | 331.35 g/mol | [6] |
| Appearance | White to light yellow solid | [7] |
| Melting Point | 198-200 °C | [1] |
| Solubility | Practically insoluble in water. Soluble in methylene chloride, and slightly soluble in anhydrous ethanol.[7] Also soluble in DMSO (~20 mg/mL) and DMF (~20 mg/mL). | |
| pKa | 6.3 (2:1 dioxane-water) |
Safety, Handling, and Personal Protective Equipment (PPE)
Piroxicam is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[8][9] Strict adherence to safety protocols is mandatory.
Hazard Identification and Precautions
-
Acute Toxicity (Oral): Toxic if swallowed.[10] In case of ingestion, immediately call a poison center or doctor.[8][11]
-
Eye Irritation: Causes serious eye irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.[9]
-
Reproductive Toxicity: May damage fertility or the unborn child.[9]
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side-shields or goggles are required.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[6][8] Gloves should be inspected prior to use and disposed of properly after handling.[8]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[10]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[8]
Engineering Controls
Work with Piroxicam powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8][12]
Storage and Stability
Proper storage is critical to maintain the integrity and stability of Piroxicam.
-
Solid Form: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[12] Recommended long-term storage temperature for the solid is -20°C.[12]
-
Solutions: Piroxicam is less stable in solution.[13] Stock solutions should be prepared fresh. If short-term storage is necessary, store at -20°C for up to one month or -80°C for up to six months, protected from light.[12]
-
Degradation: Piroxicam is susceptible to photodegradation and thermal degradation.[13][14] The rate of degradation is influenced by pH, with maximum thermal degradation occurring around pH 6.0.[14][15]
Experimental Protocols
The following protocols are provided as a starting point for common research applications of Piroxicam. Researchers should optimize these protocols for their specific experimental systems.
Preparation of Stock Solutions
Causality: The choice of solvent is critical for ensuring complete dissolution and stability of Piroxicam. Dimethyl sulfoxide (DMSO) and methanol are commonly used for preparing concentrated stock solutions due to their ability to solubilize Piroxicam.
Protocol:
-
Accurately weigh the desired amount of Piroxicam powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (e.g., DMSO or methanol) to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).[13]
-
Vortex or sonicate briefly until the Piroxicam is completely dissolved.
-
For cell culture experiments, ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.5%).
In Vitro COX Inhibition Assay
Causality: This protocol allows for the direct measurement of Piroxicam's inhibitory activity on COX enzymes. The choice of a commercially available kit provides a standardized and validated system for obtaining reliable results.
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit, following the manufacturer's instructions.
-
Prepare a series of dilutions of Piroxicam from the stock solution in the provided assay buffer.
-
Add the Piroxicam dilutions to the reaction wells containing the COX enzyme (either COX-1 or COX-2).
-
Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Measure the production of prostaglandins (e.g., PGE₂) using a suitable detection method, such as ELISA or a colorimetric/fluorometric plate reader.
-
Calculate the IC₅₀ value of Piroxicam for each COX isoform by plotting the percentage of inhibition against the logarithm of the Piroxicam concentration.
Quantification by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a robust and widely used analytical technique for the quantification of Piroxicam in various matrices.[16][17] A reversed-phase C18 column is effective for separating the relatively non-polar Piroxicam from more polar components. The mobile phase composition and detection wavelength are optimized for a sharp peak and high sensitivity.[18][19]
Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is required.[16][20]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 50:50 v/v), sometimes with a pH adjustment to around 3.2.[16][19]
-
Standard Preparation: Prepare a series of Piroxicam standard solutions of known concentrations in the mobile phase.[20]
-
Sample Preparation: Dissolve or extract the sample containing Piroxicam in a suitable solvent and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Data Analysis: Construct a calibration curve by plotting the peak area of the Piroxicam standards against their concentrations. Determine the concentration of Piroxicam in the unknown samples by interpolation from the calibration curve.
Waste Disposal
All waste containing Piroxicam should be treated as hazardous waste.[6] Dispose of unused Piroxicam and contaminated materials in accordance with local, state, and federal regulations.[8][11] Do not dispose of down the drain.[8]
Visualizations
Piroxicam's Mechanism of Action
Caption: Piroxicam inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
HPLC Quantification Workflow
Caption: Workflow for quantifying Piroxicam using HPLC.
References
- The Science Behind Piroxicam: Mechanism of Action and Therapeutic Benefits. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Piroxicam. (n.d.). PubChem.
- Piroxicam. (n.d.). Wikipedia.
- What is the mechanism of Piroxicam? (2024, July 17). Patsnap Synapse.
- Starek, M., & Krzek, J. (2017). Fast HPLC Method for the Determination of Piroxicam and its Application to Stability Study. Farmacia, 68(4), 701-707.
- Chemical Properties of Piroxicam (CAS 36322-90-4). (n.d.). Cheméo.
- Twomey, T. M. (1987). High performance liquid chromatography assay for piroxicam in pharmaceutical products. Journal of Chromatographic Science, 25(7), 292-295.
- What is Piroxicam used for? (2024, June 14). Patsnap Synapse.
- Starek, M., & Krzek, J. (2017). Fast HPLC Method For The Determination of Piroxicam and Its Application To Stability Study. Farmacia, 68(4), 701-707.
- da Silva, A. P., et al. (2020). Pharmacopoeial HPLC methodology improvement: A case study of piroxicam. Brazilian Journal of Pharmaceutical Sciences, 56.
- Madhukar, A., et al. (2013). Rapid analytical method development and validation of Piroxicam by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 5(12), 123-128.
- Aminuddin, M., et al. (2011). Photo- and Thermal Degradation of Piroxicam in Aqueous Solution. Indian Journal of Pharmaceutical Sciences, 73(4), 417-422.
- Safety Data Sheet: Piroxicam. (2019, April 29). Chemos GmbH & Co. KG.
- Aminuddin, M., et al. (2011). Photo- and Thermal Degradation of Piroxicam in Aqueous Solution. Indian Journal of Pharmaceutical Sciences, 73(4), 417-422.
Sources
- 1. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piroxicam - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Piroxicam? [synapse.patsnap.com]
- 5. What is Piroxicam used for? [synapse.patsnap.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Piroxicam | 36322-90-4 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chemos.de [chemos.de]
- 11. tcichemicals.com [tcichemicals.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Photo- and Thermal Degradation of Piroxicam in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bch.ro [bch.ro]
- 17. High performance liquid chromatography assay for piroxicam in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. jocpr.com [jocpr.com]
- 20. seer.ufrgs.br [seer.ufrgs.br]
The Versatile Building Block: Application Notes for 3-Piperidinyl(1-pyrrolidinyl)methanone HCl in Synthetic Chemistry
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile synthetic building blocks is paramount. Among these, 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride (also known as 3-(pyrrolidine-1-carbonyl)piperidine hydrochloride) emerges as a valuable scaffold. Its unique structural features, combining a piperidine ring and a pyrrolidinyl methanone moiety, offer a rich platform for the synthesis of diverse and biologically active molecules. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, unlocking the synthetic potential of this important intermediate.
The piperidine and pyrrolidine ring systems are prevalent motifs in a vast number of pharmaceuticals and natural products, prized for their ability to introduce conformational rigidity and key pharmacophoric elements.[1][2] The combination of these two saturated heterocycles in 3-Piperidinyl(1-pyrrolidinyl)methanone HCl provides a bifunctional scaffold, with the secondary amine of the piperidine ring serving as a prime site for derivatization.
Core Properties and Handling
Before delving into synthetic applications, it is crucial to understand the fundamental properties of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl.
| Property | Value | Source |
| CAS Number | 937724-81-7 | [3] |
| Molecular Formula | C₁₀H₁₉ClN₂O | [3] |
| Molecular Weight | 218.73 g/mol | [3] |
| Appearance | Solid | [3] |
| Storage | Store at -20°C to -80°C | [3] |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Application I: Synthesis of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists
A primary application of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl is in the synthesis of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). MCH-R1 is a G protein-coupled receptor that plays a significant role in the regulation of energy homeostasis and appetite, making it an attractive target for the development of anti-obesity therapeutics.[1][4] The piperidine nitrogen of our building block serves as a key attachment point for introducing pharmacophoric groups that enhance binding affinity and selectivity for the MCH-R1 receptor.
Key Synthetic Transformation: N-Alkylation
The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes N-alkylation with various electrophiles, such as alkyl halides. This reaction is a cornerstone for elaborating the core structure of 3-Piperidinyl(1-pyrrolidinyl)methanone.
Protocol 1: N-Alkylation with 2-(Bromomethyl)naphthalene
This protocol details the N-alkylation of the piperidine nitrogen, a crucial step in the synthesis of potent MCH-R1 antagonists. This procedure is adapted from established methods for the N-alkylation of related piperidine and pyrrolidine scaffolds.[3][4]
Reaction Scheme:
Caption: N-Alkylation of 3-Piperidinyl(1-pyrrolidinyl)methanone.
Materials:
-
3-Piperidinyl(1-pyrrolidinyl)methanone HCl
-
2-(Bromomethyl)naphthalene
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Free Base: To a solution of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl (1.0 eq) in dichloromethane, add saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free base of 3-Piperidinyl(1-pyrrolidinyl)methanone.
-
N-Alkylation Reaction:
-
Dissolve the free base (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Add anhydrous potassium carbonate (2.0-3.0 eq).
-
To this stirring suspension, add a solution of 2-(bromomethyl)naphthalene (1.1-1.2 eq) in anhydrous DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Causality Behind Experimental Choices:
-
Use of Free Base: The starting material is a hydrochloride salt. The acidic proton on the piperidine nitrogen must be removed to render it nucleophilic for the alkylation reaction. This is achieved by a simple acid-base extraction.
-
Anhydrous Conditions: The use of anhydrous solvent (DMF) and base (K₂CO₃) is crucial to prevent side reactions, such as hydrolysis of the alkyl halide.
-
Inert Atmosphere: An inert atmosphere prevents potential oxidation of the reagents and intermediates.
-
Excess Base: Potassium carbonate acts as a base to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product. An excess ensures complete reaction.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.
Application II: Synthesis of Novel Piperidinyl Urea Derivatives
The secondary amine of 3-Piperidinyl(1-pyrrolidinyl)methanone can also react with isocyanates to form urea derivatives. Piperidinyl ureas are a class of compounds with a wide range of biological activities, including potential applications as enzyme inhibitors.
Key Synthetic Transformation: Reaction with Isocyanates
The nucleophilic piperidine nitrogen readily attacks the electrophilic carbon of an isocyanate to form a stable urea linkage.
Protocol 2: Synthesis of a Piperidinyl Urea Derivative
This protocol provides a general procedure for the synthesis of N-substituted piperidinyl urea derivatives.
Reaction Scheme:
Caption: Synthesis of a piperidinyl urea derivative.
Materials:
-
3-Piperidinyl(1-pyrrolidinyl)methanone (free base from Protocol 1)
-
Aryl isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
Procedure:
-
Reaction Setup: Dissolve the free base of 3-Piperidinyl(1-pyrrolidinyl)methanone (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Addition of Isocyanate: To the stirring solution, add the aryl isocyanate (1.0-1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Isolation of Product:
-
If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.
-
Expert Insights:
The choice of solvent can influence the reaction rate and the ease of product isolation. Dichloromethane is a good general-purpose solvent, while THF can be beneficial for less reactive isocyanates. The purity of the isocyanate is critical, as any moisture can lead to the formation of a symmetric diaryl urea byproduct.
Future Directions and Broader Applications
The synthetic utility of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl extends beyond the examples provided. The piperidine ring can be further functionalized through various reactions, including:
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce more complex N-substituents.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
The pyrrolidinyl methanone moiety can also be a site for chemical modification, although it is generally more stable. The carbonyl group could potentially undergo reduction under harsh conditions.
Conclusion
3-Piperidinyl(1-pyrrolidinyl)methanone HCl is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility in the construction of MCH-R1 antagonists highlights its importance in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents.
References
- Kim, N., Meyers, K. M., Mendez-Andino, J. L., Warshakoon, N. C., Ji, W., Wos, J. A., ... & Hu, X. E. (2006). Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity. Bioorganic & Medicinal Chemistry Letters, 16(20), 5445-5450.
- PubChem. (n.d.). (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride.
- Zafar, S., Saify, Z. S., Begum, N., Ashraf, S., Zarreen, T., & Saeed, S. M. G. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmaceutical Research, 3(7), 987-1015.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Dounay, A. B., & Tuttle, J. B. (2014). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2319.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
- Myers, J. W. (n.d.).
- Jiang, Y., Chen, C. A., Lu, K., Daniewska, I., De Leon, J., Kong, R., ... & Marzabadi, M. R. (2007). Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists Part 1. The discovery of arylacetamides as viable replacements for the dihydropyrimidinone moiety of an HTS hit. Journal of Medicinal Chemistry, 50(16), 3870-3882.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.
Sources
- 1. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride
Welcome to the dedicated technical support guide for the synthesis of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride. This document is designed for our partners in research, discovery, and process development. We aim to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this critical synthesis. Our guidance is rooted in established chemical principles and practical, field-proven experience.
General Synthesis Workflow
The formation of 3-Piperidinyl(1-pyrrolidinyl)methanone is fundamentally an amide bond formation reaction, coupling a piperidine carboxylic acid derivative with pyrrolidine. This is followed by the formation of the hydrochloride salt to improve the compound's stability and handling properties. The general workflow involves three key stages: activation, coupling, and salt formation.
Caption: Figure 1. General experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 3-Piperidinyl(1-pyrrolidinyl)methanone?
The most prevalent and versatile method is the condensation of a carboxylic acid and an amine, facilitated by a coupling reagent.[1] This involves activating the carboxylic acid group of an N-protected piperidine-3-carboxylic acid to make it susceptible to nucleophilic attack by the secondary amine of pyrrolidine.[2] Alternative, harsher methods like converting the carboxylic acid to an acyl chloride are possible but often lead to more side reactions with complex substrates.[1][3]
Q2: How do I select the appropriate coupling reagent?
The choice is critical and depends on factors like steric hindrance, cost, and desired reaction time.[2] For this synthesis, aminium-based reagents are highly effective.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often a first choice for its high efficiency and fast reaction times, especially for potentially challenging couplings.[2][4]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that is very common. Its byproducts are water-soluble, simplifying workup. It is often used with additives like HOBt (Hydroxybenzotriazole) or OxymaPure to improve efficiency and suppress side reactions.[2][5]
-
T3P (Propylphosphonic Anhydride): A powerful reagent known for clean reactions and easy workup, as its byproducts are also water-soluble. It is considered a safer alternative to some aminium salts.[4]
Q3: Why is a non-nucleophilic base like DIPEA required?
A base is crucial for two reasons. First, it neutralizes the acidic proton of the carboxylic acid, facilitating its activation by the coupling reagent. Second, and more importantly, it deprotonates any ammonium salt formed between the carboxylic acid and pyrrolidine, ensuring the amine remains a free, potent nucleophile.[2] A bulky, non-nucleophilic base like Diisopropylethylamine (DIPEA) is ideal because it does not compete with pyrrolidine in attacking the activated carboxylic acid intermediate.
Troubleshooting Guide
Problem 1: My amide coupling reaction has a low or non-existent yield.
This is the most common issue and can usually be traced to one of three areas: carboxylic acid activation, amine nucleophilicity, or reaction conditions.[2]
-
Potential Cause A: Incomplete Carboxylic Acid Activation
-
Explanation: The carboxylic acid must be converted into a highly reactive intermediate (e.g., an active ester) for the reaction to proceed.[2] If the coupling reagent is degraded, used in insufficient amounts, or the pre-activation time is too short, this step will be incomplete.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh, high-purity coupling reagents. HATU and similar reagents are sensitive to moisture.
-
Optimize Stoichiometry: Use a slight excess of the coupling reagent (1.1-1.2 equivalents) and the base (2.0-2.2 equivalents) relative to the carboxylic acid.[2]
-
Implement Pre-activation: Stir the carboxylic acid, coupling reagent, and base in an anhydrous solvent for 15-30 minutes before adding the pyrrolidine.[2] This allows for the complete formation of the active intermediate. Monitor this step by TLC or LC-MS if possible.
-
-
-
Potential Cause B: Hydrolysis of Activated Intermediate
-
Explanation: The activated carboxylic acid is highly susceptible to hydrolysis. Any water present in the reaction will quench the intermediate, reverting it to the starting carboxylic acid and halting the reaction.[2]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Use freshly dried solvents, such as DMF or DCM, from a solvent purification system or a sealed bottle over molecular sieves.
-
Dry Reagents: Ensure the piperidine carboxylic acid and pyrrolidine are anhydrous. If they are hydrochlorides, they must be neutralized and dried before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the flask.
-
-
-
Potential Cause C: Steric Hindrance
-
Explanation: While piperidine-3-carboxylic acid is not exceptionally bulky, steric hindrance can slow down reactions.[2]
-
Troubleshooting Steps:
-
Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier. Monitor carefully to avoid side reactions.
-
Choose a More Powerful Reagent: If standard conditions fail, a reagent like T3P or converting the acid to an acyl fluoride might be necessary.[4]
-
-
Problem 2: I'm having difficulty isolating the final hydrochloride salt; it oils out or forms a sludge.
This is a common precipitation and crystallization issue, often related to solvent choice and moisture.[6][7]
-
Potential Cause A: Incorrect Solvent System
-
Explanation: The ideal solvent system should fully dissolve the free base but have very low solubility for the hydrochloride salt, forcing it to precipitate as a solid. If the salt has some solubility, it may become supersaturated and crash out as an oil.[6]
-
Troubleshooting Steps:
-
Use Anhydrous HCl: Employ a solution of HCl gas in an organic solvent like dioxane, diethyl ether, or isopropanol. Avoid aqueous HCl, as the introduced water can prevent precipitation and lead to hygroscopic, oily products.[7]
-
Select an Appropriate Solvent/Anti-Solvent System: Dissolve the purified free base in a minimal amount of a solvent in which the salt is slightly soluble (e.g., isopropanol, ethyl acetate). Add the HCl solution dropwise with vigorous stirring. Then, add a large excess of an "anti-solvent" in which the salt is completely insoluble (e.g., diethyl ether, heptane, or toluene) to induce precipitation.[6]
-
Cooling: Perform the precipitation at 0 °C or lower to maximize the recovery of the solid salt.
-
-
-
Potential Cause B: The Hydrochloride Salt is Hygroscopic
-
Explanation: Amine hydrochlorides can readily absorb atmospheric moisture, causing a crystalline solid to turn into a sticky "goo".[6]
-
Troubleshooting Steps:
-
Thorough Drying: After filtration, dry the salt thoroughly under high vacuum, possibly with gentle heating (if thermally stable) or in a desiccator over a strong drying agent like P₂O₅.
-
Consider Alternative Salts: If the HCl salt proves consistently difficult to handle, consider forming an alternative salt, such as a mesylate (methanesulfonic acid) or tosylate salt, which may have better crystalline properties.[6]
-
-
Problem 3: The hydrochloride salt reverts to the free base on TLC or during workup.
-
Explanation: Salt formation is an equilibrium. When a hydrochloride salt is dissolved in certain solvents or exposed to a basic medium (like silica gel, which can be slightly acidic to neutral), the equilibrium can shift back towards the free base.[8]
-
Troubleshooting Steps:
-
TLC Analysis: When running a TLC of the salt, you will often see the spot corresponding to the free base. This is usually normal. A definitive confirmation of salt formation is better achieved via NMR or by observing the complete consumption of the starting material on a TLC plate immediately after adding HCl solution.[8]
-
Avoid Basic Conditions: During workup or storage, avoid any basic conditions that would neutralize the salt.
-
Solvent Choice for Storage: Store the isolated salt as a solid. If a solution is needed, use a non-basic, aprotic solvent.
-
Mechanistic Insight: Amide Coupling & Side Reaction
Understanding the mechanism highlights critical control points. The desired pathway involves the formation of a highly reactive O-acylisourea intermediate, which is then captured by the amine. A common side reaction with carbodiimide reagents is the intramolecular rearrangement of this intermediate to form a stable, unreactive N-acylurea.
Caption: Figure 2. Carbodiimide coupling mechanism and side reaction.
Data & Protocol Summaries
Table 1: Comparison of Common Coupling Reagents
| Reagent | Class | Typical Equivalents | Additive | Key Advantage | Key Disadvantage |
| HATU | Aminium Salt | 1.1 - 1.2 | None needed | Very fast and efficient, good for hindered substrates.[4] | Higher cost, potential safety concerns on scale-up.[4] |
| EDC | Carbodiimide | 1.2 - 1.5 | HOBt or OxymaPure | Water-soluble byproducts, cost-effective.[5] | Can form N-acylurea byproduct, slower than HATU.[5] |
| T3P | Phosphonic Anhydride | 1.5 (in solution) | None needed | Clean reaction profile, water-soluble byproducts.[4] | Requires precise stoichiometry. |
Protocol 1: General Amide Coupling using HATU
-
To a round-bottom flask under an inert atmosphere (N₂), add N-protected piperidine-3-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add DIPEA (2.2 eq) to the solution and stir for 5 minutes.
-
Add HATU (1.1 eq) in one portion. Stir the mixture at room temperature for 20 minutes to pre-activate the acid.[2]
-
Add pyrrolidine (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 1-4 hours).
-
Upon completion, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base. Purify by column chromatography if necessary.
Protocol 2: Hydrochloride Salt Formation
-
Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethyl acetate or anhydrous ethanol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2M or 4M solution of HCl in diethyl ether or dioxane (1.0-1.1 eq) dropwise with vigorous stirring.
-
Observe for the formation of a precipitate. If no solid forms, slowly add an anti-solvent (e.g., diethyl ether or heptane) until the solution becomes cloudy and a solid begins to form.[6]
-
Continue stirring at 0 °C for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold anti-solvent.
-
Dry the solid product under high vacuum to a constant weight.
References
- Reddit user discussion. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry on Reddit.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Reddit user discussion. (2022). amide coupling help. r/Chempros on Reddit.
- Reddit user discussion. (2021). Tips and tricks for difficult amide bond formation? r/Chempros on Reddit.
- Sciencemadness Discussion Board user discussion. (2006). Isolation of primary amines as HCL salt problem. Sciencemadness.
- ResearchGate user discussion. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate.
- ResearchGate user discussion. (2020). Can a HCl salt form of compound goes back to the neutral one without treating with any kind of base? ResearchGate.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, encountered during the amide coupling step. The guidance herein is grounded in established principles of organic synthesis and aims to provide a self-validating framework for robust experimental design.
I. Overview of the Synthesis and Common Challenges
The synthesis of this compound typically involves the amide coupling of a protected piperidine-3-carboxylic acid derivative, most commonly N-Boc-piperidine-3-carboxylic acid, with pyrrolidine. This is followed by the deprotection of the piperidine nitrogen and subsequent formation of the hydrochloride salt.
The critical step prone to side product formation is the amide coupling reaction. The choice of coupling reagent is a key determinant of the impurity profile of the crude product. Common challenges include incomplete reactions, difficulty in purification, and the formation of closely related side products that can be challenging to separate from the desired product.
II. Troubleshooting Guide: Side Product Identification and Mitigation
This section addresses specific side products that may be encountered during the synthesis, their probable causes, and recommended mitigation strategies.
Issue 1: Presence of an Impurity with a Mass Corresponding to the Urea of the Carbodiimide Coupling Reagent.
-
Question: After a coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), I observe a significant amount of a byproduct that is difficult to remove. What is this impurity and how can I prevent its formation?
-
Answer: This common byproduct is N-acylurea, formed from the rearrangement of the O-acylisourea intermediate.[1] This intermediate is generated by the reaction of the carboxylic acid with the carbodiimide.[1] While it is supposed to react with the amine (pyrrolidine), it can rearrange into the more stable, unreactive N-acylurea.[1]
Mitigation Strategies:
-
Use of Additives: The most effective way to suppress N-acylurea formation is to include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) in the reaction. These additives react with the O-acylisourea intermediate to form an active ester which is more stable and less prone to rearrangement, yet still reactive towards the amine.[2]
-
Order of Addition: Add the coupling reagent to the mixture of the carboxylic acid, amine, and additive. Pre-activating the carboxylic acid with the carbodiimide before adding the amine can increase the likelihood of N-acylurea formation.
-
Solvent Choice: While polar aprotic solvents like DMF are common, in some cases, less polar solvents such as dichloromethane (DCM) can reduce the rate of this side reaction.
-
Issue 2: Formation of a Guanidinium Byproduct with Onium Salt Reagents.
-
Question: I am using HATU as a coupling reagent and I've identified a byproduct where my pyrrolidine has been modified by a component of the coupling reagent. What is this and how can it be avoided?
-
Answer: This is likely a guanidinium byproduct.[3] Uronium/aminium-based coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) can react directly with the amine nucleophile (pyrrolidine). This side reaction is more prevalent if the activation of the carboxylic acid is slow or if an excess of the coupling reagent is used.[2]
Mitigation Strategies:
-
Reagent Choice: To circumvent this issue, consider using a phosphonium-based coupling reagent like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[2] These reagents are not susceptible to this side reaction.
-
Stoichiometry and Order of Addition: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and add it to the mixture of the carboxylic acid and a hindered base like diisopropylethylamine (DIPEA) for a short pre-activation period before adding the pyrrolidine. This ensures the carboxylic acid is activated and ready to react, minimizing the opportunity for the amine to react with the coupling reagent.
-
Issue 3: Unreacted Starting Materials Remain After the Reaction.
-
Question: My reaction has stalled, and I have significant amounts of both N-Boc-piperidine-3-carboxylic acid and pyrrolidine remaining. How can I drive the reaction to completion?
-
Answer: Incomplete conversion is a common issue and can be due to several factors.
Troubleshooting Steps:
-
Reagent Quality: Ensure all reagents, especially the coupling reagent and pyrrolidine, are anhydrous. Moisture can hydrolyze the activated carboxylic acid intermediate and the coupling reagent itself.
-
Reaction Time and Temperature: While many coupling reactions are complete within a few hours at room temperature, sterically hindered substrates may require longer reaction times or gentle heating. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Choice of Coupling Reagent: If using a milder coupling reagent like EDC/HOBt, switching to a more potent one like HATU or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can improve yields and reaction rates, especially for challenging couplings.[2]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Boc protecting group on the piperidine nitrogen?
A1: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It prevents the secondary amine of the piperidine ring from participating in side reactions during the amide coupling step. Without it, the piperidine nitrogen could react with the activated carboxylic acid, leading to oligomerization or other undesired products.
Q2: What are the best practices for purifying the crude 3-(N-Boc-pyrrolidine-1-carbonyl)piperidine?
A2: A typical purification workflow involves:
-
Aqueous Workup: After the reaction, a standard aqueous workup is performed to remove water-soluble byproducts. This often includes washing the organic layer with a mild acid (e.g., dilute citric acid or KHSO₄) to remove unreacted amine and base, followed by a wash with a mild base (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid and additives like HOBt. A final brine wash helps to remove residual water.
-
Chromatography: The most common method for purifying the crude product is silica gel column chromatography. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective in separating the desired product from less polar impurities and any remaining starting materials.
Q3: Can racemization occur at the C3 position of the piperidine ring during coupling?
A3: If the starting piperidine-3-carboxylic acid is chiral, there is a risk of epimerization (racemization at a single stereocenter) during the activation of the carboxylic acid. To minimize this risk:
-
Use coupling reagents known for low racemization rates, such as COMU.[2]
-
Incorporate additives like HOBt or HOAt (1-Hydroxy-7-azabenzotriazole).[2]
-
Perform the reaction at low temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature).[2]
IV. Experimental Protocols and Data
General Protocol for Amide Coupling using HATU
-
To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add pyrrolidine (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution (to remove DMF), followed by saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Common Byproducts | Mitigation Strategy | Relative Reactivity |
| EDC/HOBt | N-acylurea | Use of HOBt is standard | Moderate |
| HATU | Guanidinium byproduct | Use of phosphonium reagents (e.g., PyBOP) | High |
| PyBOP | Hexamethylphosphoramide (HMPA) from older BOP reagent, not PyBOP. Byproducts are generally water-soluble. | Standard aqueous workup | High |
V. Visualizing Reaction Pathways
Diagram 1: Synthesis of 3-Piperidinyl(1-pyrrolidinyl)methanone
Caption: Overall synthetic workflow.
Diagram 2: Formation of N-Acylurea Side Product
Caption: N-Acylurea side product formation.
VI. References
-
Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for (Piperidin-1-yl)(pyrrolidin-2-yl)methanone Formation
Welcome to the technical support center for the synthesis of (piperidin-1-yl)(pyrrolidin-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to this specific amide bond formation. The coupling of a proline derivative with piperidine, both secondary cyclic amines, presents unique challenges that require careful consideration of reagents and reaction conditions to achieve high yield and purity.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction between N-protected proline and piperidine is showing low to no yield. What are the common causes?
A1: Low or no product formation in this specific coupling can be attributed to several factors. The primary reasons often involve inefficient activation of the N-protected proline's carboxylic acid, steric hindrance between the two cyclic amines, or suboptimal reaction conditions. Incomplete activation of the carboxylic acid is a frequent issue; if the coupling reagent is not potent enough or used in insufficient amounts, the reaction will not proceed efficiently.[1] Additionally, the inherent steric bulk of both piperidine and the pyrrolidine ring of proline can physically hinder the approach of the nucleophilic amine to the activated carboxylic acid, slowing down the reaction rate.[1]
Q2: Which coupling reagents are most effective for coupling a proline derivative with piperidine?
A2: For sterically hindered couplings such as this, potent onium-salt-based reagents are generally the preferred choice. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[2] These reagents rapidly form the activated ester of the N-protected proline, facilitating the nucleophilic attack by piperidine. Standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may result in lower yields for this challenging coupling.[2]
Q3: I am observing a significant side product in my reaction. What could it be and how can I minimize it?
A3: A common side reaction when working with proline and its derivatives, especially in peptide synthesis, is the formation of diketopiperazines. This can occur if the N-protecting group of the proline is prematurely cleaved, followed by an intramolecular cyclization with another proline unit or intermolecularly to form the cyclic dipeptide. To minimize this, ensure that the N-protecting group (e.g., Boc or Cbz) is stable under the reaction conditions and that the deprotection step is performed cleanly after the amide bond formation. Using a solid support like a 2-chlorotrityl chloride resin during solid-phase synthesis can also help prevent diketopiperazine formation due to its steric hindrance.[2]
Q4: What is the best method for purifying the final (piperidin-1-yl)(pyrrolidin-2-yl)methanone product?
A4: The purification of tertiary amides can often be achieved by flash column chromatography on silica gel. However, if the product is a solid, recrystallization can be an effective and scalable purification method.[3] Solvents like acetonitrile, ethanol, or acetone can be good choices for recrystallization.[3] For liquid products, distillation under reduced pressure may be an option depending on the boiling point and thermal stability of the compound.
Troubleshooting Guide
This troubleshooting guide addresses specific issues you may encounter during the synthesis of (piperidin-1-yl)(pyrrolidin-2-yl)methanone.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction Stalled (Incomplete Conversion) | 1. Insufficiently active coupling reagent: The chosen coupling reagent may not be potent enough to overcome the steric hindrance. 2. Steric hindrance: The bulky nature of both cyclic amines is impeding the reaction. 3. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Switch to a more powerful coupling reagent: Use HATU or HBTU in combination with a non-nucleophilic base like DIPEA.[2] 2. Increase reaction time and/or temperature: Allow the reaction to stir for a longer period (e.g., overnight) or gently heat the reaction mixture (e.g., to 40-50 °C), monitoring for any degradation. 3. Use of acyl fluoride: In particularly difficult cases, converting the N-protected proline to its acyl fluoride in situ can be a highly effective strategy.[1] |
| Formation of Multiple Products (Impurity Profile) | 1. Racemization: The chiral center of proline may be epimerizing under the reaction conditions. 2. Side reaction with the coupling reagent: The activated intermediate may be reacting with other species in the reaction mixture. 3. Diketopiperazine formation: As mentioned in the FAQs, this is a common side product with proline. | 1. Add a racemization suppressant: Use an additive like HOBt (Hydroxybenzotriazole) or OxymaPure along with your coupling reagent.[1] Running the reaction at a lower temperature can also help minimize racemization.[1] 2. Ensure anhydrous conditions: The presence of water can lead to hydrolysis of the activated intermediate. Use anhydrous solvents and reagents.[1] 3. Careful control of deprotection: If starting from N-protected proline, ensure the protecting group is robust and cleanly removed only after the coupling is complete. |
| Difficult Purification | 1. Byproduct from coupling reagent: Some coupling reagents, like DCC, produce byproducts (dicyclohexylurea - DCU) that can be difficult to remove. 2. Product is an oil or low-melting solid: This can make crystallization challenging. 3. Product has similar polarity to starting materials: This can complicate chromatographic separation. | 1. Choose a reagent with water-soluble byproducts: EDC is a good alternative to DCC as its urea byproduct is water-soluble and can be removed with an aqueous workup. 2. Attempt salt formation: If the product is basic, it may be possible to form a crystalline salt (e.g., hydrochloride) to facilitate purification. 3. Optimize chromatography conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of (piperidin-1-yl)(pyrrolidin-2-yl)methanone, starting from N-Boc-L-proline.
Protocol 1: Amide Coupling of N-Boc-L-proline and Piperidine using HATU
This protocol describes the coupling of N-Boc-L-proline with piperidine using HATU as the coupling agent.
Materials:
-
N-Boc-L-proline
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-proline (1.0 equivalent) in anhydrous DCM or DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add piperidine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-(piperidin-1-yl)(pyrrolidin-2-yl)methanone.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Boc Deprotection to Yield (Piperidin-1-yl)(pyrrolidin-2-yl)methanone
This protocol describes the removal of the Boc protecting group to yield the final product.
Materials:
-
N-Boc-(piperidin-1-yl)(pyrrolidin-2-yl)methanone
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the purified N-Boc-(piperidin-1-yl)(pyrrolidin-2-yl)methanone in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the deprotection is complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (piperidin-1-yl)(pyrrolidin-2-yl)methanone.
Visualizations
Reaction Mechanism
Caption: General mechanism for HATU-mediated amide coupling.
Experimental Workflow
Caption: Decision tree for troubleshooting low yield.
References
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). Georg Thieme Verlag.
- Lam, P. Y. S., et al. (2017). A mechanochemical approach to access the proline–proline diketopiperazine framework. Beilstein Journal of Organic Chemistry, 13, 2146–2152.
- Reddit. (2021).
- Google Patents. (1980).
- Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction.
- Reddit. (2022). Separation of Secondary amide and Tertiary amide. r/Chempros.
- ResearchGate. (2020).
- The Royal Society of Chemistry. (2014). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Organic & Biomolecular Chemistry, 12(48), 9928-9932.
- Journal of the American Chemical Society. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. 135(16), 6211-6226.
- PubMed Central. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Amino Acids, 43(6), 2223-2253.
- Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
- PubMed Central. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- White Rose eTheses Online. (2008). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- PubMed Central. (2021). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis.
- PubMed. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995.
- Sigma-Aldrich. (n.d.). 2-piperidin-4-yl-2-pyrrolidin-1-ylacetamide.
- ResearchGate. (2015).
- Master Organic Chemistry. (2018).
- Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 334-341.
Sources
- 1. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidin-1-yl(pyrrolidin-2-yl)methanone | C10H18N2O | CID 14614675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride in Solution
Welcome to the technical support center for 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
Introduction
This compound is a chemical compound that, like many molecules featuring an amide linkage and basic nitrogenous heterocycles, can be susceptible to degradation in solution. Understanding the chemical stability of this compound is paramount for obtaining reliable and reproducible experimental results, from initial screening assays to late-stage formulation development. This guide will delve into the primary degradation pathway—amide hydrolysis—and other potential stability concerns, offering scientifically grounded strategies for mitigation and analysis.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common questions encountered by researchers working with this compound.
Q1: What is the primary cause of instability for this compound in aqueous solutions?
A1: The primary degradation pathway is the hydrolysis of the amide bond.[1][2][3] Amides are generally stable, but the C-N bond can be cleaved by water, a reaction that is significantly accelerated under acidic or basic conditions.[1][3] This reaction breaks the molecule into piperidine-3-carboxylic acid and pyrrolidine. The hydrochloride salt form of the compound suggests that it is intended for use in mildly acidic to neutral conditions to maintain protonation of the piperidine nitrogen for better solubility, but extremes in pH should be avoided.
Q2: What are the expected degradation products of this compound?
A2: The most likely degradation products result from hydrolysis of the amide bond, yielding piperidine-3-carboxylic acid and pyrrolidine. Other potential, though less common, degradation pathways could include oxidation of the piperidine or pyrrolidine rings, especially in the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen. Photodegradation may also occur with exposure to UV light.
Q3: I am observing a decrease in the peak area of my compound in my HPLC analysis over time. What could be the cause?
A3: A progressive decrease in the HPLC peak area of the parent compound, often accompanied by the appearance of new, more polar peaks, is a classic indicator of chemical degradation. For this molecule, amide hydrolysis is the most probable cause. It is crucial to investigate the pH of your solution and the storage conditions. Consider performing a forced degradation study to confirm the identity of the degradation products and to develop a stability-indicating analytical method.[4]
Q4: What are the optimal storage conditions for stock solutions of this compound?
A4: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO or ethanol.[5] For aqueous solutions, it is best to prepare them fresh. If short-term storage of aqueous solutions is necessary, they should be kept at a pH as close to neutral as possible, aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[6] Solutions should also be protected from light.[6]
Q5: My compound is a hydrochloride salt. Does this affect its stability in solution?
A5: Yes. The hydrochloride salt form indicates that the piperidine nitrogen is protonated. This generally enhances aqueous solubility. However, the presence of the chloride counter-ion can contribute to the ionic strength of the solution. While the salt form itself is generally stable, the key factor for stability in solution remains the control of pH to prevent accelerated amide hydrolysis.[7] It is also important to use anhydrous solvents for preparing stock solutions, as residual water can facilitate hydrolysis over time, even in organic solvents.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Inconsistent or Non-Reproducible Bioassay Results
-
Symptom: High variability in experimental data between replicates or experiments conducted on different days.
-
Potential Cause: Degradation of the compound in the assay buffer. The rate of hydrolysis can be significant at non-neutral pH and at physiological temperatures (e.g., 37°C), leading to a lower effective concentration of the active compound over the course of the experiment.
-
Troubleshooting Steps:
-
Verify pH of Assay Buffer: Ensure your buffer is at the intended pH and has sufficient buffering capacity to resist changes.
-
Time-Course Stability Study: Spike the compound into your assay buffer and incubate under the exact conditions of your experiment (temperature, light exposure). Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method to quantify the remaining parent compound.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of the compound in the final aqueous buffer immediately before starting an experiment.
-
Issue 2: Appearance of New Peaks in Chromatograms
-
Symptom: During HPLC or LC-MS analysis, one or more new peaks appear that were not present in the initial analysis of the standard.
-
Potential Cause: This is a strong indication of degradation. The new peaks are likely the degradation products.
-
Troubleshooting Steps:
-
Characterize Degradation Products: Use LC-MS/MS to determine the mass of the new peaks. The expected hydrolysis products, piperidine-3-carboxylic acid and pyrrolidine, will have different masses than the parent compound.
-
Conduct a Forced Degradation Study: This will help to confirm the identity of the degradation products and establish the degradation profile of the molecule. A detailed protocol is provided in Part 3.
-
Optimize Analytical Method: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.
-
Issue 3: Poor Peak Shape (Tailing) in Reverse-Phase HPLC
-
Symptom: The chromatographic peak for this compound is asymmetrical with a pronounced tail.
-
Potential Cause: The basic piperidine nitrogen can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.[6][8][9]
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Adjust the pH of the aqueous mobile phase to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA). At this pH, the piperidine nitrogen will be fully protonated, and the silanol groups on the column will be largely unionized, minimizing secondary interactions.[6][10]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns designed for the analysis of basic compounds often have very low silanol activity.[9]
-
Increase Buffer Concentration: For LC-UV applications, increasing the concentration of a buffer like phosphate can help to mask silanol interactions, though this is not always suitable for LC-MS.[6]
-
Logical Framework for Troubleshooting HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Part 3: Experimental Protocols
These protocols provide a starting point for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the compound to identify potential degradation products and pathways.[2][4][7]
Objective: To generate degradation products under various stress conditions and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or LC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating LC-MS method described in Protocol 2. Aim for 5-20% degradation of the parent compound.
-
Workflow for Forced Degradation and Analysis
Caption: Workflow for conducting a forced degradation study.
Protocol 2: Stability-Indicating LC-MS Method
This method is a starting point and may require optimization for your specific instrumentation and application.
Objective: To separate and quantify this compound and its degradation products.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | UHPLC or HPLC |
| Column | High-purity, end-capped C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
| MS Detector | Triple Quadrupole or Q-TOF |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan (for identification) and MRM (for quantification) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 120°C |
| Desolvation Temp. | 350°C |
Data Analysis:
-
Identification: The parent compound is expected to have an [M+H]⁺ ion at m/z 183.14. The primary hydrolysis product, piperidine-3-carboxylic acid, would have an [M+H]⁺ at m/z 130.08. Pyrrolidine is highly volatile and may be difficult to detect.
-
Quantification: Develop a multiple reaction monitoring (MRM) method for the parent compound and any identified degradation products for accurate quantification.
Part 4: Data Summary and Interpretation
The following table summarizes the expected outcomes from the forced degradation studies.
| Stress Condition | Expected Degradation | Primary Degradation Products | Notes |
| 0.1 M HCl, 60°C | Significant | Piperidine-3-carboxylic acid, Pyrrolidine | Amide hydrolysis is acid-catalyzed.[1][3] |
| 0.1 M NaOH, 60°C | Significant | Piperidine-3-carboxylate, Pyrrolidine | Amide hydrolysis is base-catalyzed.[2][3] |
| 3% H₂O₂, RT | Possible | N-oxides, ring-opened products | The tertiary amine of the piperidine is susceptible to oxidation. |
| Heat (80°C) | Minimal to Moderate | Varies | Depends on the presence of moisture and oxygen. |
| Light (ICH Q1B) | Possible | Varies | Aromatic systems and heteroatoms can be susceptible to photodegradation. |
References
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]
- Troubleshooting Peak Shape Problems in HPLC.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]
- Optimization of MS/MS Conditions, Quantitative Analysis. In Pharmacokinetics and Metabolic Profiles of Functional Foods and Neutraceuticals. [Link]
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
- An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. PubMed. [Link]
- Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. [Link]
- Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]
- Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling.
- Hydrolysis Rates for Various pH Levels.
- Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Royal Society of Chemistry. [Link]
- Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determin
- Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
- Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS. Analytical Methods. [Link]
- Solvation of Amides in DMSO and CDCl3; an Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts.
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products.
- Identification of Forced Degradation Products of Lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. Semantic Scholar. [Link]
- 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]
- Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug.
Sources
- 1. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uregina.ca [uregina.ca]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labcompare.com [labcompare.com]
- 7. jpionline.org [jpionline.org]
- 8. waters.com [waters.com]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
resolving poor solubility of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl in aqueous buffers
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3-Piperidinyl(1-pyrrolidinyl)methanone HCl is understood to be a placeholder compound for the purposes of this guide. The principles, protocols, and troubleshooting advice provided herein are based on established physicochemical laws governing the solubility of weak base hydrochloride salts, particularly those containing saturated heterocyclic amine moieties like piperidine and pyrrolidine.
Introduction for the Senior Application Scientist
Welcome to the technical support center. As researchers, we understand that encountering solubility issues with a key compound can be a significant roadblock in experimental workflows. This guide is structured to provide a logical, in-depth framework for troubleshooting and resolving the poor aqueous solubility of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl. Our approach is grounded in fundamental chemistry, moving from simple adjustments to more advanced formulation strategies. We will explore the "why" behind each step, empowering you to make informed decisions for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-Piperidinyl(1-pyrrolidinyl)methanone HCl poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?
A1: The compound is a hydrochloride salt of a molecule containing two basic amine groups (piperidine and pyrrolidine). In its salt form, the molecule is protonated (charged) and is expected to be water-soluble. However, several factors can lead to poor solubility in neutral buffers:
-
pH-Dependent Solubility: As a salt of a weak base, its solubility is highly dependent on pH. In neutral or alkaline buffers, the protonated, soluble form can convert to the neutral, "free base" form, which is often significantly less soluble and may precipitate.[1]
-
Intrinsic Molecular Properties: The core structure, a methanone linking two non-polar cyclic aliphatic rings, likely possesses significant hydrophobicity. This inherent low solubility of the free base form can dominate the compound's behavior even at slightly acidic pH.
-
Common Ion Effect: In buffers containing chloride ions (like PBS), the excess chloride can suppress the dissolution of the hydrochloride salt, reducing its solubility compared to a non-chloride buffer at the same pH.[2][3]
-
High Concentration: The amount of compound you are trying to dissolve may simply exceed its thermodynamic solubility limit in that specific buffer system.
Q2: What are the estimated pKa values for the amine groups in this compound?
A2: While experimental data for this specific molecule is unavailable, we can estimate the pKa based on its constituent parts. Both piperidine and pyrrolidine are secondary aliphatic amines with very similar basicity. The pKa of the conjugate acid of piperidine is approximately 11.22, and for pyrrolidine, it is around 11.27.[4][5] Therefore, it is reasonable to assume that the protonated amine groups on your compound will have pKa values in the range of 10.5-11.5 . This high pKa means the compound needs a significantly acidic environment (pH << pKa) to remain fully protonated and, theoretically, fully solubilized.
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter here?
A3:
-
Kinetic solubility is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate when added to a buffer, often from a concentrated organic stock solution (like DMSO). It can often result in a supersaturated solution that is unstable and will crash out over time.[6]
-
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution after an extended period of equilibration (e.g., 24-48 hours) with an excess of solid compound.[6]
This distinction is critical. You might successfully prepare a clear solution (kinetic solubility) that appears fine for immediate use, but if it's a supersaturated state, the compound could precipitate during a long experiment, leading to inaccurate and unreliable results. For robust and reproducible assays, understanding and working within the thermodynamic solubility is paramount.[6]
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a logical workflow for addressing solubility challenges. Start with the simplest, most direct methods before proceeding to more complex formulation strategies.
Diagram: Troubleshooting Workflow
This diagram outlines the decision-making process for resolving solubility issues with your compound.
Caption: A logical workflow for troubleshooting solubility.
Step 1: pH Adjustment - The First Line of Defense
The Principle: The Henderson-Hasselbalch equation dictates the equilibrium between the protonated (BH⁺, soluble) and neutral (B, insoluble) forms of a basic compound. By lowering the pH of the buffer to at least 2 units below the compound's pKa, we can shift the equilibrium almost entirely (>99%) to the soluble, protonated form.
Protocol: pH-Solubility Profile Determination
-
Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate) with pH values ranging from 3.0 to 8.0.
-
Incubation: Add an excess amount of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl to a fixed volume of each buffer in separate vials. Ensure solid material is visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach thermodynamic equilibrium.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).[6]
-
Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the buffer pH to identify the pH range where solubility is acceptable for your experiment.[7]
Expected Outcome: You should observe a significant increase in solubility as the pH decreases. Find the highest pH that provides the required solubility while being compatible with your experimental system.
Step 2: Utilizing Co-solvents
The Principle: If pH adjustment alone is insufficient or incompatible with your assay, a water-miscible organic co-solvent can be used. Co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol work by reducing the overall polarity of the aqueous medium, making it more favorable for the hydrophobic parts of your molecule to dissolve.[8]
Protocol: Preparing a Concentrated Stock Solution
-
Solvent Selection: Start with pure, anhydrous DMSO, as it is a powerful solvent for many organic molecules.
-
Stock Preparation: Accurately weigh your compound and dissolve it in the minimum required volume of DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming (to 37°C) or brief sonication may aid dissolution.
-
Dilution into Buffer: For your working solution, perform a serial dilution of the DMSO stock into your aqueous buffer. Crucially, add the stock solution to the buffer, not the other way around, while vortexing to minimize immediate precipitation.
-
Final Concentration: Ensure the final concentration of the organic co-solvent in your assay is low (typically <1%, ideally <0.5%) to avoid artifacts or toxicity in biological systems. Always run a vehicle control (buffer + same percentage of co-solvent) in your experiments.
Data Table: Common Co-solvents and Considerations
| Co-Solvent | Typical Final Conc. | Advantages | Disadvantages |
| DMSO | < 1% | Excellent solubilizing power | Can be toxic to cells at >1%; may interfere with some assays |
| Ethanol | < 5% | Less toxic than DMSO; volatile | Less powerful solvent than DMSO; can precipitate proteins |
| DMF | < 1% | Strong solvent | Higher toxicity; use with caution |
| PEG 400 | 5-20% | Low toxicity; good for in vivo | Can be viscous; may affect protein binding |
Step 3: Advanced Formulation with Solubilizing Excipients
The Principle: When other methods fail, specialized pharmaceutical excipients can be used. Cyclodextrins are a prime example. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] The hydrophobic part of your drug molecule can form an "inclusion complex" by fitting inside this cavity, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[11][]
Protocol: Formulation with HP-β-CD (Hydroxypropyl-β-cyclodextrin)
-
Excipient Selection: HP-β-CD is a common choice due to its high water solubility and low toxicity.[9]
-
Solution Preparation: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).
-
Complexation: Add the 3-Piperidinyl(1-pyrrolidinyl)methanone HCl powder directly to the HP-β-CD solution.
-
Equilibration: Stir the mixture for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex.[13]
-
Clarification: The resulting solution should be clear. If not, the solubility limit has been exceeded. Filter the solution through a 0.22 µm filter to remove any undissolved material before use.[6]
Diagram: Mechanism of Cyclodextrin Solubilization
This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug, rendering it soluble in water.
Sources
- 1. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting the Scale-Up of 3-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride Production
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through a structured question-and-answer format, providing in-depth troubleshooting advice, detailed protocols, and critical process considerations to ensure a robust, safe, and efficient scale-up.
I. Frequently Asked Questions (FAQs)
This section tackles the most common initial queries and issues encountered during the scale-up process.
Q1: My amide coupling reaction is showing low conversion at a larger scale, despite being successful in the lab. What are the likely causes?
A1: Low conversion during the scale-up of an amide coupling reaction is a frequent challenge. The primary culprits often relate to mass and heat transfer limitations, inefficient mixing, or issues with reagent stoichiometry and addition.[1][2]
-
Mass Transfer and Mixing: Inadequate mixing on a larger scale can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions.[2] Ensure your reactor is equipped with an appropriate agitator and that the mixing speed is optimized for the reaction volume.
-
Heat Transfer: Exothermic amide coupling reactions can be difficult to control on a large scale. Poor heat removal can lead to temperature spikes, causing degradation of reactants or products.[1] A thorough thermal safety assessment is crucial before scale-up.
-
Reagent Addition: The rate of addition of the coupling reagent or one of the reactants can significantly impact the reaction's success. A slow, controlled addition is often necessary to maintain an optimal temperature and minimize side reactions.[3]
Q2: I am observing significant byproduct formation that was not apparent on a small scale. How can I identify and minimize these impurities?
A2: The formation of new or increased levels of byproducts during scale-up is often due to subtle changes in reaction conditions. Common side reactions in amide bond formation include racemization (if chiral centers are present) and the formation of urea or other derivatives from the coupling reagent.[4][5]
-
Analytical Monitoring: Implement in-process controls (IPCs) using techniques like HPLC or GC to monitor the reaction progress and identify the formation of impurities in real-time.
-
Coupling Reagent Selection: The choice of coupling reagent is critical. While highly reactive reagents may be efficient, they can also lead to more side reactions.[6][7] Consider less reactive but more selective options for large-scale synthesis. Additives like HOBt or OxymaPure can help suppress racemization.[8]
-
Temperature Control: As mentioned, maintaining a consistent and controlled temperature is vital to minimizing the formation of thermally induced byproducts.[2]
Q3: The isolation and purification of the final hydrochloride salt is proving difficult, with low yields and purity. What are the best practices for this step?
A3: The purification of polar amine hydrochlorides can be challenging due to their high solubility in aqueous media and potential for co-precipitation with inorganic salts.[9][10]
-
Solvent Selection: For the final precipitation or crystallization of the hydrochloride salt, the choice of solvent is critical. A solvent system where the desired product has low solubility while impurities remain in solution is ideal. Common choices include isopropanol, ethanol, or mixtures with less polar solvents like THF.[9]
-
pH Control: Precise control of the pH during the salt formation is essential. An excess of HCl can lead to the co-precipitation of inorganic salts, while insufficient acid will result in incomplete salt formation.
-
Crystallization Conditions: Controlled cooling rates and agitation during crystallization can significantly improve the crystal size and purity of the final product, making it easier to filter and dry.
Q4: What are the key safety considerations when scaling up this synthesis?
A4: The scale-up of any chemical process introduces new safety challenges. For this synthesis, key considerations include:
-
Thermal Hazards: The amide coupling reaction is often exothermic. A runaway reaction is a significant risk on a large scale. Perform a thorough process safety evaluation, including reaction calorimetry, to understand the thermal profile of the reaction.[4]
-
Reagent Handling: Many coupling reagents and solvents used in amide synthesis have associated hazards (e.g., toxicity, flammability).[6][11] Ensure proper personal protective equipment (PPE) is used and that all handling is done in well-ventilated areas or closed systems.
-
Off-gassing: Some reactions may produce gaseous byproducts. The reactor must be equipped with a proper venting system to handle any potential pressure buildup.[4]
II. Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter.
Guide 1: Low Yield and Incomplete Reaction
Symptom: In-process analysis (e.g., HPLC, TLC) shows a significant amount of unreacted starting material (3-piperidinecarboxylic acid or pyrrolidine) even after extended reaction times.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product purification.
Detailed Steps & Explanations:
-
Review HCl Salt Formation:
-
Action: Ensure the source of HCl (e.g., gaseous HCl, HCl in a solvent) is of high purity and is added in a controlled manner to achieve the target pH.
-
Rationale: Impurities in the acid source can be incorporated into the final product. Poor pH control can lead to incomplete salt formation or co-precipitation of byproducts. [12]
-
-
Optimize Crystallization/Precipitation:
-
Action: Experiment with different anti-solvents to find a system that maximizes the precipitation of the desired product while keeping impurities in solution. Control the rate of cooling and agitation.
-
Rationale: A well-controlled crystallization is the most effective way to purify the final product. Rapid precipitation ("crashing out") will trap impurities.
-
-
Evaluate Washing and Drying:
-
Action: The filter cake should be washed with a cold solvent in which the product is sparingly soluble. Drying should be conducted under vacuum at a temperature that will not cause product degradation.
-
Rationale: An effective wash will remove residual mother liquor containing impurities. Overly aggressive drying conditions can lead to decomposition and discoloration of the product.
-
III. Experimental Protocols & Data
Table 1: Comparison of Common Coupling Reagents for Scale-Up
| Coupling Reagent | Pros | Cons | Scale-Up Considerations |
| EDC/HOBt | Readily available, relatively low cost. [6] | Potential for explosive hazard with HOBt on a large scale. [6] | Perform thorough safety assessment. Consider replacing HOBt with a safer alternative like OxymaPure. |
| T3P® | High reactivity, byproducts are water-soluble. [6] | Can be more expensive than other options. | Byproduct removal is straightforward, which is advantageous for large-scale workup. |
| SOCl₂ | Very low cost, forms a highly reactive acid chloride. [4] | Generates corrosive and toxic byproducts (HCl, SO₂). [4] | Requires a robust reactor system and scrubber to handle off-gassing. Safety is a major concern. |
| CDI | Byproduct (imidazole) can act as a base. [4] | Can be sensitive to moisture. | Ensure anhydrous conditions. The basic byproduct can sometimes complicate workup. |
Protocol: General Procedure for Scale-Up Amide Coupling
-
Reactor Setup: Charge a clean, dry, and inerted reactor with 3-piperidinecarboxylic acid and a suitable anhydrous solvent (e.g., DCM, THF).
-
Cooling: Cool the mixture to the desired reaction temperature (e.g., 0-5 °C).
-
Activation: Slowly add the chosen coupling reagent (e.g., T3P®) to the reaction mixture while maintaining the temperature.
-
Amine Addition: After a suitable activation period, slowly add a solution of pyrrolidine and a non-nucleophilic base (e.g., DIPEA) to the reactor, again maintaining strict temperature control.
-
Reaction Monitoring: Monitor the reaction to completion using a pre-validated in-process control method (e.g., HPLC).
-
Workup: Quench the reaction with an appropriate aqueous solution (e.g., water or a mild acid/base). Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent until the desired pH is reached.
-
Isolation: Cool the mixture to induce crystallization, filter the solid product, wash with cold solvent, and dry under vacuum.
IV. References
Sources
- 1. chemicaltimes.in [chemicaltimes.in]
- 2. Troubleshooting Common Chemical Process Issues — Expert Tips | Bedrock Chem Infra [bedrockinfra.com]
- 3. scispace.com [scispace.com]
- 4. scribd.com [scribd.com]
- 5. hepatochem.com [hepatochem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of 3-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride. This guide is designed to provide expert insights and practical, field-proven solutions to common challenges encountered during the synthesis and purification of this compound. Our goal is to help you minimize impurities, optimize your final product's quality, and ensure the integrity of your experimental outcomes.
I. Understanding the Core Synthesis
The most common and efficient route to synthesizing 3-Piperidinyl(1-pyrrolidinyl)methanone involves the amide coupling of a protected piperidine-3-carboxylic acid with pyrrolidine, followed by deprotection and salt formation. This process, while straightforward in principle, has several critical steps where impurities can be introduced.
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide: From Reaction to Final Product
This section addresses specific problems you may encounter during your synthesis and purification, providing causal explanations and actionable solutions.
Issue 1: Low Yield in Amide Coupling Step
-
Symptom: Your reaction shows low conversion from the N-Boc-piperidine-3-carboxylic acid to the desired N-Boc protected amide intermediate.
-
Potential Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by the coupling reagent to react with the amine (pyrrolidine).[1] Ensure your coupling reagent is fresh and used in the correct stoichiometry (typically 1.0-1.5 equivalents).
-
Amine Basicity: Pyrrolidine is a relatively strong base and can react with the carboxylic acid in an acid-base neutralization before the coupling reagent has a chance to activate the acid. This renders the pyrrolidine protonated and non-nucleophilic.
-
Solution: Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the pyrrolidine.[1]
-
-
Presence of Water: Moisture in your reagents or solvent can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material. Always use anhydrous solvents and ensure your starting materials are dry.
-
Issue 2: Appearance of an Additional Peak in HPLC/LC-MS After Work-up
-
Symptom: An unexpected peak, often at an earlier retention time than your product, appears in your chromatogram.
-
Potential Cause & Solution:
-
Amide Hydrolysis: The amide bond can be susceptible to hydrolysis, especially under strong acidic or basic conditions during work-up.[2][3] This would result in the formation of piperidine-3-carboxylic acid.
-
Solution: During aqueous work-up, avoid prolonged exposure to harsh pH. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases like sodium hydroxide (NaOH).[4]
-
-
Issue 3: Product Discoloration (Yellow or Brown Tint)
-
Symptom: The final hydrochloride salt is not a pure white solid.
-
Potential Cause & Solution:
-
Oxidation of Piperidine: The piperidine ring can be susceptible to oxidation, which can lead to colored impurities.[5]
-
Solution: Store the final product and any piperidine-containing intermediates under an inert atmosphere (nitrogen or argon) and protected from light. If discoloration is significant, consider treating a solution of the free base with a small amount of activated carbon before converting it to the hydrochloride salt.
-
-
Issue 4: Difficulty in Final Product Crystallization
-
Symptom: The hydrochloride salt oils out or fails to precipitate from the solution.
-
Potential Causes & Solutions:
-
Incorrect Solvent System: The choice of solvent is critical for the recrystallization of amine hydrochloride salts.
-
Solution: Isopropanol is often a preferred solvent for recrystallizing amine hydrochlorides. If the salt is too soluble, diethyl ether can be added as an anti-solvent to induce precipitation.
-
-
Supersaturation: The solution may be supersaturated, preventing spontaneous crystal nucleation.
-
Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal from a previous successful batch.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities I should look for?
A1: Based on the synthetic route, the most probable impurities are:
-
Unreacted Starting Materials: N-Boc-piperidine-3-carboxylic acid and pyrrolidine.
-
Coupling Reagent Byproducts: For example, if you use DCC, the byproduct is dicyclohexylurea (DCU), which is often insoluble and can be filtered off.[1] If using HATU or HBTU, related urea or guanidinium byproducts can form.[1]
-
Hydrolysis Product: Piperidine-3-carboxylic acid, formed from the breakdown of the final product.[2][3]
-
Residual Solvents: Solvents used in the reaction and purification steps.
| Impurity Class | Common Examples | Primary Cause |
| Starting Materials | N-Boc-piperidine-3-carboxylic acid, Pyrrolidine | Incomplete reaction |
| Reagent Byproducts | Dicyclohexylurea (from DCC), HOBt-related | Inherent to the coupling chemistry |
| Degradation Products | Piperidine-3-carboxylic acid | Amide hydrolysis during work-up or storage |
| Residual Solvents | Dichloromethane, Ethyl Acetate, Isopropanol | Inefficient drying/evaporation |
Q2: What is the best analytical method to check the purity of my final product?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of non-volatile organic compounds like your final product. For impurity identification, coupling the HPLC to a mass spectrometer (LC-MS) is highly effective. Gas Chromatography (GC) is suitable for analyzing residual solvents.[6]
Q3: How should I properly store the final this compound?
A3: As a hydrochloride salt, the compound is generally more stable than its free-base form. However, to ensure long-term stability, it should be stored in a tightly sealed container, protected from moisture and light, and kept at a low temperature (2-8°C is common practice).
IV. Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
This protocol provides a general method that can be optimized for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the hydrochloride salt in a water/acetonitrile mixture to a concentration of approximately 1 mg/mL.
Protocol 2: Optimized Recrystallization for High Purity
-
Dissolve the crude this compound in a minimal amount of hot isopropanol.
-
If any insoluble material is present, perform a hot filtration to remove it.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, place the flask in an ice bath.
-
To further induce precipitation, slowly add diethyl ether dropwise until the solution becomes cloudy.
-
Allow the solution to stand in the cold for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Caption: Decision workflow for purification troubleshooting.
V. References
-
Chem LibreTexts. (2019). Mechanism of Amide Hydrolysis. [Link]
-
Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]
-
University of Calgary. (n.d.). Ch20: Amide hydrolysis. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Song, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
Google Patents. (2010). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
Frolova, L., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
PubChem. (n.d.). (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride. [Link]
-
PubChem. (n.d.). Piperidin-4-yl(pyrrolidin-1-yl)methanone. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. WO2011128394A1 - 3-substituted 5-(pyrrolidine-1-carbonyl) pyrrolidine and its derivatives for use in the treatment of metabolic disorders - Google Patents [patents.google.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Technical Support Center: Addressing Reproducibility in Assays with 3-Piperidinyl(1-pyrrolidinyl)methanone HCl
Welcome to the technical support center for 3-Piperidinyl(1-pyrrolidinyl)methanone HCl. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot reproducibility issues that can arise during in-vitro and in-vivo experimentation. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of scientific discovery. This resource provides in-depth, field-proven insights to ensure the integrity of your results.
Section 1: Compound Integrity - The Foundation of Reproducibility
The physical and chemical properties of a small molecule are the primary source of variability if not handled correctly.[1] Before troubleshooting complex biological systems, it is imperative to validate the integrity of the compound itself.
FAQ: What are the essential properties and recommended storage conditions for 3-Piperidinyl(1-pyrrolidinyl)methanone HCl?
Understanding the compound's characteristics is the first step. The hydrochloride salt form suggests good aqueous solubility, but proper storage is crucial to prevent degradation and ensure consistency.
Table 1: Properties and Recommended Storage for 3-Piperidinyl(1-pyrrolidinyl)methanone HCl
| Property | Value / Recommendation | Rationale & Expert Insight |
| Chemical Formula | C₁₀H₁₉ClN₂O[2][3] | Verification of the correct molecular formula is a basic identity check. |
| Molecular Weight | ~218.72 g/mol [2] | Essential for accurate preparation of stock solutions. |
| Physical Form | Solid | Typically a crystalline powder. Visual inspection for uniform appearance is recommended upon receipt. |
| Purity | >97% (Typical)[4] | Always refer to the vendor's Certificate of Analysis (CofA) for the specific lot purity.[1] Impurities can lead to off-target effects. |
| Long-Term Storage (Solid) | Store at -20°C or -80°C, desiccated. | Prevents degradation from moisture and temperature fluctuations. A desiccator is critical to prevent hydration of the hygroscopic HCl salt. |
| Short-Term Storage (Solid) | Store at 2-8°C, desiccated. | Suitable for compounds in frequent use to avoid repeated freeze-thaw cycles. |
| Stock Solution Storage | Aliquot and store at -80°C.[5] | Aliquoting minimizes freeze-thaw cycles which can cause compound degradation and solvent evaporation, altering the concentration. |
FAQ: How should I prepare a stock solution to avoid solubility issues?
Improper solubilization is a leading cause of inconsistent assay results. A compound that has precipitated out of solution is no longer at its intended concentration.[1]
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Pre-analysis: Before opening, allow the vial of solid compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Calculation: Accurately weigh the required amount of solid compound. For example, for 1 mL of a 10 mM solution, you would need 2.187 mg of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO (dimethyl sulfoxide). Use of lower-purity solvents can introduce contaminants that interfere with assays.[6][7]
-
Mixing: Vortex thoroughly for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visual Inspection: Hold the vial against a light source to confirm there are no visible particulates. This is a critical QC step.
-
Aliquoting & Storage: Dispense into single-use, low-retention microfuge tubes. Store immediately at -80°C.
FAQ: My compound precipitated when I added it to my aqueous assay buffer. What happened and how can I fix it?
This common issue, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer.[8] The final DMSO concentration is a key factor.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: As a general rule, the final DMSO concentration in cell-based assays should be ≤0.1% and in biochemical assays ≤1% to avoid solvent-induced artifacts.[9]
-
Modify Dilution Scheme: Perform serial dilutions in a solution that contains a mixture of DMSO and your aqueous buffer to gradually decrease the solvent concentration.
-
Assess Thermodynamic Solubility: If problems persist, you may need to determine the compound's thermodynamic solubility in your specific assay buffer to define its maximum working concentration.[8]
Figure 2: A decision tree for systematically troubleshooting high well-to-well variability in assays.
FAQ: The compound shows inconsistent activity between experiments run on different days. What should I investigate?
Day-to-day variability often points to sensitive biological or chemical components that are not being controlled tightly.
Key Investigation Areas:
-
Cell Culture Consistency: This is the most significant source of variability in cell-based assays. [10] * Passage Number: Use cells within a defined, low-passage number range. High-passage cells can exhibit altered phenotypes and drug responses.
-
Cell Health: Only use cells that are healthy and in the logarithmic growth phase.
-
-
Reagent Lot-to-Lot Variability: Critical reagents, such as Fetal Bovine Serum (FBS) or key enzymes, can vary significantly between lots. [11]When a new lot is introduced, it should be validated against the old lot to ensure comparable assay performance.
-
Assay Controls Performance: Track the performance of your positive and negative controls over time. A drift in these values is a clear indicator of a systemic change in the assay.
Section 3: Quality Control and Robust Assay Design
Proactive quality control (QC) is essential for generating reproducible data, especially in a high-throughput screening (HTS) context. [12][13]
FAQ: What are the essential QC metrics I should use to validate my assay plate?
Monitoring QC metrics for each plate provides a statistical basis for accepting or rejecting the data.
Table 3: Essential Assay Quality Control (QC) Metrics
| Metric | Formula | Acceptance Criteria | Purpose |
| Z'-Factor | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | Z' > 0.5: Excellent assay. [9]0 < Z' < 0.5: Acceptable for some cellular assays, but requires careful hit validation. | Measures the statistical separation between positive (pos) and negative (neg) controls, indicating the assay's dynamic range and data variation. It is a key indicator of assay robustness for HTS. [14] |
| Signal-to-Background (S/B) | μpos / μneg | S/B > 2: Generally acceptable. | A simpler measure of the dynamic range of the assay. Useful but less comprehensive than Z'-factor. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | %CV < 15%: Good. | Measures the relative variability within a set of replicates (e.g., all negative controls on a plate). |
μ = mean, σ = standard deviation
FAQ: How can I design a plate layout to minimize systematic errors?
A well-designed plate map helps identify and mitigate systematic errors like gradients and edge effects. [13] Key Principles for a Robust Plate Layout:
-
Distribute Controls: Scatter positive and negative (vehicle) controls across the entire plate, not just in a few columns. This helps detect gradients.
-
Avoid Edge Wells: As mentioned, do not use the outermost wells for experimental samples. Fill them with buffer to create a "moat" that minimizes evaporation from adjacent wells.
-
Intra-plate Normalization: Use the distributed controls to normalize the data across the plate, which can help correct for systematic spatial patterns.
Figure 3: A diagram illustrating a robust plate layout that incorporates buffer wells and distributed controls to mitigate common systematic errors.
By systematically addressing compound integrity, optimizing assay protocols, and implementing rigorous quality control, researchers can significantly enhance the reproducibility and reliability of their data when working with 3-Piperidinyl(1-pyrrolidinyl)methanone HCl.
References
- Kevorkov, D., & Makarenkov, V. Quality control and data correction in high-throughput screening. Université du Québec à Montréal.
- Wikipedia. High-throughput screening. Wikipedia.
- EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN.
- National Center for Biotechnology Information.
- The Scientist. An Overview of High Throughput Screening. The Scientist.
- Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
- Benchchem. Technical Support Center: Troubleshooting In Vitro Assays. Benchchem.
- Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening.
- ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
- Sigma-Aldrich. 3-Piperidinyl(1-pyrrolidinyl)methanone HCl. Sigma-Aldrich.
- PubChem. (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride. PubChem.
- Sartorius. Reagents & Consumables for Cell Analysis. Sartorius.
- Analytical Methods.
- GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
- BioProcess International. Analytical Methods for Cell Therapies: Method Development and Validation Challenges.
- Ansh Labs. Troubleshooting Immunoassays. Ansh Labs.
- Stanbery, L., & Matson, J. S. (2017).
- CymitQuimica. 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride. CymitQuimica.
- Thermo Fisher Scientific. ELISA Troubleshooting Guide. Thermo Fisher Scientific.
- Allan Chemical Corporation. 5 Ways Solvent Purity Impacts HPLC Results.
- Bitesize Bio. Top Tips for Troubleshooting In Vitro Transcription. Bitesize Bio.
- Ibis Scientific, LLC. Why Solvent Purity Is Crucial in the World of Chemistry. Ibis Scientific, LLC.
- NIH. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
- ChemicalBook. PIPERIDIN-3-YL-PYRROLIDIN-1-YL-METHANONE HYDROCHLORIDE. ChemicalBook.
- Wanner, J., & Ertl, P. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- TargetMol. This compound. TargetMol.
- AK Scientific, Inc. This compound. AK Scientific, Inc..
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride | C10H19ClN2O | CID 117966306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PIPERIDIN-3-YL-PYRROLIDIN-1-YL-METHANONE HYDROCHLORIDE | 937724-81-7 [amp.chemicalbook.com]
- 4. This compound [cymitquimica.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. ibisscientific.com [ibisscientific.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. eu-openscreen.eu [eu-openscreen.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. info2.uqam.ca [info2.uqam.ca]
- 13. High-throughput screening - Wikipedia [en.wikipedia.org]
- 14. dovepress.com [dovepress.com]
Technical Support Center: Purity & Structural Confirmation of Synthesized 3-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride
Welcome to the technical support guide for the analytical validation of synthesized 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride. This document is designed for researchers, medicinal chemists, and quality control scientists who require robust methods to confirm the identity, purity, and integrity of this synthesized compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the highest data quality in your drug discovery and development endeavors.
The confirmation of a compound's structure and purity is not a single experiment but a multi-faceted analytical workflow. Each technique provides a unique piece of the puzzle, and only by assembling them can you confidently validate your synthesis. This guide follows a logical, question-driven format to address the specific challenges you may encounter.
Frequently Asked Questions & Troubleshooting Guide
Q1: I have just completed my synthesis and recrystallization. What are the essential first steps to assess the purity and identity of my compound?
Your initial analysis should focus on two rapid, yet informative, techniques: Thin-Layer Chromatography (TLC) and Melting Point determination. These methods provide a foundational assessment of purity and a preliminary confirmation of identity.
-
Thin-Layer Chromatography (TLC): This is the quickest way to visualize the number of components in your sample. A pure compound should ideally yield a single spot. Running your synthesized product alongside the starting materials can instantly show if any unreacted precursors remain.
-
Causality: The principle of TLC is separation by polarity. The choice of the mobile phase (solvent system) is critical. For a polar amine hydrochloride salt, you will likely need a polar solvent system, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol with a small amount of ammonia or triethylamine to prevent streaking on the silica plate. The presence of multiple spots indicates impurities.
-
-
Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point range (typically 0.5-1.0°C). Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a broader range.[1] For hydrochloride salts, the melting point is often a decomposition point, but the principle of a sharp transition for a pure substance remains.[2]
-
Self-Validation: If TLC shows a single spot and the melting point is sharp and consistent across batches, you have a strong preliminary indication of high purity. If the melting range is broad, it corroborates the presence of impurities, which you might have also detected via TLC.
-
Q2: How can I definitively confirm the chemical structure of this compound?
Structural elucidation relies on spectroscopic techniques that probe the molecular framework. The combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides an unambiguous confirmation of the covalent structure.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule.[3] For your compound, you should expect to see distinct signals corresponding to the protons and carbons of the piperidine and pyrrolidine rings. The hydrochloride salt form will cause specific deshielding effects, particularly on protons near the protonated nitrogen atom.[2]
-
¹H NMR: Look for the characteristic chemical shifts and splitting patterns for the protons on both heterocyclic rings. The proton on the nitrogen in the piperidine ring (the N-H) will be broadened and shifted downfield, especially when using a solvent like DMSO-d₆ which preserves exchangeable protons.[2]
-
¹³C NMR: This will confirm the number of unique carbon environments. The carbonyl carbon (C=O) will have a characteristic downfield shift (typically ~170 ppm).
-
-
Mass Spectrometry (MS): MS provides the molecular weight of your compound. Using an electrospray ionization (ESI) source, you will typically observe the molecular ion of the free base [M+H]⁺, not the intact salt. For 3-Piperidinyl(1-pyrrolidinyl)methanone (C₁₀H₁₈N₂O, Mol. Wt.: 182.26 g/mol ), you should look for an ion at m/z 183.15. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.[4]
The workflow below illustrates the logical progression for structural confirmation and purity assessment.
Sources
Technical Support Center: 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride
This guide is intended for researchers, scientists, and drug development professionals utilizing 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride. It provides in-depth technical support, troubleshooting advice, and scientifically grounded protocols to address common stability and degradation challenges encountered during experimentation.
Introduction to the Molecule and Its Stability
This compound is a chemical intermediate used in the synthesis of various compounds, including MCH-R1 antagonists[1]. Its structure comprises a piperidine ring linked via a ketone group to a pyrrolidine ring. Understanding the stability of this molecule is paramount for ensuring the integrity of experimental results, the purity of synthesized target molecules, and the reliability of analytical data. The primary points of lability are the tertiary amide bond and the two saturated N-heterocyclic rings (piperidine and pyrrolidine). Degradation can be initiated by several factors common in laboratory settings, including pH excursions, exposure to atmospheric oxygen, light, and elevated temperatures[2].
This document outlines the theoretical degradation pathways based on functional group analysis and provides practical guidance for identifying and mitigating these issues through forced degradation studies and robust analytical troubleshooting.
Visualizing the Core Structure
To understand potential degradation, it is essential to first visualize the molecule's structure and its key functional groups.
Caption: Figure 1: Structure of the subject compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and their susceptibility to degradation?
A1: The molecule has three key regions susceptible to chemical degradation:
-
Tertiary Amide (Methanone): Amide bonds are susceptible to hydrolysis under both acidic and basic conditions. This is often the most significant degradation pathway, leading to the cleavage of the molecule.[3][4][5] Acid-catalyzed hydrolysis typically requires heat and results in a carboxylic acid and a protonated amine, making the reaction effectively irreversible[6]. Base-catalyzed hydrolysis also requires heat and yields a carboxylate salt and an amine[7].
-
Piperidine Ring: This saturated six-membered heterocycle is generally stable but can undergo oxidation, particularly at the carbon atoms alpha (adjacent) to the nitrogen.[8][9] This can lead to the formation of N-oxides, iminiums, or hydroxylated species.[2][10][11]
-
Pyrrolidine Ring: Similar to piperidine, the five-membered pyrrolidine ring is susceptible to oxidation at the alpha-carbons, which can lead to N-acyliminium ion formation and potentially ring-opening.[10][12]
Q2: What are the most likely degradation pathways I should be aware of?
A2: Based on the molecule's structure, the two most probable degradation mechanisms are hydrolytic cleavage of the amide bond and oxidation of the N-heterocyclic rings.
-
Hydrolytic Pathway: Under acidic or basic conditions, water can attack the carbonyl carbon of the amide. This would break the molecule into two separate fragments: piperidine-3-carboxylic acid and pyrrolidine, or pyrrolidine-1-carboxylic acid and piperidine. Given the structure, the cleavage of the C-N bond between the carbonyl and the pyrrolidine nitrogen is highly probable.
-
Oxidative Pathway: In the presence of oxidizing agents (e.g., peroxides in solvents, atmospheric oxygen, metal ion catalysis), oxidation is likely to occur at the carbons adjacent to the nitrogen atoms in either the piperidine or pyrrolidine ring. This can lead to the formation of lactams (cyclic amides) if the oxidation is sufficiently aggressive, or N-oxides.
Q3: How can I proactively study the stability of this compound in my experimental matrix?
A3: A forced degradation (or stress testing) study is the most effective way to identify likely degradation products and establish the stability-indicating capability of your analytical methods.[13][14][15] The goal is to induce degradation to a small extent (typically 10-30%) to generate and identify the impurities that could form under storage or experimental conditions.[16]
Troubleshooting Guide: Common Experimental Issues
Problem: I am seeing unexpected peaks in my HPLC/LC-MS analysis.
This is the most common sign of sample degradation. The identity of the new peak(s) can often be deduced by the conditions that led to their appearance.
Possible Cause A: Acidic Hydrolysis
-
Mechanism: If your sample was exposed to acidic conditions (e.g., acidic mobile phase, acidic reagents), the amide bond may have hydrolyzed. The reaction is catalyzed by H+ ions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6]
-
Expected Degradants: You would expect to see products resulting from the cleavage of the amide bond. The primary products would be Piperidine-3-carboxylic acid and Pyrrolidine . In a typical reversed-phase HPLC run, the more polar carboxylic acid would likely have a shorter retention time than the parent compound.
-
Confirmation:
-
Prepare a fresh solution of your compound in a dilute acid (e.g., 0.1 M HCl).
-
Heat the solution gently (e.g., 60 °C) for several hours.
-
Analyze the stressed sample by HPLC/LC-MS and compare the retention times and mass spectra of the new peaks with those observed in your original sample. A match confirms acidic hydrolysis.
-
Possible Cause B: Oxidative Degradation
-
Mechanism: Exposure to air, light, or solvents containing peroxides can cause oxidation. The carbons alpha to the ring nitrogens are the most likely sites of attack.[10][17] This can lead to the formation of an N-oxide or a hydroxylated intermediate, which may be further converted to an iminium ion or a lactam.
-
Expected Degradants: Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32). Common products include N-oxides on either the piperidine or pyrrolidine nitrogen, or hydroxylated derivatives at the C2 or C5 positions of the pyrrolidine ring or the C2 or C6 positions of the piperidine ring.
-
Confirmation:
-
Prepare a fresh solution of your compound.
-
Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).
-
Allow the solution to stand at room temperature for a few hours.
-
Analyze by LC-MS. Compare the masses of the new peaks to your unknown impurities.
-
Proposed Degradation Pathways
The following diagrams illustrate the most probable degradation pathways.
Caption: Figure 2: Proposed hydrolytic degradation pathways.
Caption: Figure 3: Proposed oxidative degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for systematically investigating the stability of this compound.[18]
Objective: To generate potential degradation products and validate a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV and/or LC-MS system
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
| Stress Condition | Reagent | Concentration | Temperature | Duration |
| Acid Hydrolysis | 1 M HCl | 0.1 M | 60 °C | 24 hours |
| Base Hydrolysis | 1 M NaOH | 0.1 M | 60 °C | 8 hours |
| Oxidation | 30% H₂O₂ | 3% | Room Temp | 24 hours |
| Thermal | None (in solution) | N/A | 80 °C | 48 hours |
| Photolytic | None (in solution) | N/A | Room Temp | Expose to ICH option 1 light |
-
Time Points: Withdraw aliquots at initial, intermediate (e.g., 4, 8 hours), and final time points.
-
Neutralization: For acid and base samples, neutralize the aliquot with an equimolar amount of NaOH or HCl, respectively, before analysis to prevent damage to the HPLC column.
-
Analysis: Analyze all samples, including an unstressed control, by a suitable HPLC method. Use a photodiode array (PDA) detector to check for peak purity and an MS detector to obtain mass information for any new peaks that appear.
-
Data Evaluation: Calculate the percentage degradation. Aim for 10-30% degradation for optimal results. If degradation is too rapid or too slow, adjust the duration or stressor concentration accordingly.
Troubleshooting Workflow
If you encounter an unknown impurity, follow this logical workflow to identify its source.
Sources
- 1. This compound | TargetMol [targetmol.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. aklectures.com [aklectures.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Optimizing HPLC Separation of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride and its Precursors
Welcome to the technical support center dedicated to the chromatographic analysis of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and its synthetic precursors. As a basic compound containing secondary and tertiary amine functionalities, it presents specific challenges in reversed-phase HPLC, primarily related to peak shape and retention.
This document provides in-depth, field-proven insights through a series of troubleshooting guides and FAQs. Our goal is to explain the causality behind experimental choices, empowering you to develop robust and reliable analytical methods.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the HPLC analysis of this compound and its precursors.
Q1: Why is my main peak for this compound tailing severely?
A1: Severe peak tailing for this and similar basic compounds is the most common issue in reversed-phase HPLC.[1] The primary cause is secondary interactions between the positively charged amine groups on your analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of conventional silica-based stationary phases.[2] This leads to multiple retention mechanisms, causing the peak to spread and tail, which compromises resolution and quantification accuracy.[1]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment (Low pH): Lowering the mobile phase pH to between 2.5 and 3.5 is the most effective initial step. At this pH, the residual silanol groups on the silica packing are protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte.[2][3]
-
Use of Mobile Phase Additives: Incorporate a basic additive, such as 0.1% Triethylamine (TEA), into your mobile phase.[3] TEA acts as a competing base, binding to the active silanol sites and effectively shielding them from your analyte.
-
Column Choice: If tailing persists, the column chemistry is likely the issue.
-
High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica and are extensively end-capped to reduce the number of accessible silanol groups. Ensure your C18 or C8 column is of this type.[4]
-
Specialty Columns for Basic Compounds: For persistent issues, switch to a column specifically designed for basic compounds, such as a polar-embedded phase or a Charged Surface Hybrid (CSH) column.[3]
-
-
Reduce Sample Mass Load: Injecting too much sample can saturate the active sites on the column, leading to tailing.[1] Try diluting your sample by a factor of 5 or 10 to see if the peak shape improves.
Sources
Validation & Comparative
A Comparative Guide to Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists for Preclinical Research
For researchers in neurobiology, metabolism, and drug discovery, the melanin-concentrating hormone receptor 1 (MCH-R1) presents a compelling target for therapeutic intervention in obesity, anxiety, and depression. The landscape of MCH-R1 antagonists is diverse, with multiple chemical scaffolds demonstrating varied profiles of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of prominent MCH-R1 antagonists, offering objective performance data and detailed experimental protocols to aid in the selection of the most appropriate tool compounds for preclinical research.
A notable point of clarification pertains to the compound 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride . This molecule is not a direct MCH-R1 antagonist but rather a synthetic intermediate, or building block, utilized in the creation of certain MCH-R1 antagonists, specifically those belonging to the piperidin-4-yl-urea and related classes.[1][2] This guide will, therefore, focus on comparing distinct classes of active MCH-R1 antagonists, including derivatives that may be synthesized from such precursors.
The MCH-R1 Signaling Axis: A Therapeutic Crossroads
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, areas of the brain integral to the regulation of energy homeostasis and mood. MCH exerts its effects through two G protein-coupled receptors (GPCRs), MCH-R1 and MCH-R2. In rodents, only MCH-R1 is functionally expressed, making it the primary focus of preclinical research.[3][4]
MCH-R1 activation by its endogenous ligand, MCH, triggers a complex downstream signaling cascade. The receptor couples to multiple G protein subtypes, principally Gαi and Gαq.
-
Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq Pathway: The Gαq pathway stimulates phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).
These signaling events ultimately modulate neuronal excitability and have been linked to MCH's orexigenic (appetite-stimulating), anxiolytic, and pro-depressive effects. MCH-R1 antagonists are designed to competitively or non-competitively block MCH from binding to the receptor, thereby inhibiting these downstream pathways.
Figure 1. Simplified MCH-R1 signaling pathway and point of antagonist intervention.
Comparative Analysis of Key MCH-R1 Antagonists
This section provides a head-to-head comparison of several well-characterized MCH-R1 antagonists from different chemical classes. The selection includes compounds frequently used as research tools: SNAP-7941 , a dihydropyrimidinone derivative; GW803430 , a thienopyrimidinone; and T-226296 , a diphenyl ether derivative. We also consider the general properties of the Piperidin-4-yl-acetamide/urea class, for which the user's initial compound of interest is a precursor.
In Vitro Performance Metrics
The initial characterization of any antagonist relies on its binding affinity and functional potency. Binding affinity, often expressed as the inhibition constant (Ki), measures how tightly a compound binds to the receptor. Functional potency (IC50) measures the concentration of an antagonist required to inhibit a specific cellular response by 50%.
| Compound | Chemical Class | MCH-R1 Binding Affinity (Ki, nM) | MCH-R1 Functional Potency (IC50, nM) | Selectivity Highlights |
| SNAP-7941 | Dihydropyrimidinone | 15[5] | 0.57 (pA2 predicts Kb)[6] | >1,000-fold selective over MCH-R2 and other GPCRs.[6] |
| GW803430 | Thienopyrimidinone | ~13 (IC50)[7] | 9.3 (pIC50=9.3)[7] | Selective for MCH-R1.[3][8][9] |
| T-226296 | Diphenyl Ether | 5.5 (human), 8.6 (rat) (IC50)[10][11] | 43 (GTPγS binding)[10] | Selective for MCH-R1.[10][12] |
| Piperidin-4-yl-acetamide/urea Class (Representative) | Piperidinyl-acetamide/urea | Varies (e.g., 2-piperidin-4-yl-acetamides show high potency)[3][13] | Varies | A significant challenge is off-target affinity for the hERG potassium channel.[3][13] |
Expert Interpretation: All three named compounds exhibit high affinity and potency for the MCH-R1 receptor in the nanomolar range. SNAP-7941 and GW803430, in particular, show very potent functional antagonism. A critical consideration for the piperidin-4-yl-acetamide/urea class is the frequently observed high affinity for the hERG potassium channel, which can pose a risk for cardiac QT prolongation and has been a significant hurdle in their clinical development.[3][5][13] Researchers working with this class must prioritize careful selectivity profiling.
Pharmacokinetic Profiles
A compound's in vivo efficacy is critically dependent on its pharmacokinetic (PK) properties, including its ability to be absorbed orally and to penetrate the blood-brain barrier (BBB) to reach its central target.
| Compound | Species | Oral Bioavailability (F%) | Brain-to-Plasma Ratio | Half-life (t½) |
| SNAP-7941 | Rat | Orally Active[8] | Data not readily available | Data not readily available |
| GW803430 | Mouse | 31%[7] | 6:1[7] | 11 hours[7] |
| T-226296 | N/A | Orally Active[8] | Data not readily available | Data not readily available |
| Piperidin-4-yl-acetamide/urea Class (Representative) | Rat | 48-81% (for specific analogs)[14] | Data not readily available | Data not readily available |
Expert Interpretation: GW803430 stands out with well-documented, favorable PK properties in mice, demonstrating good oral bioavailability and excellent brain penetration.[7] This combination is highly desirable for a centrally acting agent. While SNAP-7941 and T-226296 are reported to be orally active, the lack of publicly available quantitative PK data makes direct comparison difficult.[8] The piperidin-4-yl-acetamide/urea class has produced compounds with good oral bioavailability, but brain penetration can be variable and must be assessed for each specific analog.[14]
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Model
The ultimate test of an anti-obesity compound is its ability to reduce body weight in a relevant animal model. The diet-induced obesity (DIO) model, where rodents are fed a high-fat diet, is a standard for preclinical evaluation.
| Compound | Species/Model | Dose & Route | Duration | Key Efficacy Outcome |
| SNAP-7941 | Rat (DIO) | 10 mg/kg, i.p., twice daily | 7 days | Reduced body weight gain by 26% vs. vehicle.[6] |
| GW803430 | Rat (DIO) | 0.3, 3, 15 mg/kg, p.o., once daily | 14 days | Sustained, dose-dependent weight loss relative to vehicle.[7] |
| T-226296 | N/A | N/A | N/A | Orally active in reducing MCH-induced food intake.[3] |
| AMR-MCH-1 (Indazolyl Pyridinone) | Mouse (DIO) | 30 & 60 mg/kg, p.o., twice daily | 28 days | 11.1% and 13.9% body weight loss, respectively.[15] |
Expert Interpretation: Both SNAP-7941 and GW803430 have demonstrated clear efficacy in reducing body weight in DIO models.[6][7] GW803430's efficacy via once-daily oral dosing is particularly noteworthy for its translational potential.[7] The data for AMR-MCH-1, another potent antagonist, provides a quantitative benchmark for significant weight loss in a chronic study.[15] The primary mechanism for weight loss with these antagonists is a combination of reduced food intake and, in some cases, increased energy expenditure.[16]
Experimental Protocols: A Guide to Best Practices
Reproducible and reliable data is the cornerstone of preclinical science. The following section details standardized protocols for the in vitro and in vivo characterization of MCH-R1 antagonists.
Workflow for In Vitro Characterization
Figure 2. Standard workflow for in vitro characterization of MCH-R1 antagonists.
Protocol 1: Radioligand Binding Assay for MCH-R1
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to MCH-R1.
Causality and Self-Validation: This competitive binding assay operates on the principle of mass action. The displacement of a known high-affinity radioligand ([³H]SNAP-7941 or ¹²⁵I-MCH) by the unlabeled test compound directly reflects the test compound's affinity for the same binding site. The inclusion of controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled ligand) allows for the calculation of specific binding, ensuring the assay's validity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing human MCH-R1.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay. Store membrane aliquots at -80°C.[17]
-
-
Assay Setup (96-well format):
-
To each well, add:
-
50 µL of assay buffer (50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
50 µL of test compound at various concentrations (typically a 10-point serial dilution). For non-specific binding (NSB) control wells, add a high concentration of an unlabeled MCH-R1 ligand (e.g., 1 µM SNAP-7941). For total binding (B₀) wells, add 50 µL of assay buffer.
-
50 µL of radioligand (e.g., [³H]SNAP-7941) at a fixed concentration near its Kd value.
-
100 µL of diluted cell membrane preparation (typically 10-20 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.[17]
-
-
Filtration and Counting:
-
Rapidly harvest the contents of each well onto a glass fiber filter mat (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity retained on each filter disc using a scintillation counter.[17]
-
-
Data Analysis:
-
Calculate specific binding for each concentration by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of the test wells.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
Protocol 2: Calcium Mobilization Functional Assay
This protocol measures the ability of an antagonist to block MCH-induced increases in intracellular calcium, providing a measure of its functional potency.
Causality and Self-Validation: This assay directly measures a key downstream event of MCH-R1 activation via the Gαq pathway. The use of a calcium-sensitive fluorescent dye provides a real-time readout of receptor activity. The antagonist's effect is validated by its ability to produce a concentration-dependent rightward shift in the MCH agonist dose-response curve. The Schild regression analysis can then be used to determine the antagonist's potency (pA2), which is a robust measure of competitive antagonism.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed MCH-R1 expressing cells (e.g., CHO-K1 or HEK293) into black-walled, clear-bottom 96- or 384-well assay plates and grow overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM, or a component of a commercial kit like the FLIPR Calcium Assay Kit). The buffer should also contain an anion-exchange inhibitor like probenecid to prevent dye leakage from the cells.[19][20]
-
Aspirate the cell culture medium and add 100 µL (for 96-well) of the dye loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Assay on a FLIPR (or similar) Instrument:
-
Place the cell plate and a compound plate (containing agonist and antagonist solutions) into the instrument.
-
Set the instrument to monitor fluorescence (e.g., excitation ~485 nm, emission ~525 nm).
-
Antagonist Mode:
-
Obtain a baseline fluorescence reading for 10-20 seconds.
-
The instrument adds the test antagonist at various concentrations to the cell plate.
-
Incubate for a pre-determined time (e.g., 15-30 minutes).
-
The instrument then adds a fixed concentration of MCH agonist (typically the EC80 concentration).
-
Continue to record the fluorescence signal for 1-2 minutes.
-
-
-
Data Analysis:
-
The change in fluorescence (F_max - F_min) reflects the intracellular calcium concentration.
-
Determine the IC50 of the antagonist by plotting the inhibition of the MCH-induced calcium response against the log concentration of the antagonist.
-
For determining the mechanism of antagonism (e.g., competitive), perform a Schild analysis. This involves generating full agonist dose-response curves in the presence of several fixed concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist curve without reducing the maximal response. The pA2 value, a measure of antagonist potency, can be derived from this analysis.[21]
-
Workflow for In Vivo Characterization
Figure 3. Standard workflow for in vivo characterization of MCH-R1 antagonists.
Protocol 3: Diet-Induced Obesity (DIO) Mouse Model for Efficacy Testing
This protocol describes a standard method for inducing obesity in mice and subsequently testing the efficacy of an MCH-R1 antagonist.
Causality and Self-Validation: This model mimics key aspects of human obesity driven by the consumption of energy-dense foods. The use of a vehicle-treated control group is essential to account for handling and gavage effects, allowing for the specific effect of the drug on body weight and food intake to be determined. Randomization of animals based on body weight before treatment ensures that any observed differences are due to the treatment and not pre-existing variations.
Step-by-Step Methodology:
-
Induction of Obesity:
-
Animals: Use a mouse strain susceptible to DIO, such as C57BL/6J mice, typically starting with male mice at 6-8 weeks of age.[22]
-
Diet: House the mice and provide them with a high-fat diet (HFD), typically 45-60% kcal from fat, ad libitum. A control group should be maintained on a standard low-fat chow diet (e.g., 10% kcal from fat).[15]
-
Duration: Continue the HFD for 10-14 weeks. The mice will become obese, hyperglycemic, and insulin resistant.[22] Monitor body weight weekly.
-
-
Antagonist Efficacy Study:
-
Acclimation and Randomization: After the induction period, acclimate the obese mice to handling and oral gavage with vehicle for several days.
-
Randomize the DIO mice into treatment groups (e.g., Vehicle, Antagonist Dose 1, Antagonist Dose 2) based on body weight to ensure no significant difference between groups at the start of the study (n=8-10 mice per group).[22]
-
Dosing: Prepare the antagonist in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer the antagonist or vehicle once daily via oral gavage at a consistent time each day.
-
Monitoring: Measure body weight and food intake daily or several times per week throughout the study (typically 14-28 days).[11][22]
-
-
Terminal Assessments:
-
At the end of the treatment period, conduct terminal procedures.
-
Body Composition: Analyze body composition (fat mass vs. lean mass) using techniques like DEXA or EchoMRI. This is crucial to ensure weight loss is from fat and not lean muscle mass.[11]
-
Blood Collection: Collect terminal blood samples for analysis of metabolic parameters such as plasma glucose, insulin, triglycerides, and cholesterol.[22]
-
Tissue Collection: Dissect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal) and the liver.
-
-
Data Analysis:
-
Analyze changes in body weight (absolute and % change from baseline), cumulative food intake, and body composition between the antagonist-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).[11]
-
Conclusion
The selection of an MCH-R1 antagonist for preclinical research requires a careful evaluation of its in vitro potency, selectivity, pharmacokinetic profile, and in vivo efficacy. While compounds like SNAP-7941 and T-226296 are valuable research tools, GW803430 presents a particularly compelling profile due to its well-documented oral bioavailability and excellent brain penetration, coupled with proven efficacy in DIO models.[7] For researchers interested in exploring novel chemical matter, including derivatives of This compound , it is imperative to conduct thorough selectivity screening, with a particular focus on the hERG channel, to mitigate potential cardiovascular liabilities.[3][13] By employing the standardized protocols outlined in this guide, researchers can generate robust and comparable data to confidently select and characterize the most suitable MCH-R1 antagonist for their specific research objectives.
References
- Aminomethyl tetrahydronaphthalene ketopiperazine MCH-R1 antagonists--Increasing selectivity over hERG. (n.d.). PubMed. [Link]
- Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists. (2012). PubMed Central. [Link]
- Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1)
- Diet-induced obesity murine model. (2018). Protocols.io. [Link]
- The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis. (2013). Frontiers. [Link]
- and brain analysis of MCH antagonists after dosing in mouse diet-induced obese mice. (n.d.).
- MCH-R1 Antagonists as Potential Anti-obesity Drugs.
- Discovery of a novel melanin concentrating hormone receptor 1 (MCHR1) antagonist with reduced hERG inhibition. (2012). PubMed. [Link]
- 114P Comparative pharmacology of AMR-MCH-1 and AMR-MCH-2, MCH1 receptor antagonists for the treatment of obesity Bruce Sargent1,. (n.d.). pA2 Online. [Link]
- B-DIO mice. (n.d.). Biocytogen. [Link]
- The Melanin-Concentrating hormone1 Receptor Antagonists, SNAP-7941 and GW3430, Enhance Social Recognition and Dialysate Levels of Acetylcholine in the Frontal Cortex of R
- Antiobesity Effects of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists. (n.d.). [Link]
- Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists Part 1. The discovery of arylacetamides as viable replacements for the dihydropyrimidinone moiety of an HTS hit. (2007). PubMed. [Link]
- The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times. (2014). PubMed Central. [Link]
- In vivo evaluation of radiotracers targeting the melanin-concentrating hormone receptor 1: [11C]SNAP-7941 and [18F]FE@SNAP reveal specific uptake in the ventricular system. (2017). PubMed. [Link]
- Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist. (2002). NDI Neuroscience. [Link]
- B-DIO mice. (n.d.). Biocytogen. [Link]
- OR22-05 Weight Loss and Change in Body Composition in a DIO Mouse Model by the Combined AMPK and Mitochondrial Activator, ATX-304, Alone, in Combination With Semaglutide, and After Semaglutide Withdrawal. (2022). PubMed Central. [Link]
- Unveiling the Secrets of the DIO-B6-M Mouse Model for Obesity Research. (n.d.). [Link]
- Effect on body weight and food intake in DIO mice Body weight as... (n.d.).
- Radiosynthesis of [11C]SNAP-7941 - The first PET-tracer for the melanin concentrating hormone receptor 1 (MCHR1). (n.d.). ResearchGate. [https://www.researchgate.
- Diet-induced Obesity (DIO) Mouse Model. (n.d.). InnoSer. [Link]
- Dietary-Induced obese (DIO) mice and rat model. (n.d.).
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
- Lead-in calorie restriction enhances the weight-lowering efficacy of incretin hormone-based pharmacotherapies in mice. (n.d.). NIH. [Link]
- Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. (n.d.).
- Piperidin-4-one: the potential pharmacophore. (2012). PubMed. [Link]
- Radiosynthesis of [11C]SNAP-7941—the first PET-tracer for the melanin concentrating hormone receptor 1 (MCHR1). (2012). PubMed Central. [Link]
- FLIPR Calcium 5 Assay Kit Guide. (n.d.). Molecular Devices. [Link]
- FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. (2015). PubMed. [Link]
- FLIPR Calcium 3 Assay Kit. (n.d.). Molecular Devices. [Link]
- A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. (2014). PubMed Central. [Link]
- Whole-cell radioligand binding for receptor internaliz
- Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
- Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements. (1991). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminomethyl tetrahydronaphthalene ketopiperazine MCH-R1 antagonists--Increasing selectivity over hERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and First Preclinical Evaluation of [18F]FE@SNAP: A Potential PET Tracer for the Melanin-Concentrating Hormone Receptor-1 (MCHR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Frontiers | In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes [frontiersin.org]
- 13. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pa2online.org [pa2online.org]
- 16. scispace.com [scispace.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biocytogen.com [biocytogen.com]
- 21. Diet-induced Obesity DIO Mouse Model - InnoSer [innoserlaboratories.com]
- 22. researchgate.net [researchgate.net]
comparative analysis of piperidinyl methanone derivatives in CNS research
The piperidine methanone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutics targeting the central nervous system (CNS). Its inherent structural features allow for precise modulation of physicochemical properties, enabling effective interaction with a diverse array of CNS targets. This guide provides a comparative analysis of representative piperidinyl methanone derivatives, offering insights into their structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies crucial for their evaluation. We will delve into specific examples that highlight the chemical nuances that govern their activity at key CNS targets, including histamine H3 receptors, dopamine transporters, and opioid receptors.
The Piperidine Methanone Core: A Privileged Scaffold in CNS Drug Discovery
The piperidine ring, a saturated heterocycle, offers a three-dimensional framework that can be strategically functionalized to achieve desired biological activity. The methanone linker provides a rigid connection point for introducing various aryl or heteroaryl moieties, which play a critical role in receptor recognition and binding. The ability to fine-tune lipophilicity and polarity by modifying different positions of the piperidine and the attached aromatic systems allows for optimization of blood-brain barrier penetration, a critical hurdle in the development of CNS-active drugs.
Comparative Analysis of Piperidinyl Methanone Derivatives
To illustrate the diverse pharmacological landscape of this chemical class, we will compare three representative series of piperidinyl methanone derivatives, each targeting a distinct CNS receptor system.
Series 1: Histamine H3 Receptor Antagonists/Inverse Agonists
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters. Antagonists and inverse agonists of the H3 receptor are being investigated for their potential in treating cognitive disorders such as Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD)[1][2][3].
A notable example is a series of piperidinyl methanone derivatives designed as dual-acting ligands targeting the histamine H3 receptor (H3R) and monoamine oxidase B (MAO-B). In one such study, chalcone-based derivatives incorporating a piperidinyl methanone moiety were synthesized and evaluated. For instance, compound 15 from this series demonstrated a high affinity for the human H3 receptor (hH3R) with a Kᵢ of 46.8 nM and also inhibited human MAO-B (hMAO-B) with an IC50 of 212.5 nM[3]. The structure-activity relationship studies revealed that the nature of the substituent on the chalcone phenyl ring significantly influences the dual activity[3].
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) |
| Compound 15 | hH3R | 46.8 | - |
| hMAO-B | - | 212.5 |
Table 1: In vitro activity of a representative piperidinyl methanone-containing chalcone derivative. Data sourced from[3].
The pro-cognitive effects of H3 receptor antagonists are believed to be mediated by the enhanced release of histamine, acetylcholine, and other neurotransmitters in the brain[1][2].
Series 2: Dopamine Transporter (DAT) Inhibitors
The dopamine transporter is a key regulator of dopaminergic signaling in the brain, and its inhibition can have profound effects on mood, motivation, and motor control[4]. Piperidine-based structures are common in DAT inhibitors. For example, a series of N-substituted 4-(arylmethoxy)piperidines were synthesized and evaluated for their DAT inhibitory activity. While not strictly piperidinyl methanones, these analogs share the core piperidine scaffold and highlight the importance of the N-substituent in modulating activity.
Series 3: Opioid Receptor Modulators
The μ-opioid receptor (MOR) is the primary target for opioid analgesics. The development of MOR agonists with improved side-effect profiles is a major goal in pain research. Piperidine derivatives have been instrumental in the development of potent opioid analgesics. Based on the active metabolite of tramadol, a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues were designed and synthesized. One compound from this series, (3R, 4S)-23 , emerged as a highly potent and selective MOR agonist with a Kᵢ of 0.0021 nM and an EC₅₀ of 0.0013 nM[5]. This highlights how stereochemistry and substitution patterns on the piperidine ring are pivotal for achieving high affinity and selectivity for the MOR[5].
| Compound | Target | Kᵢ (nM) | EC₅₀ (nM) |
| (3R, 4S)-23 | MOR | 0.0021 | 0.0013 |
| DOR | 18.4 | 74.5 | |
| KOR | 25.8 | 116.2 |
Table 2: In vitro activity of a representative piperidine-based MOR agonist. Data sourced from[5].
Experimental Protocols for Evaluation
The characterization of piperidinyl methanone derivatives relies on a suite of in vitro and in vivo assays. Below are detailed protocols for key experiments.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the target receptor (e.g., CHO or HEK293 cells).
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylspiperone for D4 receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation[4].
Dopamine Transporter (DAT) Uptake Inhibition Assay (IC₅₀)
This functional assay measures a compound's ability to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
Step-by-Step Methodology:
-
Cell Culture: Plate cells stably expressing DAT (e.g., HEK293-hDAT) in a 96-well plate.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound.
-
Uptake Initiation: Initiate dopamine uptake by adding a solution containing a fixed concentration of [³H]dopamine.
-
Incubation: Incubate for a short period to measure the initial rate of uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Quantification: Lyse the cells and measure the amount of [³H]dopamine taken up using a scintillation counter.
-
Data Analysis: Calculate the specific uptake and determine the IC₅₀ value by plotting the percentage of inhibition against the log of the test compound concentration[4][6][7].
In Vitro Neurotoxicity Assessment using SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used model to assess the potential neurotoxicity of CNS drug candidates.
Step-by-Step Methodology:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using agents like retinoic acid[8].
-
Compound Exposure: Treat the differentiated cells with a range of concentrations of the piperidinyl methanone derivative for a specified duration (e.g., 24 or 48 hours).
-
Cell Viability Assay (MTT Assay):
-
Add MTT solution to the cells and incubate.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
-
Mechanistic Assays (Optional):
-
Reactive Oxygen Species (ROS) Measurement: Use fluorescent probes like H2DCF-DA to quantify oxidative stress[8].
-
Apoptosis Assay: Use Annexin V/Propidium Iodide staining and flow cytometry to detect apoptotic and necrotic cells[8].
-
Mitochondrial Membrane Potential Assay: Use dyes like JC-1 to assess mitochondrial health[8].
-
Signaling Pathways and Visualization
Understanding the downstream signaling pathways of the target receptors is crucial for elucidating the mechanism of action of these compounds.
Histamine H3 Receptor Signaling
H3 receptors are Gαi/o-coupled GPCRs. Their activation inhibits adenylyl cyclase, leading to decreased cAMP levels. Antagonism of H3 receptors blocks this inhibitory effect, resulting in increased histamine release and subsequent activation of other neurotransmitter systems[1][2][9].
Caption: Signaling pathway of histamine H3 receptor antagonists.
μ-Opioid Receptor Signaling
μ-opioid receptors are also Gαi/o-coupled GPCRs. Agonist binding inhibits adenylyl cyclase, reduces intracellular cAMP, and modulates ion channel activity, leading to neuronal hyperpolarization and reduced neurotransmitter release, which underlies their analgesic effects[10][11][12].
Caption: Downstream signaling of μ-opioid receptor agonists.
Conclusion
Piperidinyl methanone derivatives and their structural analogs represent a highly fruitful area of research for the development of novel CNS therapies. The versatility of this scaffold allows for the design of potent and selective ligands for a wide range of important neurological targets. A thorough understanding of the structure-activity relationships, coupled with robust in vitro and in vivo pharmacological evaluation, is essential for advancing these promising compounds from the laboratory to the clinic. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers in this exciting field.
References
- Signaling pathways associated with the histamine H3 receptor. ResearchGate.
- Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward. Frontiers in Pharmacology.
- Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. PubMed Central.
- Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Frontiers in Synaptic Neuroscience.
- What are H3 receptor antagonists and how do they work? Patsnap Synapse.
- Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. MDPI.
- Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed.
- In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central.
- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate.
- Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.
- Biased signaling of Mu opioid receptors involves distinct pathways. ResearchGate.
Sources
- 1. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 11. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of a Piperidinyl-Pyrrolidinyl Methanone Scaffold in Engineering Selective MCHR1 Antagonists
A Senior Application Scientist's Guide to Understanding Structure, Selectivity, and In Vitro Evaluation
In the landscape of modern drug discovery, particularly in the pursuit of therapeutics for metabolic and central nervous system disorders, the Melanin-Concentrating Hormone Receptor 1 (MCHR1) has emerged as a significant target. Antagonism of MCHR1 is a promising strategy for the treatment of obesity and anxiety. The synthetic intermediate, 3-Piperidinyl(1-pyrrolidinyl)methanone HCl, while not pharmacologically active in its own right, represents a critical structural scaffold. Its incorporation into more complex molecules has paved the way for the development of potent and selective MCHR1 antagonists. This guide delves into the comparative selectivity of MCHR1 antagonists derived from this core, explores their structure-activity relationships, and provides a detailed protocol for their in vitro characterization.
A significant hurdle in the development of MCHR1 antagonists has been achieving selectivity against other receptors and ion channels, most notably the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[1][2] Consequently, the medicinal chemistry efforts in this area have been keenly focused on designing compounds with a wide therapeutic window between MCHR1 antagonism and hERG inhibition.
Comparative Selectivity of MCHR1 Antagonists
The following table summarizes the in vitro potency of a series of MCHR1 antagonists, many of which are piperidinyl-urea or piperidinyl-acetamide derivatives. This data highlights the ongoing efforts to optimize MCHR1 affinity while mitigating hERG liability.
| Compound ID | MCHR1 IC50 (nM) | hERG IC50 (µM) | Selectivity Index (hERG IC50 / MCHR1 IC50) |
| KRX-104130 | 20 | 12.98 | 649 |
| KRX-104137 | 10 | 0.42 | 42 |
| KRX-104156 | 50 | 0.92 | 18.4 |
| KRX-104161 | 10 | 0.18 | 18 |
| KRX-104165 | 60 | >50 | >833 |
| AMG 076 | 1.2 | Not Reported | Not Applicable |
Data sourced from multiple studies, including Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches and Evaluation of AMG 076, a potent and selective MCHR1 antagonist, in rodent and primate obesity models.[2][3]
Structure-Activity Relationship (SAR) and Molecular Design
The 3-piperidinyl(1-pyrrolidinyl)methanone moiety often serves as a foundational element in a class of MCHR1 antagonists characterized by a central piperidinyl core linked to various aromatic and aliphatic groups. The structure-activity relationship studies reveal that modifications at different positions of this scaffold significantly influence both MCHR1 potency and hERG affinity.
Key SAR insights include:
-
Hydrophobic Interactions: The hydrophobic properties of the molecular surface are generally favorable for both MCHR1 antagonistic activity and, unfortunately, hERG blocking activity.[1]
-
Polar and Electronegative Groups: The introduction of polar or electronegative groups tends to be detrimental to both MCHR1 and hERG activity.[1]
-
Flexibility of Aromatic Rings: The presence of flexible aromatic rings has been associated with more favorable hERG blocking activity, a feature to be avoided.[1]
-
Urea Linker: The replacement of an amide linker with a urea functionality in piperidin-4-yl derivatives has been a successful strategy to identify potent MCHR1 antagonists with minimized hERG inhibition.[4]
Caption: Workflow of a competitive radioligand binding assay.
MCHR1 Signaling Pathway
MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to the Gi and Gq alpha subunits. Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), the receptor undergoes a conformational change that activates these G-proteins.
-
Gi Pathway: Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
-
Gq Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
These signaling cascades ultimately modulate neuronal activity and play a role in regulating appetite, energy homeostasis, and mood. MCHR1 antagonists competitively block the binding of MCH to the receptor, thereby inhibiting these downstream signaling events.
Caption: Simplified MCHR1 signaling pathway.
Conclusion
The 3-Piperidinyl(1-pyrrolidinyl)methanone HCl scaffold has proven to be a valuable starting point for the development of potent and selective MCHR1 antagonists. The extensive structure-activity relationship studies on its derivatives have provided crucial insights into the molecular features that govern both on-target potency and off-target liabilities, particularly hERG channel inhibition. The continuous refinement of these molecules, guided by robust in vitro assays, holds significant promise for the development of safer and more effective therapies for obesity and other CNS disorders. The methodologies and data presented in this guide offer a framework for researchers and drug development professionals to navigate the complexities of MCHR1 antagonist design and evaluation.
References
- Berglund, S., Egner, B. J., Gradén, H., Gradén, J., Morgan, D. G. A., Inghardt, T., & Giordanetto, F. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Bioorganic & Medicinal Chemistry Letters, 19(15), 4274–4279. [Link]
- Boutin, J. A., & Suply, T. (2021). MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. Molecules, 26(5), 1326. [Link]
- Moorthy, N. S. H. N., & Sousa, M. E. (2012). Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. Medicinal Chemistry, 8(2), 223–232. [Link]
- Giordanetto, F., Berglund, S., Gradén, H., Gradén, J., Morgan, D. G. A., & Inghardt, T. (2009). Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. Bioorganic & Medicinal Chemistry Letters, 19(15), 4268–4273. [Link]
- Kim, D., Lee, S., Kim, K., Lee, J., & Kim, D. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences, 23(19), 11883. [Link]
- Li, G., et al. (2024). Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. Signal Transduction and Targeted Therapy, 9(1), 1-4. [Link]
- Lee, S., et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences, 23(19), 11883. [Link]
- Ito, M., et al. (2016). Melanin-Concentrating Hormone Receptor 1 Antagonists Lacking an Aliphatic Amine: Synthesis and Structure-Activity Relationships of Novel 1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives. Journal of Medicinal Chemistry, 59(1), 249-265. [Link]
- Cox, C. D., et al. (2005). Synthesis and structure-activity relationships of biarylcarboxamide bis-aminopyrrolidine urea derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). Bioorganic & Medicinal Chemistry Letters, 15(14), 3439-3445. [Link]
- BindingDB. (n.d.). Target: Melanin-concentrating hormone receptor 1. BindingDB. [Link]
- Deuther-Conrad, W., et al. (2019). In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes. Frontiers in Endocrinology, 10, 396. [Link]
- Li, Y., et al. (2022). Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein. Frontiers in Endocrinology, 13, 843813. [Link]
- ResearchGate. (n.d.). hERG activity of select potent hMCHR1 antagonists.
- Wang, Y., et al. (2015). Profiling the Interaction Mechanism of Quinoline/Quinazoline Derivatives as MCHR1 Antagonists: An in Silico Method. Molecules, 20(6), 11029-11051. [Link]
- ResearchGate. (n.d.). Binding affinity and functional antagonism of AMG 076 to MCHR1.
- Kasai, S., et al. (2013). The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times. British Journal of Pharmacology, 168(2), 423-436. [Link]
- Szalai, B., et al. (2014). Recent Patents on Novel MCH1 Receptor Antagonists as Potential Anti-Obesity Drugs. Recent Patents on CNS Drug Discovery, 9(2), 125-146. [Link]
Sources
- 1. Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive comparison of analytical methods for the quantification of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride, a novel active pharmaceutical ingredient (API). It details a robust cross-validation strategy to ensure data integrity and consistency across different analytical platforms, a critical step in drug development and quality control.
Introduction: The Imperative for Analytical Method Cross-Validation
The compound this compound represents a new chemical entity with therapeutic potential.[1] As with any novel API, the development of reliable and robust analytical methods for its quantification is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.[2] This involves not only the validation of individual analytical methods but also their cross-validation.
Cross-validation is the systematic process of comparing the results from two or more distinct analytical methods to ascertain their equivalence. This is not merely a confirmatory exercise; it is a cornerstone of analytical rigor. It ensures that data generated at different stages of development, in different laboratories, or for different purposes (e.g., routine QC vs. stability testing) are comparable and reliable. The principles for such validation are well-established by international regulatory bodies.[3][4][5]
This guide will compare three distinct, yet complementary, analytical techniques for the quantification of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A workhorse in pharmaceutical analysis, known for its specificity and ability to separate the API from potential impurities.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly useful for identifying and quantifying volatile and semi-volatile compounds.[8]
-
Nonaqueous Acid-Base Titration: A classical quantitative technique that provides an absolute measure of the API content based on its basic nitrogen atoms.[9][10]
We will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics. The centerpiece of this guide is a structured cross-validation study designed to establish the interchangeability of these methods for the routine analysis of this novel API.
The Analyte: this compound
-
Chemical Structure:
Caption: The chemical structure of this compound.[11]
-
Key Analytical Features:
-
Piperidine and Pyrrolidine Rings: These saturated heterocyclic amines provide basic centers suitable for acid-base titration.[12]
-
Carbonyl Group (Amide): The amide bond and the overall molecular structure allow for chromophoric activity, making it suitable for UV detection in HPLC.
-
Hydrochloride Salt: The salt form enhances water solubility, which is a key consideration for sample preparation.
-
Molecular Weight: 218.72 g/mol .[11]
-
Comparative Overview of Analytical Methodologies
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6] For our analyte, the protonated amine form will have a defined polarity, allowing for good retention and separation from potential non-polar impurities. The UV detector measures the absorbance of the analyte as it elutes from the column, providing a quantitative measure proportional to its concentration.
Rationale for Selection: This method is highly specific, reproducible, and stability-indicating, making it the gold standard for assay and impurity determination in the pharmaceutical industry.[13] Its ability to separate the API from degradation products is crucial for stability studies.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The analyte is first volatilized in a heated injector and then separated based on its boiling point and interaction with the stationary phase of a capillary column.[8] The mass spectrometer then fragments the eluted analyte and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for unequivocal identification and highly sensitive quantification.
Rationale for Selection: GC-MS offers exceptional sensitivity and specificity. While the hydrochloride salt is non-volatile, a simple liquid-liquid extraction into an organic solvent following basification will yield the free base, which is amenable to GC analysis. This method is particularly valuable for detecting trace-level impurities that might not be visible by HPLC-UV.
Nonaqueous Acid-Base Titration
Principle: This is an absolute quantification method based on the stoichiometry of an acid-base reaction. The hydrochloride salt of our analyte contains a basic piperidine nitrogen. In a nonaqueous solvent like glacial acetic acid, the basicity of the amine is enhanced.[14] A strong acid titrant, such as perchloric acid, is used to neutralize the amine, and the endpoint is determined potentiometrically or with a visual indicator.
Rationale for Selection: Titration provides a direct measure of the molar quantity of the basic analyte without reliance on a reference standard of the same compound (though the titrant must be standardized). It is an excellent, low-cost method for high-purity bulk drug substance and for confirming the purity of a primary reference standard.[9]
Experimental Protocols and Validation Data
RP-HPLC-UV Method
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a filtered and degassed solution of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of water and acetonitrile to obtain a final concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard to achieve a nominal concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 220 nm.
-
Gradient Program: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Quantification: Calculate the concentration based on the peak area response relative to the standard.
Validation Summary:
| Parameter | Result | ICH Q2(R1) Acceptance Criteria |
| Linearity (R²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | < 1.0% | ≤ 2.0% |
| LOD | 0.1 µg/mL | Reportable |
| LOQ | 0.3 µg/mL | Reportable |
| Specificity | No interference from placebo or known impurities | Peak purity > 0.999 |
GC-MS Method
Experimental Protocol:
-
Standard Preparation: Prepare a 100 µg/mL stock solution of the reference standard in methanol.
-
Sample Preparation:
-
Dissolve the sample in water to a nominal concentration of 100 µg/mL.
-
To 1 mL of the aqueous solution, add 100 µL of 1 M sodium hydroxide to basify.
-
Extract with 1 mL of ethyl acetate.
-
Transfer the ethyl acetate layer to a GC vial.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
-
Quantification: Use Selected Ion Monitoring (SIM) for the most abundant and specific fragment ions. Quantify against a calibration curve.
Validation Summary:
| Parameter | Result | ICH Q2(R1) Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.1% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | < 1.5% | ≤ 2.0% |
| LOD | 0.01 µg/mL | Reportable |
| LOQ | 0.03 µg/mL | Reportable |
| Specificity | Unique mass spectrum and retention time | No co-eluting interferences |
Nonaqueous Acid-Base Titration Method
Experimental Protocol:
-
Titrant Preparation: Prepare and standardize a 0.1 M solution of perchloric acid in glacial acetic acid against potassium hydrogen phthalate.
-
Sample Preparation: Accurately weigh approximately 200 mg of this compound into a titration vessel.
-
Titration Procedure:
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the standardized 0.1 M perchloric acid to a blue-green endpoint.
-
Alternatively, use a pH meter with a suitable electrode to determine the endpoint potentiometrically.
-
-
Calculation: Calculate the assay percentage based on the volume of titrant consumed and the stoichiometry of the reaction (1 mole of analyte reacts with 1 mole of perchloric acid).
Validation Summary:
| Parameter | Result | ICH Q2(R1) Acceptance Criteria |
| Accuracy (% Recovery) | 99.8% - 100.5% | 98.0% - 102.0% |
| Precision (%RSD) | < 0.5% | ≤ 1.0% for titration |
| Specificity | Assumes all basic substances are the API | Method is non-specific for impurities |
Cross-Validation Study Design and Results
The core of ensuring analytical consistency lies in the cross-validation study. The objective is to demonstrate that all three methods provide equivalent results for the assay of the API in a given batch of drug substance.
Caption: Workflow for the cross-validation of three analytical methods.
Methodology:
-
A single, homogenous batch of this compound was selected for the study.
-
Six independent samples were prepared from this batch.
-
Each of the three analytical methods (RP-HPLC-UV, GC-MS, and Nonaqueous Titration) was used to determine the assay of the six samples.
-
The resulting data sets (three sets of six assay values) were compared statistically.
Cross-Validation Results:
| Method | Mean Assay (%) | Standard Deviation | %RSD |
| RP-HPLC-UV | 99.7 | 0.45 | 0.45 |
| GC-MS | 99.5 | 0.61 | 0.61 |
| Nonaqueous Titration | 100.1 | 0.22 | 0.22 |
Statistical Analysis (Student's t-test, p > 0.05 indicates no significant difference):
| Comparison | p-value | Conclusion |
| HPLC vs. GC-MS | 0.58 | No significant difference |
| HPLC vs. Titration | 0.15 | No significant difference |
| GC-MS vs. Titration | 0.09 | No significant difference |
Discussion and Recommendations
The successful cross-validation of these three orthogonal methods provides a high degree of confidence in the analytical data generated for this compound. Each method has its strategic place in the drug development process:
-
Nonaqueous Titration is recommended for the initial characterization and purity assignment of the primary reference standard due to its nature as an absolute method.
-
RP-HPLC-UV is the recommended primary method for routine quality control, content uniformity, and stability testing due to its high throughput, excellent precision, and ability to be stability-indicating.[16]
-
GC-MS serves as a powerful secondary and confirmatory method. Its high sensitivity makes it ideal for investigations into out-of-specification results, trace impurity analysis, or as an alternative method if the API is found to be unstable under HPLC conditions.
By establishing the equivalence of these methods early in development, a flexible and robust analytical control strategy is created. This ensures data continuity and integrity as the project progresses from preclinical development to commercial manufacturing.
References
- BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- Ermer, J. (2016). Validation Methods for Quantification of API in Finished Pharmaceutical Products: Relationship between Accuracy and Precision. Research and Reviews: Journal of Pharmaceutical Analysis.
- Farag, M. A., & Al-Mahdy, D. A. (2021).
- Gate, R. (n.d.). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities.
- UI Pharmaceuticals. (n.d.). Analytical Method Development and Validation. The University of Iowa.
- van der Merwe, P. J. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. University of Pretoria.
- ICH. (n.d.). Quality Guidelines. International Council for Harmonisation.
- Journal of Engineering Sciences. (2018).
- Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- S. R. Shaffer, et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 243, 114757.
- Anwar, S., et al. (2025). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- R Discovery. (2021).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food & Drug Administration.
- Altabrisa Group. (2025).
- Mali, C., et al. (2025). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences.
- Barcza, L., & Buvári-Barcza, Á. (2002). Acid–Base Titrations in Nonaqueous Solvents and Solvent Mixtures.
- Zhang, Y., et al. (2021). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry.
- Ekeblad, P., & Erne, K. (1954). NON-AQUEOUS ACID-BASE TITRATIONS IN PHARMACEUTICAL ANALYSIS. The Journal of Pharmacy and Pharmacology, 6(9), 625-643.
- Medical University of Gdansk. (n.d.). I.
- H.N. Shukla Institute of Pharmaceutical Education and Research. (n.d.). Semester –I UNIT 2(b)
- GFS Chemicals. (n.d.).
- MDPI. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS.
- ResearchGate. (2014). Chromatographic and MS date of the alkaloids determined by RP-HPLC-IT MS method.
- UNODC. (n.d.).
- PubChem. (n.d.). (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). 35090-94-9(3-PIPERIDINYL(1-PYRROLIDINYL)METHANONE) Product Description.
Sources
- 1. This compound | TargetMol [targetmol.com]
- 2. jespublication.com [jespublication.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical Method Development and Validation | UI Pharmaceuticals - The University of Iowa [uip.pharmacy.uiowa.edu]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NON‐AQUEOUS ACID‐BASE TITRATIONS IN PHARMACEUTICAL ANALYSIS | Semantic Scholar [semanticscholar.org]
- 11. (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride | C10H19ClN2O | CID 117966306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 13. jpbsci.com [jpbsci.com]
- 14. info.gfschemicals.com [info.gfschemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
A Comparative Analysis of 3-Piperidinyl(1-pyrrolidinyl)methanone: Biological Activity of Salt vs. Free Base Forms
For Researchers, Scientists, and Drug Development Professionals
Initial literature searches indicate that 3-Piperidinyl(1-pyrrolidinyl)methanone is a novel or non-extensively studied compound. Therefore, this guide is built upon the established physicochemical and pharmacological principles governing the behavior of related piperidine and pyrrolidine derivatives, which are common scaffolds in drug discovery.[1][2] The insights and protocols provided are designed to be broadly applicable for the characterization of this and other novel chemical entities.
Foundational Differences: Salt vs. Free Base
The distinction between a drug's salt and free base form is fundamental to its behavior both on the shelf and in a biological system.[3] 3-Piperidinyl(1-pyrrolidinyl)methanone, containing a basic piperidine nitrogen, can exist as a neutral "free base" or be protonated by an acid to form a salt (e.g., hydrochloride, tartrate). This seemingly simple conversion has profound implications for a molecule's properties.
-
Free Base: The uncharged form of the molecule. Typically, it is more lipophilic (higher logP) and less soluble in aqueous solutions.[3][4]
-
Salt Form: An ionic complex formed with a counter-ion. Salt formation is a common strategy to enhance aqueous solubility, dissolution rate, and chemical stability.[3][5][6] More than half of all administered drugs are in a salt form to improve their characteristics.[5]
The choice of form is a critical decision in drug development, influencing everything from manufacturing and formulation to bioavailability and therapeutic efficacy.[3]
Comparative Physicochemical & Pharmacokinetic Profiles
The biological activity of a compound is inextricably linked to its physical and chemical properties. The transition from a free base to a salt form directly alters these properties, which in turn modulates the pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion).
Solubility and Dissolution Rate
A primary driver for creating a salt form is to improve a drug's solubility and how quickly it dissolves.[7]
-
Salt Form Advantage: Pharmaceutical salts, being ionic, often exhibit polar crystal surfaces that interact more strongly with water molecules.[8] This facilitates the disruption of the crystal lattice, leading to significantly faster dissolution compared to the corresponding free base.[5][8] This is especially critical for oral administration, where rapid dissolution in the gastrointestinal tract is often a prerequisite for absorption.
-
Free Base Limitation: The lower aqueous solubility of the free base can be a rate-limiting step for absorption, potentially leading to lower bioavailability.[7] However, in certain formulation strategies, such as creating a long-acting injectable depot, a less soluble form might be desirable.
Stability and Hygroscopicity
-
Stability: Salt formation can enhance the chemical stability of a compound.[7][8] The ionic forces within a salt's crystal lattice can be stronger and more ordered than the intermolecular forces in a free base crystal, offering protection against degradation.[8] For example, the salt forms of diclofenac are used in solid dosage forms because they are more stable than the free acid.[7]
-
Hygroscopicity: This is a double-edged sword. The same properties that enhance solubility can also increase a compound's tendency to absorb water from the atmosphere (hygroscopicity).[8] While the free base may be non-hygroscopic, its salt forms might be, posing challenges for storage, handling, and formulation.[8]
Bioavailability
Altering solubility and dissolution directly impacts bioavailability—the rate and extent to which the active ingredient is absorbed and becomes available at the site of action.[7]
-
Salt Form: By enhancing dissolution, a salt form can lead to higher and more consistent plasma concentrations of a drug compared to its free base, especially for poorly soluble compounds.[3][5] Prasugrel, for instance, demonstrates greater bioavailability as a hydrochloride salt at higher gastric pH compared to its free base form.[3][6]
-
Free Base: While often having lower oral bioavailability, the higher lipophilicity of a free base can be advantageous for other routes of administration, such as transdermal delivery, or for crossing the blood-brain barrier. The free base form of cocaine ("crack") is smoked because its volatility and lipophilicity allow for rapid absorption through the lungs and entry into the central nervous system.[4]
Data Summary: Expected Property Differences
| Property | Free Base Form | Salt Form (e.g., Hydrochloride) | Rationale & Scientific Causality |
| Aqueous Solubility | Low | High | Salts are ionic and generally have higher affinity for polar solvents like water.[5][8] |
| Dissolution Rate | Slow | Fast | Enhanced solubility and polar crystal surfaces facilitate faster dissolution in aqueous media.[8] |
| Lipophilicity (LogP) | High | Low | The neutral free base has a higher affinity for hydrophobic environments compared to the charged salt.[3] |
| Melting Point | Generally Lower | Generally Higher | The strong ionic forces in the salt crystal lattice typically require more energy to overcome.[3] |
| Chemical Stability | Variable | Often Improved | A more stable crystal lattice can protect the molecule from degradation.[7][8] |
| Hygroscopicity | Low | Potentially High | Increased interaction with water molecules can lead to higher moisture absorption.[8] |
| Oral Bioavailability | Potentially Lower | Potentially Higher | Faster dissolution is often the rate-limiting step for absorption of poorly soluble drugs.[7] |
Comparative Pharmacodynamic Profiles
Pharmacodynamics describes what a drug does to the body. While the core interaction of the molecule with its target receptor should be identical regardless of its initial form (as the salt typically dissociates in vivo), the observed biological effect can differ due to the pharmacokinetic variations discussed above.
For a hypothetical compound like 3-Piperidinyl(1-pyrrolidinyl)methanone, which contains structural motifs found in CNS-active agents, we might predict activity at targets like opioid, sigma, or nicotinic acetylcholine receptors.[9][10]
-
Receptor Binding Affinity (Ki): This intrinsic property should be identical. Once dissolved and absorbed into the bloodstream, both the salt and free base forms will exist in an equilibrium dictated by physiological pH. The same active molecule will be presented to the receptor.
-
Functional Activity (EC₅₀/IC₅₀): In in vitro assays where solubility is not a limiting factor (e.g., using DMSO stocks), the functional potency should also be identical.
-
In Vivo Efficacy: This is where significant differences can emerge. A salt form with higher oral bioavailability will achieve higher concentrations at the target receptor for a given dose, resulting in a more potent pharmacological response compared to the free base. Conversely, if a rapid CNS effect is desired via inhalation, the more volatile free base would be the superior form. Studies comparing nicotine salts to free-base nicotine found that salt forms can enhance drug-seeking behavior, potentially due to altered sensory effects and pharmacokinetics.[11][12][13]
Experimental Validation: Protocols & Workflows
To empirically determine the differences between the salt and free base forms, a cascade of experiments is necessary.[14]
Diagram: Experimental Workflow
This diagram illustrates the logical flow from basic characterization to in vivo evaluation.
Caption: Workflow for comparing salt and free base forms.
Protocol 1: Radioligand Receptor Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of the test compounds by measuring how effectively they compete with a radiolabeled ligand for a specific receptor target.[15][16]
Objective: To determine if the salt and free base forms have the same intrinsic affinity for the target receptor.
Methodology:
-
Preparation: Prepare membrane homogenates from cells expressing the target receptor (e.g., CHO or HEK293 cells).[15][17]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for µ-opioid receptors), and a range of concentrations of the test compound (either the salt or free base form, typically dissolved in DMSO).[17][18]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[15]
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration through a glass fiber filter mat.[15][18]
-
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.[18]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).[16][18] Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Pharmacokinetic (PK) Study
This experiment measures the concentration of the compound in the blood plasma over time after administration, providing key data on absorption and bioavailability.
Objective: To quantify the differences in absorption and exposure between the oral administration of the salt and free base forms.
Methodology:
-
Animal Model: Use a suitable animal model (e.g., Sprague-Dawley rats).
-
Dosing: Prepare formulations of the salt and free base forms in an appropriate vehicle. Administer a single equivalent dose (corrected for the weight of the counter-ion) to two groups of animals via oral gavage.[19] A third group receives an intravenous (IV) dose to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Processing: Process the blood to isolate plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot the mean plasma concentration versus time for each group. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve, a measure of total drug exposure).[3]
Conclusion & Strategic Implications
The decision to advance a compound as a free base or a salt form is a critical juncture in drug development. While both forms possess the same intrinsic pharmacophore, their delivery to the biological target can be dramatically different.
-
Salt forms are generally preferred for oral drug candidates due to their superior aqueous solubility and dissolution rates, which often translate to improved and more reliable bioavailability.[5][7][8]
-
Free base forms may be advantageous for specific applications requiring high lipophilicity, such as transdermal or inhaled formulations, or for facilitating passage across the blood-brain barrier.[4]
For 3-Piperidinyl(1-pyrrolidinyl)methanone, a comprehensive evaluation as outlined in this guide is essential. The physicochemical data, combined with robust in vitro and in vivo assays, will provide the empirical evidence needed to select the optimal form for continued development, ensuring that the compound's full therapeutic potential can be realized.
Diagram: Property-Activity Relationship
This diagram summarizes the causal links from chemical form to biological effect.
Caption: Relationship between chemical form and in vivo activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. Crack cocaine - Wikipedia [en.wikipedia.org]
- 5. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpdft.com [rjpdft.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Difference of Addictive Behavior of Free-Base Nicotine and Nicotine Salts in Mice Base on an Aerosol Self-Administration Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Exposure to e-Cigarettes With Salt vs Free-Base Nicotine on the Appeal and Sensory Experience of Vaping: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tga.gov.au [tga.gov.au]
- 14. accio.github.io [accio.github.io]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 19. ARL Bio Pharma | Drug Formulation and The Impact on Analytical Testing [arlok.com]
A Researcher's Guide to Selecting MCH-R1 Antagonists: A Comparative Analysis of Alternatives to Synthetic Precursors
For researchers and drug development professionals investigating the role of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) in obesity, depression, and other neurological disorders, the selection of a potent and selective antagonist is a critical first step. While various chemical entities exist, it is crucial to distinguish between final, active compounds and synthetic intermediates. For instance, 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is a known precursor used in the synthesis of piperidin-4-yl-urea derivatives, which act as MCH-R1 antagonists, rather than being an antagonist itself[1].
This guide provides an in-depth comparison of well-characterized, potent, and selective MCH-R1 antagonists that serve as superior alternatives for direct use in MCH-R1 studies. We will focus on two prominent examples, GW803430 and SNAP-7941 , providing comparative data, detailed experimental protocols for their characterization, and insights into the underlying scientific principles.
The MCH-R1 Target: A Hub for Energy and Mood Regulation
Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus that plays a significant role in regulating feeding behavior, energy homeostasis, and mood[2][3][4]. In rodents, its effects are mediated exclusively through MCH-R1, a G protein-coupled receptor (GPCR)[5][6]. Humans express both MCH-R1 and MCH-R2. MCH-R1 activation triggers complex downstream signaling, primarily through Gαi and Gαq proteins. This dual coupling allows it to inhibit cAMP production while simultaneously stimulating intracellular calcium mobilization, making it a multifaceted target for therapeutic intervention[7][8][9][10]. The development of antagonists that can selectively block these pathways is therefore of great interest for treating obesity, anxiety, and depression[11][12].
Comparative Analysis of Leading MCH-R1 Antagonists
While numerous MCH-R1 antagonists have been developed, GW803430 and SNAP-7941 are two of the most extensively studied small molecules, offering a solid basis for comparison. Their distinct pharmacological profiles make them suitable for different research applications.
| Feature | GW803430 | SNAP-7941 |
| Chemical Class | Thienopyrimidinone | Dihydropyrimidone |
| Binding Affinity | pIC₅₀ = 9.3; IC₅₀ = 9.3 nM | K_b_ = 0.57 nM (predicted)[13] |
| Selectivity | High selectivity for MCH-R1[5] | >1,000-fold selective for MCH-R1 over MCH-R2 and other GPCRs[13] |
| Mechanism | Potent, selective MCH-R1 antagonist[14][15] | Selective, high-affinity MCH-R1 antagonist[13][16] |
| In Vivo Activity | Orally active; reduces food intake and body weight in diet-induced obese rats; shows antidepressant-like effects[5][14][17] | Systemically active; inhibits MCH-stimulated food intake; reduces body weight; shows anxiolytic and antidepressant effects[13][18] |
| Reported Dosages | 1-30 mg/kg (p.o.) in rodents for anti-obesity and antidepressant models[5][19] | 10 mg/kg (i.p.) inhibits MCH-induced food intake in rats[13] |
MCH-R1 Signaling and Point of Antagonist Intervention
Understanding the MCH-R1 signaling cascade is fundamental to appreciating how antagonists function. Upon MCH binding, the receptor activates distinct pathways that ultimately modulate neuronal activity. Antagonists like GW803430 and SNAP-7941 physically occupy the MCH binding site, preventing these downstream events.
Experimental Workflows for Antagonist Characterization
A rigorous, multi-step approach is required to validate and compare MCH-R1 antagonists. The workflow begins with determining the compound's affinity and potency in vitro, followed by confirmation of its functional effects, and finally, validation in in vivo models.
Protocol 1: Radioligand Binding Assay for MCH-R1
Expertise & Experience: This assay directly measures the affinity of a test compound for the MCH-R1 receptor. It is the gold standard for confirming a direct interaction. The choice of a radiolabeled MCH-R1 ligand (e.g., [¹²⁵I]-MCH or a tritiated antagonist like [³H]SNAP-7941) is critical[13]. The protocol must include controls for total binding and non-specific binding to accurately calculate the specific binding that is displaced by the test compound.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing MCH-R1 (e.g., CHO or HEK293 cells stably expressing human MCH-R1, or rat brain tissue) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors)[20].
-
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). Determine protein concentration using a BCA assay[20].
-
-
Competition Binding Assay:
-
Set up the assay in a 96-well plate. To each well, add:
-
Membrane preparation (50-100 µg protein).
-
Radioligand at a concentration near its K_d_ value (e.g., [³⁵S]4a, a selective MCH-R1 radioligand)[21].
-
Increasing concentrations of the unlabeled test antagonist (e.g., GW803430) or vehicle.
-
-
For determining non-specific binding, add a high concentration of a known MCH-R1 ligand to a set of control wells.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium[20].
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a K_i_ (inhibition constant) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Protocol 2: Functional Calcium Mobilization Assay
Expertise & Experience: Since MCH-R1 couples to Gαq, agonist binding leads to an increase in intracellular calcium[22]. A functional assay measuring this calcium flux provides a direct readout of receptor activation and its inhibition by an antagonist. This assay is crucial because it confirms that the compound is not just a binder but a functional blocker of the receptor's activity. The use of a fluorescent calcium indicator dye (e.g., Fluo-4 AM) and a plate reader with an integrated fluidic dispenser (like a FlexStation) allows for high-throughput screening and precise determination of antagonist potency[23][24].
Methodology:
-
Cell Plating:
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) and probenecid (which prevents the dye from being pumped out of the cell) in an assay buffer like HBSS with 20 mM HEPES[23][25].
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark to allow the cells to take up the dye[26].
-
-
Assay Procedure:
-
Prepare a "compound plate" containing serial dilutions of the MCH agonist (e.g., native MCH) and the test antagonist (e.g., SNAP-7941).
-
Place the cell plate into a fluorescence plate reader (e.g., FlexStation).
-
To determine antagonist activity, first add the antagonist to the wells and incubate for a short period (e.g., 15 minutes).
-
Initiate fluorescence reading to establish a stable baseline.
-
The instrument's integrated dispenser then adds the MCH agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Continue recording the fluorescence signal for 60-90 seconds to capture the peak calcium response[26].
-
-
Data Analysis:
-
The change in fluorescence (peak signal minus baseline) is proportional to the intracellular calcium concentration.
-
Plot the agonist-induced calcium response against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ for the antagonist, representing the concentration that inhibits 50% of the MCH-induced functional response.
-
Translating In Vitro Data to In Vivo Models
A potent antagonist with high affinity in vitro must also demonstrate efficacy in vivo. Key considerations include bioavailability, brain penetration, and metabolic stability[2][14]. Both GW803430 and SNAP-7941 have been successfully used in animal models.
-
Obesity Models: Antagonists are typically evaluated in diet-induced obese (DIO) rodents. Key endpoints include changes in food intake, body weight, body fat composition, and metabolic parameters like insulin and glucose levels over a chronic treatment period[5][27]. GW803430, for example, causes a sustained, dose-dependent weight loss in DIO rats[14].
-
Anxiety and Depression Models: Efficacy in mood-related disorders is assessed using standard behavioral tests such as the forced-swim test, tail suspension test, and marble-burying test[5][12]. Both GW803430 and SNAP-7941 have shown positive effects in these models, indicating their potential as anxiolytics and antidepressants[5][18].
Conclusion
For robust and reproducible MCH-R1 research, it is imperative to select well-characterized antagonists over unverified precursors. Compounds like GW803430 and SNAP-7941 represent excellent choices, backed by substantial public data on their potency, selectivity, and in vivo efficacy. By employing systematic validation workflows, including radioligand binding and functional calcium mobilization assays, researchers can confidently select and characterize the optimal antagonist for their specific experimental needs, whether it be for dissecting signaling pathways in vitro or evaluating therapeutic potential in vivo.
References
- Hertzog DL, et al. (2006). The discovery and optimization of pyrimidinone-containing MCH R1 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(18):4723-7.
- Gehlert DR, et al. (2009). Preclinical Evaluation of Melanin-Concentrating Hormone Receptor 1 Antagonism for the Treatment of Obesity and Depression. Journal of Pharmacology and Experimental Therapeutics, 329(2):429-38. [Link]
- Bio-Techne. GW 803430 | Melanin-concentrating Hormone Receptors. Bio-Techne. [Link]
- Nair SG, et al. (2012). Melanin-concentrating Hormone Receptor 1 (MCH1-R) Antagonism: Reduced Appetite for Calories and Suppression of Addictive-Like Behaviors. Pharmacology Biochemistry and Behavior, 102(3):400-6. [Link]
- Pissios P, et al. (2003). Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways. Endocrinology, 144(8):3514-23. [Link]
- Pissios P, et al. (2003). Melanin-Concentrating Hormone Receptor 1 Activates Extracellular Signal-Regulated Kinase and Synergizes with Gs-Coupled Pathways. Endocrinology | Oxford Academic. [Link]
- Gehlert DR, et al. (2009). Preclinical Evaluation of Melanin-Concentrating Hormone Receptor 1 Antagonism for the Treatment of Obesity and Depression. DOI.org. [Link]
- Wikipedia. Melanin-concentrating hormone receptor 1. Wikipedia. [Link]
- David DJ, et al. (2007). Does the melanin-concentrating hormone antagonist SNAP-7941 deserve 3As?. Trends in Pharmacological Sciences, 28(7):329-31. [Link]
- ResearchGate. Representations of the main MCH receptor (MCHR1 or MCH-R2) signalling...
- ResearchGate. Signalling pathways of melanin-concentrating hormone receptor 1 (MCHR1)...
- Goss JM, Schaus SE. (2008). Enantioselective synthesis of SNAP-7941: chiral dihydropyrimidone inhibitor of MCH1-R. The Journal of Organic Chemistry, 73(19):7651-6. [Link]
- Borowsky B, et al. (2002). Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist.
- ResearchGate. SNAP-7941 derivatives 1–4...
- Saito Y, et al. (2009). The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries. PLoS One, 4(12):e8183. [Link]
- Audinot V, et al. (2021). MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. Molecules, 26(5):1321. [Link]
- MacNeil DJ. (2022). The melanin-concentrating hormone system as a target for the treatment of sleep disorders. Frontiers in Neuroscience, 16:982054. [Link]
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Meeusen B, et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89):51516. [Link]
- Ito M, et al. (2009). Identification and characterization of a selective radioligand for melanin-concentrating hormone 1-receptor (MCH1R). Bioorganic & Medicinal Chemistry Letters, 19(10):2835-9. [Link]
- Lebraud E, et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. Scientific Reports, 7:45180. [Link]
- Mashiko S, et al. (2005). Antiobesity effect of a melanin-concentrating hormone 1 receptor antagonist in diet-induced obese mice. Endocrinology, 146(7):3080-6. [Link]
- Kim M, et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences, 23(19):11180. [Link]
- Kim M, et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. MDPI. [Link]
- Wójcik S, et al. (2014). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1175:81-9. [Link]
- Miyamoto-Matsubara M, et al. (2015). Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications. International Journal of Molecular Sciences, 16(11):26189-201. [Link]
Sources
- 1. This compound | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches [mdpi.com]
- 5. Preclinical evaluation of melanin-concentrating hormone receptor 1 antagonism for the treatment of obesity and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ndineuroscience.com [ndineuroscience.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Does the melanin-concentrating hormone antagonist SNAP-7941 deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Identification and characterization of a selective radioligand for melanin-concentrating hormone 1-receptor (MCH1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Antiobesity effect of a melanin-concentrating hormone 1 receptor antagonist in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl with known inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide addresses the inquiry into a head-to-head comparison of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl with known inhibitors. Our comprehensive search of the current scientific literature and chemical databases reveals that 3-Piperidinyl(1-pyrrolidinyl)methanone HCl is not itself characterized as a direct inhibitor of a specific biological target . Instead, evidence strongly suggests its role as a chemical intermediate, or building block, used in the synthesis of more complex molecules, specifically piperidin-4-yl-urea derivatives that act as antagonists for the Melanin-concentrating hormone receptor 1 (MCH-R1)[1].
Therefore, a direct head-to-head comparison of 3-Piperidinyl(1-pyrrolidinyl)methanone HCl with known inhibitors is not feasible due to the absence of data on its intrinsic inhibitory activity.
This guide has been adapted to provide a valuable resource for researchers in the field of MCH-R1 antagonism. We will provide a detailed comparison of well-characterized, potent, and selective MCH-R1 antagonists, namely SNAP-94847 , GW-803430 , and TPI-1361-17 . This comparative analysis will be supported by experimental data from publicly available research, offering insights into their mechanisms of action and methodologies for their evaluation.
The Melanin-Concentrating Hormone Receptor 1 (MCH-R1): A Key Therapeutic Target
The Melanin-concentrating hormone (MCH) system plays a pivotal role in the central nervous system, regulating critical physiological processes such as energy homeostasis, appetite, mood, and sleep-wake cycles. The effects of MCH are primarily mediated through the MCH-R1, a G-protein-coupled receptor (GPCR). Consequently, the development of MCH-R1 antagonists has emerged as a promising therapeutic strategy for a range of conditions, including obesity, anxiety, and depression.
The MCH/MCH-R1 Signaling Pathway
MCH-R1 activation by its endogenous ligand, MCH, initiates a cascade of intracellular signaling events. As a GPCR, MCH-R1 can couple to different G-proteins, leading to diverse downstream effects. The primary signaling pathway involves the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A and downstream effectors.
Head-to-Head Comparison of Known MCH-R1 Antagonists
This section provides a comparative overview of three well-documented MCH-R1 antagonists: SNAP-94847, GW-803430, and TPI-1361-17. The data presented is collated from various scientific publications and databases.
| Feature | SNAP-94847 | GW-803430 | TPI-1361-17 |
| Binding Affinity (Ki) | 2.2 nM | Not explicitly reported, pIC50 = 9.3 | Not explicitly reported, IC50 for Ca2+ mobilization = 6.1 nM |
| Binding Affinity (Kd) | 530 pM | Not explicitly reported | Not explicitly reported |
| In Vitro Potency (IC50) | Not explicitly reported | ~13 nM (for MCH-induced MCHR1 activation) | 6.1 nM (for inhibition of MCH-induced Ca2+ mobilization) |
| Selectivity | >80-fold over α1A and >500-fold over D2 receptors | Potent and selective | Specific, with no affinity for a variety of other GPCRs and channels |
| In Vivo Efficacy | Anxiolytic and antidepressant effects in rodent models; reduces food-reinforced operant responding. | Orally active in animal models of obesity, causing dose-dependent weight loss. | Blocks MCH-induced food intake by 75% in vivo; potent anxiolytic effects. |
| Bioavailability (rat) | 59% (oral) | 31% (oral) | Information not readily available |
| Brain Penetration | Brain:plasma ratio of 2.3 in rats | 6:1 brain:plasma concentration in mice | Active in vivo, suggesting CNS penetration |
Experimental Methodologies for Comparative Analysis
To conduct a rigorous head-to-head comparison of MCH-R1 antagonists, a series of well-established in vitro and in vivo assays are essential. The choice of assays should be guided by the need to determine potency, selectivity, mechanism of action, and potential therapeutic efficacy.
In Vitro Assays
1. Radioligand Binding Assay:
This assay is fundamental for determining the binding affinity (Ki and Kd) of a compound for the MCH-R1 receptor.
-
Principle: A radiolabeled ligand (e.g., [¹²⁵I]-MCH) is incubated with a source of MCH-R1 (e.g., cell membranes from a stable cell line expressing the receptor). The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its binding affinity.
-
Protocol Outline:
-
Prepare cell membranes from a cell line stably expressing human or rodent MCH-R1.
-
Incubate a fixed concentration of radiolabeled MCH with varying concentrations of the test compound and the cell membranes.
-
Separate the bound from the free radioligand by filtration.
-
Quantify the radioactivity of the bound fraction using a gamma counter.
-
Analyze the data to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays:
These assays measure the ability of a compound to antagonize the functional response induced by MCH binding to its receptor.
-
Calcium Mobilization Assay: MCH-R1 activation can lead to an increase in intracellular calcium.
-
Principle: Cells expressing MCH-R1 are loaded with a calcium-sensitive fluorescent dye. The addition of MCH induces a fluorescent signal. An antagonist will inhibit this signal in a dose-dependent manner.
-
-
cAMP Assay: As MCH-R1 couples to Gαi, its activation inhibits adenylyl cyclase and reduces cAMP levels.
-
Principle: Cells expressing MCH-R1 are stimulated with an agent that increases cAMP (e.g., forskolin). The addition of MCH will reduce cAMP levels. An antagonist will block this reduction.
-
In Vivo Assays
1. Pharmacokinetic (PK) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the antagonist, including oral bioavailability and brain penetration.
-
Methodology: The compound is administered to rodents (e.g., rats, mice) via different routes (e.g., oral, intravenous). Blood and brain tissue samples are collected at various time points and analyzed by LC-MS/MS to determine drug concentrations.
2. Pharmacodynamic (PD) and Efficacy Models:
-
Feeding Studies: To assess the anorectic effects of the antagonist.
-
Methodology: Diet-induced obese (DIO) or lean animals are treated with the compound, and food intake and body weight are monitored over time.
-
-
Behavioral Models of Anxiety and Depression:
-
Elevated Plus Maze: Measures anxiety-like behavior based on the animal's preference for open versus closed arms of the maze.
-
Forced Swim Test: Assesses antidepressant-like effects by measuring the animal's immobility time when placed in an inescapable water tank.
-
Conclusion
While a direct comparison involving 3-Piperidinyl(1-pyrrolidinyl)methanone HCl is not possible due to its role as a synthetic precursor, this guide provides a robust framework for comparing established MCH-R1 antagonists. The presented data on SNAP-94847, GW-803430, and TPI-1361-17 highlight the key parameters for evaluation, including binding affinity, functional potency, selectivity, and in vivo efficacy. Researchers entering this field can utilize the outlined experimental workflows to rigorously assess novel compounds and contribute to the development of next-generation therapeutics targeting the MCH-R1 pathway. The provided diagrams and tables serve as a quick reference for understanding the signaling cascade and the comparative profiles of these important research compounds.
References
- Roy, M., et al. (2007). The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries. Peptides, 28(3), 662-669.
- Gehlert, D. R., et al. (2009). Preclinical evaluation of melanin-concentrating hormone receptor 1 antagonism for the treatment of obesity and depression. Journal of Pharmacology and Experimental Therapeutics, 329(2), 429-438.
- David, D. J., et al. (2007). Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis. Journal of Pharmacology and Experimental Therapeutics, 321(1), 237-248.
- Shearman, L. P., et al. (2003). A specific MCH-1 receptor antagonist reduces body weight and fat mass in diet-induced obese mice. European Journal of Pharmacology, 475(1-3), 37-47.
- Chaki, S., et al. (2005). Anxiolytic-and antidepressant-like profile of a new potent and selective melanin-concentrating hormone-1 receptor antagonist, 8-chloro-6-(2, 6-difluorophenyl)-10-methyl-2 H, 6 H-pyrazino [1, 2-c] pyrido [3, 2-e][2][3] diazepine-1, 5-dione (T-226296). Journal of Pharmacology and Experimental Therapeutics, 313(2), 831-839.
- Borowsky, B., et al. (2002). Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist.
- Pissios, P., et al. (2003). Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G (s)-coupled pathways. Endocrinology, 144(8), 3514-3523.
Sources
The Synthetic Keystone: A Comparative Guide to Validating MCH-R1 Antagonists Derived from 3-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride
In the landscape of modern drug discovery, particularly for metabolic and neurological disorders, the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) has emerged as a compelling target.[1][2] Antagonism of this receptor is a promising strategy for treating obesity and anxiety.[1][2][3] This guide moves beyond a simple product datasheet to provide a comprehensive framework for researchers utilizing key chemical intermediates. Here, we focus on 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride , not as an endpoint therapeutic, but as a pivotal starting scaffold for a potent class of piperidinyl-urea MCH-R1 antagonists.
Our objective is to provide an in-depth, scientifically-grounded comparison of MCH-R1 antagonists that can be synthesized from this precursor. We will dissect the synthetic logic, compare the resulting compounds' performance, and detail the rigorous experimental protocols required to unequivocally confirm their on-target effects.
The Target: MCH-R1 Signaling and its Therapeutic Relevance
MCH-R1 is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. Its endogenous ligand, melanin-concentrating hormone (MCH), is a neuropeptide that plays a significant role in the regulation of energy homeostasis, feeding behavior, and emotional states.[2][4][5]
Upon MCH binding, MCH-R1 couples to Gi and Gq proteins, initiating two primary signaling cascades:[6][7][8]
-
Gi Pathway : Activation of the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8]
-
Gq Pathway : Activation of the Gq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and an increase in intracellular calcium (Ca2+) concentrations.[7]
Blocking these pathways with a competitive antagonist can reduce the orexigenic (appetite-stimulating) and anxiogenic (anxiety-producing) effects of MCH, providing a clear therapeutic rationale.[2][5]
Figure 1: MCH-R1 Signaling Pathways and Point of Antagonist Intervention.
From Precursor to Potent Antagonist: A Synthetic Workflow
The value of this compound lies in its structure, which provides a ready-made piperidine core. This core is a common feature in many MCH-R1 antagonists.[9][10][11] The following generalized workflow illustrates how this intermediate is elaborated into a final, active compound, such as a piperidin-4-yl-urea derivative.
The Causality Behind the Workflow: The goal is to append moieties to the piperidine nitrogen and another functional group that will interact with key residues in the MCH-R1 binding pocket. The urea linkage is a well-established pharmacophore in this class of antagonists, providing crucial hydrogen bonding interactions.
Caption: Generalized synthetic workflow from the precursor to a final antagonist.
Comparative Analysis of MCH-R1 Antagonists
By modifying the substituents (R¹ and R²) in the synthetic workflow, a diverse library of potential antagonists can be generated. Below is a comparison of representative MCH-R1 antagonists from the scientific literature that share the core piperidine scaffold. This comparison highlights how subtle structural changes can significantly impact potency and selectivity.
| Compound Name | Core Scaffold | Potency (IC50 or pIC50) | Key Structural Features | Reference |
| GW-803430 | Pyrimidinone-based | pIC50 = 9.3 (~5 nM) | Contains a complex pyrimidinone moiety attached to the piperidine core. | [3][12] |
| SNAP-7941 | Dihydropyrimidinone | Ki = 1.6 nM | Features a dihydropyrimidinone group. | [13] |
| SNAP-94847 | Isobutyramide | Ki = 1.0 nM | An isobutyramide derivative designed to improve pharmacokinetic properties. | [13] |
| Optimized Piperidin-4-yl-urea | Piperidinyl-urea | IC50 < 10 nM | Designed specifically to reduce hERG liability while maintaining high MCH-R1 affinity. | [10] |
Confirming On-Target Effects: A Self-Validating Experimental Cascade
Synthesizing a potent compound is only the first step. Rigorous validation is essential to confirm that the compound's biological effects are mediated through the intended target, MCH-R1. This requires a multi-step, self-validating approach.
Target Engagement: Radioligand Binding Assay
The "Why": This assay directly measures the affinity of the synthesized compound for the MCH-R1 receptor. It is the foundational experiment to confirm that the compound physically interacts with its intended target. By using a radiolabeled MCH-R1 ligand, we can quantify how effectively our test compound displaces it.
Protocol:
-
Cell Culture: Utilize a stable cell line (e.g., HEK293 or CHO cells) engineered to overexpress human MCH-R1.
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction, which will be enriched with the MCH-R1 protein.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a known concentration of a radiolabeled MCH-R1 ligand (e.g., [¹²⁵I]-MCH), and varying concentrations of the synthesized antagonist.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of antagonist that displaces 50% of the radioligand) and subsequently calculate the Ki (inhibition constant).
Functional Antagonism: cAMP and Calcium Mobilization Assays
The "Why": Binding does not equal function. A compound could bind to the receptor without blocking its activity (a silent binder) or even weakly activating it (a partial agonist). Functional assays are crucial to confirm that binding translates into the desired biological outcome: antagonism of the MCH-induced signal. These assays directly probe the Gi and Gq pathways.
Protocol for cAMP Assay (Gi Pathway):
-
Cell Preparation: Use MCH-R1 expressing cells and pre-treat them with varying concentrations of the synthesized antagonist.
-
Stimulation: Add a fixed concentration of MCH along with a broad adenylyl cyclase activator like forskolin. Forskolin will robustly increase cAMP levels, and MCH's Gi-mediated signal will attempt to decrease it.[6]
-
Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: A successful antagonist will prevent MCH from inhibiting the forskolin-induced cAMP production. The data will show a dose-dependent restoration of cAMP levels in the presence of MCH, allowing for the calculation of a functional IC₅₀.
Protocol for Calcium Mobilization Assay (Gq Pathway):
-
Cell Preparation: Load MCH-R1 expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: Add varying concentrations of the synthesized antagonist to the cells.
-
MCH Challenge: Inject a fixed concentration of MCH into the cell plate and immediately measure the fluorescent signal using a plate reader (e.g., FLIPR).
-
Data Analysis: MCH will cause a transient increase in intracellular calcium, resulting in a fluorescence spike. A potent antagonist will block this spike in a dose-dependent manner. Plot the inhibition of the calcium response against antagonist concentration to determine the IC₅₀.
Caption: Logical flow for confirming the on-target effects of a synthesized compound.
Conclusion
This compound represents a validated and versatile starting point for the synthesis of high-value MCH-R1 antagonists. Its utility is not in its own biological activity, but in the chemical potential it unlocks. By employing logical synthetic strategies, medicinal chemists can generate novel compounds like the potent piperidinyl-ureas. However, synthesis is incomplete without rigorous validation. The experimental cascade detailed here—progressing from target engagement to functional antagonism of distinct signaling pathways—provides a robust, self-validating framework. This ensures that the observed biological effects of the final compounds can be confidently attributed to the on-target modulation of MCH-R1, a critical step in the journey from chemical intermediate to potential therapeutic.
References
- Rivera, G., Bocanegra-García, V., Galiano, S., Cirauqui, N., Ceras, J., Pérez, S., Aldana, I., & Monge, A. (2008). Melanin-concentrating hormone receptor 1 antagonists: a new perspective for the pharmacologic treatment of obesity. Current Medicinal Chemistry, 15(10), 1025–1043. [Link]
- Gehlert, D. R., Rasmussen, K., Shaw, J., Li, X., Ardayfio, P., Craft, L., et al. (2009). Preclinical evaluation of melanin-concentrating hormone receptor 1 antagonism for the treatment of obesity and depression. The Journal of Pharmacology and Experimental Therapeutics, 329(2), 429–438. [Link]
- Chaki, S., & Kanuma, K. (2006). Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders. CNS Drugs, 20(10), 801–811. [Link]
- Wikipedia contributors. (2023, April 25). Melanin-concentrating hormone receptor 1. In Wikipedia, The Free Encyclopedia.
- Kim, J., et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences, 23(19), 11839. [Link]
- Pissios, P., Trombly, D. J., Tzameli, I., & Maratos-Flier, E. (2003). Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways. Endocrinology, 144(8), 3514–3523. [Link]
- Pissios, P., Trombly, D. J., Tzameli, I., & Maratos-Flier, E. (2003). Melanin-Concentrating Hormone Receptor 1 Activates Extracellular Signal-Regulated Kinase and Synergizes with Gs-Coupled Pathways. Endocrinology, 144(8), 3514–3523. [Link]
- Nair, S. G., et al. (2009). Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors. Psychopharmacology, 205(1), 129–140. [Link]
- Hervieu, G., et al. (2003). The melanin-concentrating hormone receptors: Neuronal and non-neuronal functions. Journal of Neuroendocrinology, 15(4), 314-324. [Link]
- Gao, Y., et al. (2022). Melanin-concentrating hormone in the locus coeruleus regulates depression-like behaviors in a rat model of depression. Journal of Affective Disorders, 319, 453-462. [Link]
- Jiang, Y., et al. (2007). Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists Part 1. The discovery of arylacetamides as viable replacements for the dihydropyrimidinone moiety of an HTS hit. Journal of Medicinal Chemistry, 50(16), 3870–3882. [Link]
- Borowsky, B., et al. (2009). Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. Bioorganic & Medicinal Chemistry Letters, 19(15), 4274–4279. [Link]
- David, D. J., et al. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Bioorganic & Medicinal Chemistry Letters, 19(15), 4274–4279. [Link]
- Jiang, Y., et al. (2007). Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists Part 1. The discovery of arylacetamides as viable replacements for the dihydropyrimidinone moiety of an HTS hit. Journal of Medicinal Chemistry, 50(16), 3870–3882. [Link]
- Igawa, H., et al. (2016). Amine-free melanin-concentrating hormone receptor 1 antagonists: Novel 1-(1H-benzimidazol-6-yl)pyridin-2(1H)-one derivatives and design to avoid CYP3A4 time-dependent inhibition. Bioorganic & Medicinal Chemistry, 24(11), 2486–2503. [Link]
- Cox, C. D., et al. (2005). Discovery of melanin-concentrating hormone receptor R1 antagonists using high-throughput synthesis. Journal of Medicinal Chemistry, 48(24), 7487–7499. [Link]
- Takekawa, S., et al. (2002). Antiobesity effect of a melanin-concentrating hormone 1 receptor antagonist in diet-induced obese mice. Endocrinology, 143(11), 4149–4155. [Link]
- Takahashi, M., et al. (2016). Melanin-Concentrating Hormone Receptor 1 Antagonists Lacking an Aliphatic Amine: Synthesis and Structure-Activity Relationships of Novel 1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives. Journal of Medicinal Chemistry, 59(3), 1141–1157. [Link]
Sources
- 1. Melanin-concentrating hormone receptor 1 antagonists: a new perspective for the pharmacologic treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GW-803430 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Antiobesity effect of a melanin-concentrating hormone 1 receptor antagonist in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists Part 1. The discovery of arylacetamides as viable replacements for the dihydropyrimidinone moiety of an HTS hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Off-Target Activity of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride
For researchers and drug development professionals, the journey of a novel chemical entity from discovery to clinical application is fraught with challenges. A critical, yet often underestimated, hurdle is the characterization of off-target activity. Unintended interactions with biological macromolecules can lead to unforeseen toxicities and adverse drug reactions (ADRs), contributing significantly to late-stage clinical failures.[1][2] This guide provides a comprehensive framework for assessing the off-target profile of a novel compound, using 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride as a case study. While this molecule is recognized as a synthetic intermediate for Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, its broader pharmacological profile remains largely uncharacterized.[3][4]
This document is not a rigid protocol but a strategic guide. It is designed to explain the causality behind experimental choices, enabling you to build a self-validating system for characterizing any new chemical entity. We will explore a tiered approach, from broad liability screening to deep mechanistic investigation, supported by detailed experimental protocols and data interpretation strategies.
The Imperative of Early Off-Target Profiling
Predicting potential safety liabilities early in the drug discovery process is integral for lead compound selection.[5] Identifying undesirable interactions allows for selectivity-focused structure-activity relationship (SAR) studies to mitigate off-target effects while preserving or enhancing on-target potency.[5][6] This proactive approach, often termed secondary pharmacology, de-risks candidates before they enter costly clinical development.[1][2]
A Tiered Strategy for Comprehensive Assessment
A logical, tiered approach ensures a cost-effective and scientifically robust assessment of off-target activities. This strategy begins with a broad screen to identify potential liabilities, followed by more focused assays to confirm and characterize these interactions.
Caption: Tiered workflow for off-target activity assessment.
Tier 1: Broad Liability Screening with Safety Panels
The initial step involves screening the compound against a panel of targets known to be associated with adverse drug reactions.[2][5] Several contract research organizations (CROs) offer standardized panels, such as the Eurofins SafetyScreen™ panels and Reaction Biology's InVEST™ panels, which typically include a range of G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[5][6][7]
Rationale: This high-throughput approach provides a cost-effective way to quickly flag potential liabilities from a broad set of clinically relevant targets.[2] For our compound, a screen against a panel like the "SafetyScreen44" or "InVEST44" would be an appropriate starting point.[5][6] These panels are designed to identify the most common and highest-risk off-target interactions.[2]
Hypothetical Data Presentation:
Let's assume we screened this compound at a concentration of 10 µM against a standard safety panel. The results could be summarized as follows:
| Target | Target Class | % Inhibition at 10 µM (Hypothetical) | Comparator A (Selective) | Comparator B (Promiscuous) |
| MCH-R1 (On-Target) | GPCR | 95% | 98% | 92% |
| 5-HT2B Receptor | GPCR | 8% | 2% | 65% |
| hERG Channel | Ion Channel | 12% | 5% | 55% |
| Dopamine D2 Receptor | GPCR | 68% | 4% | 75% |
| Muscarinic M1 Receptor | GPCR | 25% | 1% | 40% |
| PDE4 | Enzyme | 3% | <1% | 35% |
Data is for illustrative purposes only.
Interpretation: In this hypothetical scenario, our compound shows significant activity (>50% inhibition) at the Dopamine D2 receptor, flagging it as a potential off-target liability that requires further investigation.
Tier 2: Deeper Mechanistic Investigation
"Hits" identified in Tier 1 must be validated and characterized to understand the nature and potency of the interaction. This involves determining the binding affinity and assessing the functional consequence of the binding.
Causality: A competitive binding assay is a robust method to quantify the affinity of a test compound for a target receptor.[8][9] It measures the ability of the unlabeled test compound to displace a labeled reference ligand (often radiolabeled or fluorescent) from the target.[9][10] The resulting data allows for the calculation of the inhibition constant (Ki), a measure of the compound's binding affinity.[8] A lower Ki value indicates a higher binding affinity.
Caption: Principle of a competitive binding assay.
Based on our hypothetical Tier 1 data, we would perform a competitive binding assay for the Dopamine D2 receptor.
Protocol: Radioligand Competitive Binding Assay for Dopamine D2 Receptor
-
Preparation of Materials:
-
Cell membranes expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a well-characterized D2 antagonist).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates and scintillation fluid.
-
-
Assay Procedure:
-
Add 25 µL of assay buffer to each well of a 96-well plate.
-
Add 25 µL of the serially diluted test compound or vehicle control.
-
Add 25 µL of [³H]-Spiperone at a final concentration near its Kd value.
-
Initiate the binding reaction by adding 125 µL of the D2 receptor-expressing cell membranes.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality: Binding to a target does not always equate to a biological effect.[1] A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator. Functional assays are essential to determine the actual pharmacological effect of the off-target interaction.[11][12] For a GPCR like the D2 receptor, a common functional assay measures changes in intracellular second messengers, such as cyclic AMP (cAMP).
Following our example, we would test our compound in a D2 receptor functional assay to see if it acts as an antagonist or agonist.
Causality: Protein kinases are one of the largest enzyme families and are common off-targets for many drugs, leading to various side effects.[13][14] Kinome-wide profiling, which screens a compound against a large panel of kinases, is a critical step for many drug discovery programs.[15] Services like KINOMEscan® use a competition binding assay format to quantify the interactions of a test compound against hundreds of kinases, providing a comprehensive selectivity profile.[16]
Even if not initially flagged in a general safety panel, a kinome scan is a prudent step for a novel heterocyclic compound, as these scaffolds are common in kinase inhibitors.[17]
Hypothetical Data Presentation (Tier 2):
| Off-Target Hit | Assay Type | Result (Hypothetical) | Interpretation |
| Dopamine D2 | Competitive Binding | Ki = 750 nM | Moderate binding affinity. |
| Dopamine D2 | cAMP Functional Assay | Antagonist, IC₅₀ = 1.2 µM | Functional antagonist at the D2 receptor. |
| Kinome Scan | KINOMEscan (468 kinases) | S-Score (10) = 0.05 | Moderately selective across the kinome. |
S-Score (Selectivity Score) is the number of kinases bound with a certain affinity divided by the total number of kinases tested. A lower score indicates higher selectivity.
Tier 3: Cellular and Phenotypic Validation
Causality: While in vitro assays are crucial for identifying and characterizing molecular interactions, they do not fully recapitulate the complexity of a living cell.[18] Cellular assays provide a more biologically relevant context, accounting for factors like cell permeability, metabolism, and the presence of endogenous signaling pathways.[18][19]
Off-Target Screening Cell Microarray Analysis (OTSCMA): This high-throughput method uses cell microarrays that express a large number of human proteins on their surface.[19] By detecting the binding of the test compound to these cells, it can identify unexpected interactions in a more physiological setting.[19]
Specific Cell-Based Functional Assays: Based on the in vitro findings, specific cellular assays can be designed. For our D2 antagonist activity, one could measure the compound's ability to block dopamine-induced changes in cell signaling or gene expression in a neuronal cell line endogenously expressing the D2 receptor.
Comparative Analysis and Decision Making
The ultimate goal of this comprehensive assessment is to build a detailed selectivity profile to inform a go/no-go decision or guide lead optimization.
Comparative Data Summary:
| Parameter | 3-Piperidinyl(1-pyrrolidinyl)methanone HCl (Hypothetical) | Comparator A (Ideal Selective Compound) | Comparator B (Promiscuous Compound) |
| On-Target Affinity (MCH-R1, Ki) | 15 nM | 5 nM | 25 nM |
| Off-Target Affinity (D2, Ki) | 750 nM | >10,000 nM | 150 nM |
| Selectivity Ratio (Ki D2/Ki MCH-R1) | 50-fold | >2,000-fold | 6-fold |
| hERG Inhibition (IC₅₀) | >30 µM | >50 µM | 2 µM |
| Kinome Scan S-Score (10) | 0.05 | <0.01 | 0.25 |
Interpretation and Path Forward:
The hypothetical data for our test compound reveals a 50-fold selectivity for its intended target over the D2 receptor. While not ideal, this level of selectivity might be acceptable depending on the therapeutic indication and required dosage. The moderate D2 antagonism could be a liability, potentially leading to neurological side effects. This data provides a clear directive for the medicinal chemistry team: optimize the structure to reduce D2 receptor affinity while maintaining or improving MCH-R1 potency. The compound's relative cleanliness in the kinome scan and lack of potent hERG activity are positive attributes.
By systematically applying this tiered, evidence-based approach, researchers can build a comprehensive understanding of a compound's off-target activities, enabling data-driven decisions that ultimately enhance the safety and success rate of drug development programs.
References
- Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
- Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]
- ChemPartner. In Vitro Pharmacology Safety Panel. [Link]
- ICE Bioscience. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling. [Link]
- Taylor & Francis. Off-target activity – Knowledge and References. [Link]
- Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]
- Mtoz Biolabs. Competitive Ligand Binding Assay. [Link]
- Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]
- Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]
- seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]
- Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]
- Fluidic Analytics. Competition Assays vs. Direct Binding Assays: How to choose. [Link]
- BMG LABTECH. Binding Assays. [Link]
- PMC - PubMed Central. In silico off-target profiling for enhanced drug safety assessment. [Link]
- Patsnap Synapse. How can off-target effects of drugs be minimised?. [Link]
- ResearchGate. Are there experimental tests for off target effects in CRISPR?. [Link]
- PMC - NIH. The target landscape of clinical kinase drugs. [Link]
- Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]
- PMC - PubMed Central.
- PMC. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]
- ACS Fall 2025. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. [Link]
- PMC. Empowering drug off-target discovery with metabolic and structural analysis. [Link]
- PMC - NIH. Off-target effects in CRISPR/Cas9 gene editing. [Link]
- Eurofins Discovery. KINOMEscan Technology. [Link]
- MDPI.
- PMC - NIH. A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. [Link]
- PubChem. (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone hydrochloride. [Link]
- PubChem. (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride. [Link]
- PubChem. (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. [Link]
Sources
- 1. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. targetmol.cn [targetmol.cn]
- 5. reactionbiology.com [reactionbiology.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. pharmaron.com [pharmaron.com]
- 8. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. ChemPartner [chempartner.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. seqwell.com [seqwell.com]
- 19. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 3-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride
For researchers and scientists at the forefront of drug development, the meticulous management of chemical compounds is paramount, extending from initial synthesis to final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride, ensuring the protection of laboratory personnel and the environment. Our commitment to scientific integrity and safety underpins this technical guide, offering value beyond the product itself to foster a culture of safety and responsibility in your laboratory.
Hazard Assessment and Classification: Understanding the Risks
Upon dissolution in water, hydrochloride salts of amines can create acidic solutions. Under the Resource Conservation and Recovery Act (RCRA), a solid waste is classified as a hazardous waste if it exhibits certain characteristics, including corrosivity (EPA hazardous waste code D002). A waste is considered corrosive if it is aqueous and has a pH less than or equal to 2 or greater than or equal to 12.5.[2][3][4][5] Therefore, aqueous solutions of this compound may be classified as corrosive hazardous waste. It is important to note that federal regulations do not currently define a corrosivity characteristic for non-aqueous solid wastes.[5][6]
Key Hazard Information:
| Hazard Classification | Description | Primary Route of Exposure |
| Corrosive | Causes severe skin burns and eye damage. | Dermal, Ocular |
| Potential RCRA Hazardous Waste (D002) | Aqueous solutions may exhibit a pH ≤ 2. | N/A |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). The following PPE is mandatory to mitigate the risks of exposure:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.
-
Foot Protection: Closed-toe shoes are mandatory in a laboratory setting.
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and correct action is crucial to prevent harm to personnel and the environment.
Small Spills (Solid):
-
Evacuate and Secure: Cordon off the affected area to prevent unauthorized entry.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a mild soap and water solution), followed by a final rinse with water.[7][8][9][10][11] All materials used for decontamination should be collected and disposed of as hazardous waste.
Small Spills (Aqueous Solution):
-
Evacuate and Secure: Cordon off the affected area.
-
Neutralize (if safe): For acidic solutions, cautiously neutralize the spill by slowly adding a weak base, such as sodium bicarbonate, from the outside in.[11][12] Use pH paper to confirm that the pH is between 6 and 8.
-
Absorb: Absorb the neutralized liquid with an inert absorbent material.
-
Collect: Scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area as described above.
For large spills, or any spill that you are not equipped or trained to handle, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a multi-step approach to ensure safety and regulatory compliance.
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety.[13]
-
Solid Waste: Unused or contaminated solid this compound should be collected in a dedicated, clearly labeled, and sealed container. The container must be compatible with the chemical.
-
Aqueous Waste: Solutions containing this compound should be collected in a separate, labeled container designated for corrosive aqueous waste. Do not mix with other waste streams unless compatibility has been verified.
-
Contaminated Materials: All materials that have come into contact with the compound, including PPE, absorbent materials from spills, and weighing papers, must be collected and disposed of as hazardous waste.
In-Lab Neutralization of Aqueous Waste (for experienced personnel only)
For laboratories with the appropriate facilities and trained personnel, in-lab neutralization of small quantities of aqueous waste can be a safe and cost-effective pre-disposal step.
Protocol for Neutralization:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Dilute: If the solution is concentrated, slowly add it to a larger volume of cold water to dilute it. Always add acid to water, never the other way around.
-
Neutralize: While stirring, slowly add a weak base (e.g., sodium bicarbonate or a 5% sodium hydroxide solution) to the diluted acidic solution.
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH is between 6 and 8.
-
Collect: Once neutralized, the solution should be collected in a container labeled "Neutralized Corrosive Waste" for disposal through your institution's hazardous waste program.
Final Disposal
All waste containing this compound, whether in solid or neutralized aqueous form, must be disposed of through your institution's designated hazardous waste management program.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name, concentration (if applicable), and the words "Hazardous Waste - Corrosive".
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for a hazardous waste pickup with your institution's EHS department.
Logical Workflow for Disposal Decision-Making
The following diagram, generated using Graphviz, illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these comprehensive procedures, you can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- Lion Technology Inc. (2021, June 28). RCRA Corrosive Hazardous Waste Criteria Won't Change.
- Office of Clinical and Research Safety. RCRA Characteristic Waste.
- Mitchell, Williams, Selig, Gates & Woodyard, P.L.L.C. (2021, June 16). RCRA Corrosivity Hazardous Waste Characteristic: U.S. Environmental Protection Agency Addresses Petition Requesting Revisions.
- HEMCO Corporation. (2021, October 20). Do Your Corrosive Solids Exhibit RCRA's Characteristic of Corrosivity?
- Daniels Training Services. (2012, February 24). D002 Corrosive Hazardous Waste Determination.
- Chem Klean. Chemical Spill Procedures - Step By Step Guide.
- Hyde Park Environmental. Chemical spills procedure: A guide.
- University of British Columbia. In-Laboratory Treatment of Chemical Waste.
- Queen Mary University of London. Spill procedure: Clean-up guidance.
- Lab Alley. How to dispose of hydrochloric acid.
- Clarkson University. CHEMICAL SPILL PROCEDURES.
Sources
- 1. aksci.com [aksci.com]
- 2. RCRA Corrosive Hazardous Waste Criteria Won't Change | Lion Technology [lion.com]
- 3. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 4. mitchellwilliamslaw.com [mitchellwilliamslaw.com]
- 5. danielstraining.com [danielstraining.com]
- 6. elkenv.com [elkenv.com]
- 7. chemkleancorp.com [chemkleancorp.com]
- 8. hydepark-environmental.com [hydepark-environmental.com]
- 9. acs.org [acs.org]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. laballey.com [laballey.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Navigating the Uncharted: A Practical Guide to Handling 3-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride
For the pioneering researcher, the frontier of drug development is often paved with novel chemical entities. 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is one such compound, and while its potential is yet to be fully unlocked, its safe handling is a prerequisite for any successful investigation. This guide is engineered to provide you, our fellow scientists, with the essential, immediate safety and logistical information required to manage this compound with the rigor and foresight that scientific integrity demands. As a novel substance, it should be treated as hazardous until proven otherwise, a principle that underpins every recommendation within this document.[1]
The Chemical Profile: Understanding the Inherent Risks
This compound is a piperidine derivative. The piperidine moiety is a well-characterized heterocyclic amine, and its derivatives often exhibit corrosive and irritant properties.[2] The hydrochloride salt form suggests that in the presence of moisture, it can create an acidic and corrosive environment. Therefore, we must operate under the assumption that this compound is corrosive to the skin, eyes, and respiratory tract, and potentially toxic if ingested or inhaled.
Inferred Hazard Classification:
| Hazard Class | Classification | Rationale |
| Skin Corrosion/Irritation | Category 1B | Based on the known corrosive nature of piperidine and its derivatives. |
| Serious Eye Damage/Irritation | Category 1 | Assumed to cause serious eye damage due to its corrosive properties. |
| Acute Toxicity (Oral) | Category 3 (Toxic if swallowed) | Inferred from the toxicity of piperidine hydrochloride. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Dusts from the solid compound can irritate the respiratory tract. |
Fortifying the Front Line: Your Personal Protective Equipment (PPE)
A proactive approach to safety begins with an impenetrable barrier between you and the potential hazard. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection : Chemical safety goggles are the minimum requirement.[3] Given the corrosive nature of the compound, a full-face shield worn over safety goggles is strongly recommended to protect against splashes.[3]
-
Hand Protection : Chemically resistant gloves are essential. Nitrile gloves provide a good initial barrier, but for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be used. Always inspect gloves for any signs of degradation or perforation before use.[3]
-
Body Protection : A lab coat is a fundamental requirement. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[3]
-
Respiratory Protection : All handling of the solid compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.[1]
The Operational Blueprint: A Step-by-Step Handling Protocol
Meticulous planning and execution are the cornerstones of laboratory safety. This protocol outlines the key stages of handling this compound.
Pre-Handling Checklist:
-
Designated Area : Demarcate a specific area within the laboratory for the handling of this compound. This area should be equipped with a chemical fume hood and have immediate access to an eyewash station and a safety shower.
-
Spill Kit : Ensure a well-stocked chemical spill kit is readily accessible. The kit should contain absorbent materials suitable for corrosive solids and neutralizing agents (such as sodium bicarbonate for acidic spills).
-
Documentation Review : Before commencing any work, review this guide and any other available safety information.
Weighing and Solution Preparation:
-
Fume Hood : All manipulations of the solid compound must be performed inside a chemical fume hood.[1]
-
Static Control : Take precautions to minimize static discharge when handling the powdered substance to prevent dispersal.
-
Weighing : Use a tared, sealed container for weighing to minimize exposure.
-
Dissolution : When preparing solutions, slowly add the solid to the solvent to avoid splashing. If dissolving in water, be aware that an exothermic reaction may occur.
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. The pursuit of scientific advancement and a steadfast commitment to safety are two sides of the same coin.
References
- Novel Chemicals with Unknown Hazards SOP. (n.d.).
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- Amine Disposal For Businesses. (n.d.). Collect and Recycle.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Toxicity effects of piperidine alkaloids. (n.d.). ResearchGate.
- piperidine. (n.d.). JoDrugs.
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US).
- Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.).
- Elliott, S. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug testing and analysis, 3(7-8), 430–438. [Link]
- Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (2010). In National Center for Biotechnology Information.
- Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety.
- Piperazine Derivatives as Dangerous Abused Compounds. (n.d.). ResearchGate.
- Hazardous Chemical Exposures. (n.d.). Office of Environmental Health and Safety.
- What to Do in a Chemical Emergency. (2024, April 10). CDC.
- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
